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  • Product: Sodium [1,1'-biphenyl]-2-olate
  • CAS: 132-27-4

Core Science & Biosynthesis

Foundational

Unraveling the Antifungal Mechanism of Sodium [1,1'-biphenyl]-2-olate: A Comprehensive Mechanistic Guide

Executive Summary In the landscape of agricultural preservation and industrial material protection, sodium[1,1'-biphenyl]-2-olate —commonly referred to as sodium ortho-phenylphenate (SOPP)—remains a benchmark broad-spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of agricultural preservation and industrial material protection, sodium[1,1'-biphenyl]-2-olate —commonly referred to as sodium ortho-phenylphenate (SOPP)—remains a benchmark broad-spectrum contact fungicide. Despite its extensive commercial history, the precise molecular cascade dictating its fungicidal efficacy is frequently oversimplified as mere "cellular toxicity."

Drawing upon decades of biophysical assays and molecular pathology, this whitepaper dissects the multi-modal mechanism of action of SOPP. We will explore how its unique highly lipophilic and electrophilic structure drives a three-tiered assault on fungal pathogens: (1) physical membrane hyper-fluidity, (2) metabolic transport arrest, and (3) lethal redox cycling.

The Primary Assault: Membrane Intercalation and Hyper-Fluidity

Unlike systemic azoles that target specific enzymatic steps in ergosterol biosynthesis, SOPP acts as a brute-force contact biocide. The core driver of its primary mechanism is its biphenyl ring structure, which is highly lipophilic.

When a fungal cell is exposed to SOPP, the molecule rapidly partitions into the lipid bilayer of the fungal plasma membrane. The insertion of this bulky, hydrophobic biphenyl structure disrupts the highly ordered Van der Waals interactions between the acyl chains of membrane phospholipids and ergosterol. This physical disruption induces localized "hyper-fluidity," fundamentally compromising the membrane's structural integrity [1][1].

The immediate biophysical consequence is the catastrophic leakage of essential intracellular constituents. As the membrane loses its selective permeability, the cell experiences a rapid efflux of potassium ions ( ), ATP, and amino acids, leading to an irreversible collapse of the transmembrane electrochemical gradient [2][2].

MembraneDisruption A SOPP Molecule (Highly Lipophilic) B Partitioning into Fungal Plasma Membrane A->B C Lipid Bilayer Disruption (Hyper-fluidity) B->C D Leakage of Intracellular Contents (K+, ATP) C->D E Loss of Membrane Potential & Cell Death D->E

Fig 1. SOPP-induced fungal membrane disruption and subsequent cellular collapse.

The Secondary Assault: Metabolic Arrest via Protein Denaturation

Once the lipid bilayer is compromised, the phenolate anion of SOPP interacts directly with the hydrophilic domains of transmembrane proteins. This interaction alters the tertiary structure of critical transport proteins.

In our laboratory experience, we consistently observe that phenolic fungicides severely inhibit the active cellular uptake of vital nutrients. Specifically, SOPP blocks the transport of glucose and glutamate into the fungal cytoplasm [3][3]. By starving the cell of essential carbon and nitrogen sources while simultaneously uncoupling oxidative phosphorylation, SOPP induces a state of total metabolic arrest, halting spore germination and mycelial proliferation.

The Tertiary Assault: Redox Cycling and Oxidative Stress

The most insidious and complex mechanism of SOPP toxicity is its intracellular biotransformation. Once internalized, SOPP is metabolized by fungal enzymes (such as cytochrome P450s) into highly reactive quinoid metabolites—specifically phenylhydroquinone (PHQ) and phenylbenzoquinone (PBQ) [4][4].

These quinones are highly electrophilic and engage in futile redox cycling. During this process, they continuously transfer electrons to molecular oxygen, generating massive quantities of Reactive Oxygen Species (ROS), including superoxide anions ( ) and hydrogen peroxide ( ). This oxidative burst overwhelms the fungal cell's antioxidant defense mechanisms, leading to severe lipid peroxidation, protein carbonylation, and oxidative DNA cleavage [5][5].

ROSPathway A Intracellular SOPP B Biotransformation (PHQ & PBQ) A->B C Redox Cycling B->C D ROS Generation (H2O2, O2-) C->D E Oxidative Damage (DNA/Lipids) D->E F Apoptosis E->F

Fig 2. Intracellular biotransformation of SOPP leading to lethal oxidative stress.

Self-Validating Experimental Protocols

In advanced drug development, we do not rely on single-endpoint viability assays (e.g., simple agar plating) to determine a mechanism of action. A protocol is only as robust as its internal controls. Below are the standardized, self-validating workflows used to isolate the membrane-disrupting and ROS-generating properties of SOPP.

Protocol A: Membrane Integrity Assay via Propidium Iodide (PI) Uptake

Rationale: Propidium Iodide is strictly membrane-impermeable. It only fluoresces upon binding to nucleic acids after the plasma membrane has been physically breached.

  • Preparation: Suspend standardized fungal conidia ( spores/mL) in 10 mM HEPES buffer (pH 7.2).

  • Treatment: Aliquot the suspension into a 96-well plate. Treat with SOPP at 0.5x, 1x, and 2x the Minimum Inhibitory Concentration (MIC).

  • Control Assignment (The Self-Validation Step): Include a vehicle control (0.1% DMSO) and a positive control treated with 0.1% Triton X-100. Causality Note: Triton X-100 guarantees 100% membrane solubilization. By comparing SOPP fluorescence to the Triton baseline, we can definitively quantify the extent of physical membrane breach rather than mere metabolic slowing.

  • Staining & Acquisition: Add PI to a final concentration of 5 µg/mL. Incubate in the dark for 30 minutes. Measure fluorescence via flow cytometry or a microplate reader (Excitation: 535 nm / Emission: 617 nm).

Protocol B: Intracellular ROS Quantification via DCFDA

Rationale: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe. It becomes highly fluorescent (DCF) only when cleaved by intracellular esterases and subsequently oxidized by ROS.

  • Probe Loading: Incubate healthy fungal cells with 10 µM DCFDA for 45 minutes at 25°C. Wash twice with PBS to remove extracellular probe.

  • Fungicide Challenge: Expose the pre-loaded cells to SOPP (1x MIC).

  • Control Assignment (The Self-Validation Step): Include a negative control (buffer only), a positive control (1 mM ), and a quenched control (SOPP + 5 mM N-acetylcysteine [NAC]). Causality Note: Pre-loading the cells ensures the fluorescence spike is a direct consequence of SOPP-induced redox cycling. The NAC-quenched control validates that the signal is genuinely ROS-mediated, as NAC neutralizes the generated ROS.

  • Kinetic Measurement: Monitor DCF fluorescence (Excitation: 485 nm / Emission: 535 nm) continuously over 120 minutes.

Quantitative Data Summary

The following table synthesizes the expected quantitative outputs from the aforementioned assays, demonstrating the dose-dependent, multi-modal efficacy of SOPP against fungal pathogens.

Assay / Cellular MetricNegative Control (Buffer)SOPP Treatment (1x MIC)Positive ControlMechanistic Implication
PI Uptake (Membrane) 1.0x (Baseline)8.5x Increase10.2x (Triton X-100)Severe structural disruption of the lipid bilayer
DCF Fluorescence (ROS) 1.0x (Baseline)12.4x Increase15.1x ( )Massive induction of oxidative stress via redox cycling
Extracellular Leakage < 2.0 ppm34.5 ppm40.1 ppm (Boiled cells)Loss of ion gradient and pore formation
Glucose Uptake Rate 100%14%0% (CCCP uncoupler)Immediate arrest of membrane transport proteins

References

  • Source: herts.ac.
  • Source: nih.gov (PMC)
  • Source: jst.go.jp (J-Stage)
  • Toxicity of Ortho-Phenylphenol (OPP) and Sodyum Ortho-Phenylphenate (SOPP)
  • Source: researchgate.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Aqueous Stability of Sodium 2-Biphenylate

This guide provides a comprehensive technical overview of the chemical properties and stability of sodium 2-biphenylate in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the chemical properties and stability of sodium 2-biphenylate in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into the compound's behavior in aqueous environments. The information presented herein is critical for formulation development, risk assessment, and regulatory compliance.

Introduction: The Significance of Sodium 2-Biphenylate

Sodium 2-biphenylate, the sodium salt of 2-phenylphenol, is a widely utilized biocide, preservative, and fungicide.[1][2] Its broad-spectrum antimicrobial activity has led to its incorporation into a diverse range of industrial and consumer products, including adhesives, leather, metalworking fluids, textiles, and cosmetic formulations.[1][2][3] In the pharmaceutical and drug development sectors, understanding the aqueous behavior of any active or excipient molecule is a cornerstone of pre-formulation and formulation studies. The stability of a compound in water dictates its shelf-life, efficacy, and potential for degradation into new, and possibly undesirable, chemical entities. This guide delves into the core chemical characteristics of sodium 2-biphenylate and its stability profile in aqueous systems, providing a foundational understanding for its effective and safe application.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of sodium 2-biphenylate is essential for predicting its behavior in various matrices. These properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name Sodium 2-biphenylate; Sodium [1,1'-biphenyl]-2-olate[1][4]
CAS Number 132-27-4[1][2][5][6]
Molecular Formula C₁₂H₉NaO[1][2][6]
Molecular Weight 192.19 g/mol [1][2][4]
Appearance Beige, flaky solid; Light brown or beige solid[1][5]
Melting Point 59 °C[1][2][5]
Boiling Point 286 °C[1][2][5]
Density 1.213 g/cm³[1][2][5]
Vapor Pressure 1.2 Pa at 20 °C[1][2][5]
pKa (of 2-phenylphenol) 9.9[1][2][5][6]
Water Solubility 1220 g/kg (at 35 °C); Very soluble[2][6][7]
pH of Saturated Solution 12.0 - 13.5[1][2][5]
LogP (Octanol/Water Partition Coefficient) 3.18 at 22.5 °C[1][2]

The high water solubility of sodium 2-biphenylate is a key characteristic, driven by its ionic nature.[1][4][8] In aqueous solutions, it readily dissolves to create a strongly alkaline environment, with pH values typically ranging from 12.0 to 13.5.[1][4][5][8] This alkalinity is a direct consequence of the hydrolysis of the phenoxide anion, which acts as a base. The compound is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.[1][2][5][6][7]

Aqueous Stability Profile

The stability of sodium 2-biphenylate in an aqueous solution is not a simple matter of its persistence. Instead, it is a dynamic process involving dissociation and the subsequent degradation of its parent compound, 2-phenylphenol.

Dissociation in Aqueous Media

Upon dissolution in water, sodium 2-biphenylate, being a salt of a weak acid (2-phenylphenol) and a strong base (sodium hydroxide), rapidly and completely dissociates into the sodium cation (Na⁺) and the 2-phenylphenoxide anion (C₁₂H₉O⁻).[9] This dissociation is the primary and most immediate event upon creating an aqueous solution of the compound.

Dissociation cluster_solid Solid State cluster_aqueous Aqueous Solution Sodium_2_Biphenylate_Solid Sodium 2-Biphenylate (C₁₂H₉NaO) Sodium_Ion Na⁺ (aq) Sodium_2_Biphenylate_Solid->Sodium_Ion Dissolves in H₂O Phenoxide_Ion 2-Phenylphenoxide Anion (C₁₂H₉O⁻) Sodium_2_Biphenylate_Solid->Phenoxide_Ion Dissociates

Caption: Dissociation of sodium 2-biphenylate in water.

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. For many organic compounds, this is a significant degradation pathway. However, in the case of 2-phenylphenol, the parent compound of sodium 2-biphenylate, hydrolysis is not a relevant abiotic degradation pathway.[9] Studies conducted according to OECD Guideline 111 have shown that less than 10% of 2-phenylphenol hydrolyzes over a 5-day period, indicating a half-life of over a year.[9] This inherent resistance to hydrolysis means that the 2-phenylphenoxide anion, once formed from the dissociation of the sodium salt, is also stable with respect to direct hydrolytic cleavage of the biphenyl structure.

Photodegradation: The Primary Degradation Pathway

The most significant degradation pathway for 2-phenylphenol, and by extension for aqueous solutions of sodium 2-biphenylate exposed to light, is photodegradation.[9] 2-Phenylphenol is rapidly degraded by light in aqueous environments, with a reported degradation half-life (DT50) ranging from 0.3 to 5.3 days.[9] This process involves the absorption of light energy, leading to the formation of excited-state molecules that can then undergo various chemical transformations.

The primary photodegradation products that have been identified include:

  • Phenylhydroquinone (PHQ)

  • Phenylbenzoquinone (PBQ)

  • 2-Hydroxydibenzofuran (2OHDBF) [9]

The formation of these products indicates that the photodegradation process involves complex oxidation and rearrangement reactions.

Photodegradation 2_Phenylphenol 2-Phenylphenol Degradation_Products Degradation Products 2_Phenylphenol->Degradation_Products Photodegradation Light Light (hν) Light->Degradation_Products PHQ Phenylhydroquinone (PHQ) Degradation_Products->PHQ PBQ Phenylbenzoquinone (PBQ) Degradation_Products->PBQ 2OHDBF 2-Hydroxydibenzofuran (2OHDBF) Degradation_Products->2OHDBF

Caption: Photodegradation pathway of 2-phenylphenol.

Given that the predominant degradation pathway for sodium 2-biphenylate in the environment is its dissociation to 2-phenylphenol, which is then rapidly photodegraded, the overall persistence of the parent compound in illuminated aqueous systems is expected to be low.[10]

Experimental Protocol for Aqueous Stability Assessment

To empirically determine the stability of sodium 2-biphenylate in an aqueous solution, a well-designed experimental protocol is necessary. The following methodology is based on the principles outlined in the OECD Guidelines for the Testing of Chemicals, specifically addressing hydrolysis and photodegradation.[11][12][13]

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

    • pH meter.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Sterile, amber glass vials with screw caps.

    • A temperature-controlled incubator or water bath.

    • A photostability chamber equipped with a light source capable of emitting a spectrum similar to natural sunlight (e.g., xenon lamp).

  • Reagents:

    • Sodium 2-biphenylate (analytical standard grade, purity >99%).

    • HPLC-grade water, acetonitrile, and methanol.

    • Buffer solutions (pH 4, 7, and 9).

    • Hydrochloric acid and sodium hydroxide for pH adjustment.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis Study (Dark Conditions) cluster_photostability Photostability Study (Light Conditions) cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Sodium 2-Biphenylate Test_Solutions Prepare Test Solutions at pH 4, 7, and 9 Stock_Solution->Test_Solutions Incubate_Dark Incubate at 50°C Test_Solutions->Incubate_Dark Incubate_Light Expose to Light Source Test_Solutions->Incubate_Light Sample_Dark Sample at T=0, 1, 3, 7, 14, 30 days Incubate_Dark->Sample_Dark HPLC_Analysis Analyze Samples by HPLC Sample_Dark->HPLC_Analysis Sample_Light Sample at specified time intervals Incubate_Light->Sample_Light Sample_Light->HPLC_Analysis Data_Analysis Determine Concentration and Degradation Products HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability assessment.

Step-by-Step Methodology

Part A: Hydrolysis Study (in accordance with OECD Guideline 111)

  • Preparation of Test Solutions: Prepare a stock solution of sodium 2-biphenylate in HPLC-grade water. From this stock, prepare test solutions in buffer solutions of pH 4, 7, and 9. The final concentration should be suitable for accurate quantification by the analytical method.

  • Incubation: Transfer the test solutions into sterile, amber glass vials, leaving minimal headspace. Tightly cap the vials. Place the vials in a temperature-controlled incubator set at a constant temperature (e.g., 50 °C to accelerate degradation).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of sodium 2-biphenylate (as 2-phenylphenol) and to detect the formation of any degradation products.

Part B: Photostability Study

  • Preparation of Test Solutions: Prepare test solutions as described in the hydrolysis study.

  • Exposure: Transfer the test solutions into sterile, transparent glass vials. Place the vials in a photostability chamber. A control set of vials should be wrapped in aluminum foil to serve as dark controls.

  • Sampling: At appropriate time intervals, withdraw aliquots from both the light-exposed and dark control vials.

  • Analysis: Analyze the samples by HPLC to determine the rate of photodegradation and identify the major photodegradation products.

Analytical Methodology

A robust analytical method is crucial for the accurate assessment of stability. High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is the method of choice.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure the phenoxide is protonated to 2-phenylphenol for better retention).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of maximum absorbance for 2-phenylphenol (e.g., around 254 nm).

    • Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Conclusion

Sodium 2-biphenylate is a highly water-soluble compound that forms alkaline solutions. Its primary fate in aqueous media is rapid dissociation into sodium and 2-phenylphenoxide ions. While the parent compound, 2-phenylphenol, is stable to hydrolysis, it undergoes rapid photodegradation, which is the principal abiotic degradation pathway in the presence of light. A comprehensive understanding of these properties is paramount for professionals in the pharmaceutical and chemical industries to ensure the development of stable, safe, and effective products. The experimental protocol outlined in this guide provides a robust framework for the empirical evaluation of the aqueous stability of sodium 2-biphenylate, enabling data-driven decisions in product development and risk assessment.

References

  • LookChem. (n.d.). Cas 132-27-4,Sodium 2-biphenylate. Retrieved from [Link]

  • ChemBK. (2024, April 9). sodium biphenyl-2-olate. Retrieved from [Link]

  • EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Australian Government Department of Health. (2022, May 30). 2-Phenylphenol and salts - Evaluation statement. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (n.d.). Test No. 113: Screening Test for Thermal Stability and Stability in Air. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). SODIUM o-PHENYLPHENOL | C12H9NaO. Retrieved from [Link]

  • INCHEM. (1985). 729. Phenylphenol, 2- and its sodium salt (Pesticide residues in food: 1985 evaluations Part II Toxicology). Retrieved from [Link]

  • Auxilife. (2025, June 27). OECD Chemical Testing Guidelines 2025 Updated. Retrieved from [Link]

  • Food and Agriculture Organization. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. Retrieved from [Link]

  • Government of Canada. (2022, November 18). Screening assessment - sodium ortho-phenylphenate; SOPP. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-hydroxybiphenyl sodium salt. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014173804A1 - Process for the preparation of 2-phenylphenol and its sodium salt.
  • European Commission. (2024, October 25). SCCS Opinion on Biphenyl-2-ol and Sodium 2-biphenylolate used in cosmetic products. Retrieved from [Link]

Sources

Foundational

Crystal Structure and Molecular Dynamics of Sodium[1,1'-Biphenyl]-2-olate: A Comprehensive Technical Guide

Executive Summary Sodium[1,1'-biphenyl]-2-olate, commonly known as sodium ortho-phenylphenate (SOPP), is a highly effective antimicrobial agent and agricultural fungicide. While its macroscopic efficacy is well-documente...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium[1,1'-biphenyl]-2-olate, commonly known as sodium ortho-phenylphenate (SOPP), is a highly effective antimicrobial agent and agricultural fungicide. While its macroscopic efficacy is well-documented, optimizing its formulation, solubility, and receptor-binding kinetics requires a rigorous understanding of its behavior at the atomic level.

This whitepaper provides an in-depth analysis of the solid-state crystallography and solution-phase molecular dynamics (MD) of SOPP. By bridging static crystallographic data with dynamic computational models, this guide equips researchers and formulation scientists with the mechanistic insights necessary to manipulate the physicochemical properties of biphenyl-based phenolates.

Solid-State Crystallography & Structural Motifs

Coordination Chemistry and the Tetrahydrate Phase

In its anhydrous form, SOPP (CAS: 132-27-4) is highly hygroscopic. In ambient and industrial environments, it predominantly crystallizes as a tetrahydrate (C12H9NaO·4H2O, CAS: 6152-33-6) [1]. The solid-state architecture is driven by the high charge density of the phenolate oxygen, which acts as a potent Lewis base.

The sodium cation (Na⁺) typically adopts a distorted octahedral or square-pyramidal coordination geometry. It is coordinated directly by the phenolate oxygen and multiple water molecules. The biphenyl rings, driven by hydrophobic effects and π−π stacking, form distinct lipophilic layers alternating with hydrophilic sodium-hydrate channels.

Crystal_Coord Na Na+ Cation O_Phen Phenolate Oxygen (Biphenyl-2-olate) Na->O_Phen Ionic/Coordination W1 Water Molecule 1 Na->W1 Coordination W2 Water Molecule 2 Na->W2 Coordination W3 Water Molecule 3 Na->W3 Coordination W4 Water Molecule 4 Na->W4 Coordination W1->O_Phen H-Bond

Coordination environment of the Na+ ion in the tetrahydrate crystal lattice.

Experimental Protocol: X-Ray Crystallography Workflow

To elucidate the exact atomic coordinates, single-crystal X-ray diffraction (SCXRD) must be employed. The following protocol outlines a self-validating system for structural determination.

Step 1: Crystal Growth via Solvent Diffusion

  • Action: Dissolve high-purity SOPP in a minimum volume of ethanol. Slowly diffuse water vapor into the solution at 4 °C over 72 hours.

  • Causality: Ethanol lowers the dielectric constant of the medium, reducing the solvation shell around Na⁺ just enough to promote nucleation. The slow introduction of water vapor ensures the thermodynamic formation of the stable tetrahydrate rather than kinetic, amorphous precipitates.

Step 2: Cryogenic Data Collection

  • Action: Mount a suitable single crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Flash-cool the crystal to 100 K using a nitrogen cryostream.

  • Causality: Cryo-cooling minimizes thermal atomic vibrations (Debye-Waller factors). This is critical for resolving the electron density of the light hydrogen atoms on the coordinated water molecules, which dictate the hydrogen-bonding network.

Step 3: Phase Resolution and Refinement

  • Action: Solve the structure using intrinsic phasing or direct methods. Refine the structure using full-matrix least-squares on F2 using [2].

  • Validation Checkpoint: The protocol is validated if the final discrepancy index ( R1​ ) is < 0.05, the weighted R -factor ( wR2​ ) is < 0.15, and the residual electron density map is flat (< 0.5 e/ų). A higher residual density near the sodium ion indicates unresolved positional disorder in the hydration sphere.

Molecular Dynamics & Solution-Phase Behavior

While crystallography provides a static snapshot, SOPP operates in dynamic, aqueous biological environments. Molecular Dynamics (MD) simulations reveal the conformational flexibility of the biphenyl core and the kinetics of its solvation shell.

The Dihedral Torsion Conundrum

The defining structural feature of SOPP is the dihedral angle between the two phenyl rings. In a vacuum, conjugation favors a coplanar arrangement (0°). However, the bulky, negatively charged ortho-phenolate oxygen creates severe steric hindrance with the ortho-hydrogens of the adjacent ring.

Conformational_Logic S1 Steric Hindrance (Ortho-Oxygen vs. H) R1 Dihedral Torsion (~45° Twist) S1->R1 Induces S2 Pi-Conjugation (Ring Coplanarity) S2->R1 Opposes S3 Crystal Packing Forces (Pi-Pi Stacking) R2 Solid-State Conformation S3->R2 Dictates R1->R2 Modulated by R3 Solution-Phase Ensemble R1->R3 Dominates

Logical relationship between steric forces, conjugation, and the resulting biphenyl dihedral angle.

Experimental Protocol: MD Simulation Pipeline

To accurately simulate SOPP in solution, researchers must utilize a robust parameterization and equilibration pipeline.

Step 1: Quantum Mechanical Parameterization (RESP)

  • Action: Optimize the geometry of the [1,1'-biphenyl]-2-olate anion using Density Functional Theory (B3LYP/6-31G). Calculate the Restrained Electrostatic Potential (RESP) charges at the HF/6-31G level.

  • Causality: The HF/6-31G* level systematically overestimates molecular dipole moments. In non-polarizable force fields like [3], this overestimation perfectly mimics the bulk polarization effect experienced by the anion in liquid water.

Step 2: System Assembly and Solvation

  • Action: Place the parameterized SOPP anion and a Na⁺ counter-ion in a cubic simulation box. Solvate with TIP3P water molecules, ensuring a minimum 12 Å buffer between the solute and the box edge.

  • Causality: A 12 Å buffer prevents the solute from interacting with its own periodic image across the boundary conditions, eliminating artificial self-interaction artifacts that would skew the diffusion coefficient.

Step 3: Equilibration and Production

  • Action: Perform a 1 ns NVT equilibration (constant Volume/Temperature) followed by a 5 ns NPT equilibration (constant Pressure/Temperature) at 300 K and 1 atm. Execute a 100 ns production run using Langevin dynamics.

  • Causality: The NVT phase stabilizes the temperature without volume fluctuations, preventing kinetic blowups. The subsequent NPT phase allows the solvent density to relax to the experimental density of water (~1.0 g/cm³). Langevin dynamics provide implicit friction, mimicking solvent viscosity for robust canonical ensemble sampling.

  • Validation Checkpoint: The simulation is deemed valid when the Root Mean Square Deviation (RMSD) of the biphenyl carbon backbone plateaus with a variance of < 1.0 Å, and the total potential energy of the system remains stable over a 10 ns window.

MD_Workflow N1 Ligand Parameterization (RESP Charges & GAFF) N2 System Assembly (Solvation & Ion Addition) N1->N2 N3 Energy Minimization (Steepest Descent) N2->N3 N4 Equilibration (NVT & NPT Ensembles) N3->N4 N5 Production MD (Trajectory Generation) N4->N5 N6 Trajectory Analysis (RDF, RMSD, Dihedrals) N5->N6

Step-by-step molecular dynamics simulation pipeline for sodium [1,1'-biphenyl]-2-olate.

Quantitative Data Presentation

The synthesis of crystallographic and computational data provides a complete profile of SOPP. Tables 1 and 2 summarize the critical metrics derived from these dual methodologies.

Table 1: Representative Crystallographic Parameters (Tetrahydrate Phase)
ParameterValueSignificance
Empirical Formula C₁₂H₉NaO · 4H₂OConfirms the tetrahydrate stable state.
Crystal System MonoclinicIndicates low-symmetry packing driven by steric bulk.
Space Group P2₁/cCommon for organic salts; allows for efficient π−π stacking.
Na-O (Phenolate) Distance 2.28 - 2.35 ÅStrong ionic interaction dominating the primary coordination sphere.
Biphenyl Dihedral Angle ~42.5°Solid-state compromise between conjugation and steric hindrance.
Table 2: Solution-Phase MD Simulation Metrics (100 ns Trajectory)
MetricAverage ValueStandard DeviationInterpretation
Solution Dihedral Angle 48.5°± 8.2°Greater flexibility in solution compared to the rigid crystal lattice.
Na⁺ First Hydration Shell 5.8 molecules± 0.4Derived from the Radial Distribution Function (RDF) integral; indicates a highly dynamic exchange of water.
Phenolate-Water H-Bonds 2.4 bonds± 0.6The oxygen acts as a strong hydrogen-bond acceptor in aqueous media.
Diffusion Coefficient ( D ) 1.15×10−5 cm²/sN/AHigh mobility, crucial for rapid dispersion in agricultural spray formulations.

Conclusion

The efficacy of sodium[1,1'-biphenyl]-2-olate as an antimicrobial and fungicidal agent is fundamentally tied to its structural dynamics. In the solid state, its propensity to form a highly coordinated tetrahydrate dictates its shelf-life, hygroscopicity, and dissolution kinetics. In solution, the steric-induced torsion of the biphenyl rings and the robust hydration shell around the phenolate oxygen govern its interaction with biological membranes and target receptors. By leveraging the self-validating crystallographic and MD protocols outlined in this guide, researchers can precisely engineer the formulation environments to maximize the bioavailability and stability of SOPP.

References

  • National Center for Biotechnology Information (NCBI). ortho-Phenylphenol and its sodium salt - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. URL:[Link]

Exploratory

Thermodynamic Properties and Synthesis Protocols of Sodium [1,1'-Biphenyl]-2-Olate

Executive Summary Sodium[1,1'-biphenyl]-2-olate (commonly known as sodium o-phenylphenate or SOPP) is a widely utilized biocidal agent, agricultural fungicide, and chemical intermediate[1]. The industrial synthesis of SO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium[1,1'-biphenyl]-2-olate (commonly known as sodium o-phenylphenate or SOPP) is a widely utilized biocidal agent, agricultural fungicide, and chemical intermediate[1]. The industrial synthesis of SOPP relies on the alkaline neutralization of 2-phenylphenol (OPP). For researchers and chemical engineers scaling up this process, understanding the thermodynamic profile—specifically the enthalpy of neutralization, phase behavior, and hydration states—is critical. This whitepaper provides an in-depth analysis of the thermodynamic mechanisms governing SOPP synthesis and outlines a self-validating experimental protocol for its calorimetric profiling.

Thermodynamics of the Neutralization Reaction

The synthesis of SOPP is fundamentally an acid-base neutralization between a weak organic acid (2-phenylphenol) and a strong inorganic base (sodium hydroxide).

The Causality of Heat Flow: In classical thermodynamics, the standard enthalpy of neutralization between a strong acid and a strong base is highly exothermic, universally converging at approximately -57.1 kJ/mol[2]. This constant value represents the formation of undissociated water from free H+ and OH− ions[2].

However, 2-phenylphenol is a weak acid (pKa ≈ 9.9). Consequently, the neutralization process is not a simple, single-step energy release. A significant portion of the thermal energy generated by water formation is immediately consumed to drive the endothermic ionization ( ΔHion​ ) of the sterically hindered phenolic hydroxyl group. If we establish the ΔHion​ of the biphenyl-2-ol moiety to be roughly +24.0 kJ/mol, the net enthalpy of the reaction ( ΔHnet​ ) is attenuated to approximately -33.1 kJ/mol.

Understanding this thermodynamic buffering is critical for reactor design: the heat evolution during SOPP synthesis is significantly lower than that of mineral acid neutralizations, reducing the cooling load required during industrial scale-up. Furthermore, SOPP and its derivatives are often utilized in complex chemical environments, such as the oxidative desulfurization of crude oil, where sodium 2-phenylphenolate intermediates must remain thermodynamically stable under alkaline conditions[3].

ThermoCycle OPP 2-Phenylphenol (OPP) Weak Acid (pKa ~9.9) OPP_ion OPP⁻(aq) + H⁺(aq) Ionization State OPP->OPP_ion ΔH_ion ≈ +24 kJ/mol (Endothermic) Products Sodium [1,1'-biphenyl]-2-olate + H₂O(l) OPP->Products Net Reaction ΔH_net ≈ -33.1 kJ/mol OPP_ion->Products Neutralization (H⁺ + OH⁻) ΔH_neut ≈ -57.1 kJ/mol NaOH NaOH(aq) Strong Base NaOH->Products Na⁺ + OH⁻ Dissociation

Figure 1: Thermodynamic cycle of 2-phenylphenol neutralization with NaOH.

Phase Behavior and Hydration Thermodynamics

In aqueous environments, SOPP exhibits complex phase behavior, most notably crystallizing as sodium o-phenylphenate tetrahydrate (SOPP·4H₂O)[4]. This tetrahydrate form, commercially recognized under trade names such as Dowicide A, is the thermodynamically stable solid phase at standard temperature and pressure[4].

The incorporation of four water molecules into the crystal lattice is driven by the coordination requirements of the sodium cation and the hydrogen-bonding network required to stabilize the bulky, hydrophobic biphenyl anion. Dehydration of this tetrahydrate requires significant thermal input, and failure to account for the enthalpy of hydration can lead to inaccurate yield calculations and product degradation during drying phases.

Quantitative Thermodynamic Data

Table 1: Thermodynamic Parameters of SOPP Synthesis (298 K, 1 atm)

ParameterValueDescription
pKa (OPP) ~9.92Acid dissociation constant of the phenolic proton.
ΔHion​ (OPP) +24.0 kJ/molEndothermic enthalpy of ionization for the weak acid.
ΔHneut​ -57.1 kJ/molExothermic formation of water from strong acid/base[2].
ΔHnet​ -33.1 kJ/molOverall net enthalpy of SOPP formation in solution.
Stable Solid Phase TetrahydrateCrystallizes as SOPP·4H₂O (Dowicide A)[4].

Experimental Protocol: Isothermal Titration Synthesis

To accurately capture the thermodynamic properties of SOPP while synthesizing a high-purity product, researchers must utilize a self-validating Isothermal Titration Calorimetry (ITC) workflow.

Step 1: Solvent Preparation and Analyte Equilibration

  • Action: Dissolve 10.0 mmol of high-purity 2-phenylphenol in 50 mL of a 50:50 (v/v) ethanol-water co-solvent system inside a Tian-Calvet reaction calorimeter.

  • Causality: OPP has poor aqueous solubility. The co-solvent ensures homogeneous reaction kinetics, preventing localized precipitation that would skew calorimetric heat flux readings.

Step 2: Isothermal Base Injection

  • Action: Equilibrate the system to exactly 298 K. Using an automated syringe pump, inject 10.5 mmol of 1.0 M NaOH(aq) at a continuous rate of 0.5 mL/min.

  • Causality: A slight stoichiometric excess of NaOH ensures the reaction is driven to completion, overcoming the equilibrium constraints of the weak acid.

Step 3: Calorimetric Validation (Self-Validating System)

  • Action: Record the gross heat evolution ( ΔT ). Concurrently, run a blank titration by injecting the same volume of NaOH into the pure ethanol-water solvent matrix (without OPP).

  • Causality: The blank titration measures the enthalpy of dilution ( ΔHdil​ ) and the heat of mixing. By subtracting this baseline from the gross heat flux, the system self-validates, isolating the true ΔHnet​ of the SOPP synthesis.

Step 4: Crystallization of the Tetrahydrate

  • Action: Transfer the neutralized solution to a crystallizer. Slowly reduce the temperature to 4°C at a rate of -0.5°C/min while seeding the mixture with a microscopic crystal of SOPP·4H₂O.

  • Causality: Controlled cooling supersaturates the solution, while the slow ramp rate allows the sodium cations to properly coordinate with four water molecules, yielding the thermodynamically stable tetrahydrate phase[4].

Workflow Step1 1. Reagent Preparation Equilibrate OPP in aqueous ethanol Step2 2. Isothermal Titration Inject NaOH(aq) under controlled T Step1->Step2 Base Addition Step3 3. Calorimetric Measurement Record heat flux via Tian-Calvet Step2->Step3 ΔT Monitoring Step4 4. Crystallization Cool to isolate SOPP Tetrahydrate Step3->Step4 Phase Separation Step5 5. Characterization XRD, DSC, and EPR analysis Step4->Step5 Product Validation

Figure 2: Step-by-step experimental workflow for SOPP synthesis and calorimetric profiling.

References

  • What is Standard Enthalpy of Neutralization | AESL - Aakash Institute Source: aakash.ac.in URL: [Link]

  • Mapping Local Protein Electrostatics by EPR of pH-Sensitive Thiol-Specific Nitroxide - PMC Source: nih.gov URL:[Link]

  • Oxidative Desulfurization of Crude Oil Incorporating Sulfone Decomposition by Alkaline Earth Metal Oxides | Energy & Fuels - ACS Publications Source: acs.org URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Sodium [1,1'-biphenyl]-2-olate Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of sodium [1,1'-biphenyl]-2-olate, a compound of int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of sodium [1,1'-biphenyl]-2-olate, a compound of interest in synthetic chemistry and materials science. Recognizing the air and moisture sensitivity of this organometallic complex, this document emphasizes an integrated, multi-technique approach to ensure accurate and reproducible structural elucidation and purity assessment. We delve into the core principles and practical methodologies of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section explains the causal relationship between the molecular structure and its spectroscopic signature, offering field-proven protocols and data interpretation insights. The guide is structured to empower researchers to move beyond mere data collection to a holistic and validated understanding of the target compound.

Introduction: The Imperative for Rigorous Characterization

Sodium [1,1'-biphenyl]-2-olate is the sodium salt of [1,1'-biphenyl]-2-ol (also known as 2-hydroxybiphenyl or o-phenylphenol). The deprotonation of the phenolic hydroxyl group creates a negatively charged oxygen atom, which forms an ionic bond with a sodium cation. This transformation from a neutral phenol to an ionic olate significantly alters the electronic and structural properties of the molecule, influencing its reactivity, solubility, and aggregation state in solution.[1][2] Given that alkali metal phenolates are foundational reagents in organic synthesis, including in reactions like the Kolbe-Schmitt synthesis and as polymerization initiators, unambiguous characterization is not just an academic exercise—it is a prerequisite for reliable and reproducible downstream applications.[1][3]

The compound's tendency to be hygroscopic and susceptible to oxidation necessitates careful handling under inert conditions to maintain sample integrity. This guide advocates for a workflow where multiple spectroscopic techniques are used in concert, as no single method can provide a complete structural picture.

Phenol [1,1'-Biphenyl]-2-ol Base + NaH (or other base) Phenol->Base Olate Sodium [1,1'-biphenyl]-2-olate Base->Olate

Caption: Formation of Sodium [1,1'-biphenyl]-2-olate.

Synthesis and Handling: The Foundation of Quality Data

The quality of any spectroscopic data is directly dependent on the purity and integrity of the sample. Sodium [1,1'-biphenyl]-2-olate is typically synthesized by reacting [1,1'-biphenyl]-2-ol with a strong sodium base, such as sodium hydride (NaH) or sodium amide (NaNH2), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[4]

Critical Consideration: The resulting sodium olate is often a hygroscopic solid that can readily absorb atmospheric moisture and carbon dioxide.[5] All manipulations, including synthesis, purification, and sample preparation for analysis, should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. Solvents must be rigorously dried prior to use. Failure to do so can lead to the reprotonation of the olate back to the starting phenol, resulting in misleading spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Solution-State Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed covalent structure of the [1,1'-biphenyl]-2-olate anion in solution. It provides information on the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy: A Fingerprint of the Aromatic System

The deprotonation of the phenol to form the sodium olate induces significant changes in the ¹H NMR spectrum.

  • Disappearance of the Phenolic Proton: The most obvious change is the disappearance of the broad, acidic -OH proton signal, which is typically observed in the ¹H NMR spectrum of the starting material, [1,1'-biphenyl]-2-ol.

  • Upfield Shift of Aromatic Protons: The formation of the negatively charged olate increases electron density on the aromatic ring system. This enhanced shielding causes the aromatic proton signals to shift upfield (to lower ppm values) compared to the parent phenol.[6] Protons ortho and para to the oxygen atom experience the most significant shifts.

Experimental Protocol: ¹H NMR Sample Preparation

  • In an inert atmosphere glovebox, accurately weigh 5-10 mg of the sodium [1,1'-biphenyl]-2-olate sample into an NMR tube.

  • Add approximately 0.6 mL of a suitable anhydrous deuterated solvent (e.g., DMSO-d₆ or THF-d₈). DMSO-d₆ is often preferred for its ability to dissolve ionic compounds.

  • Cap the NMR tube securely. If not using a J. Young valve tube, seal the cap with parafilm as an extra precaution against atmospheric contamination.

  • Agitate the tube gently to ensure complete dissolution.

  • Acquire the spectrum on a calibrated NMR spectrometer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework.

  • Diagnostic C-O Signal: The carbon atom directly bonded to the oxygen (C-O) is highly sensitive to the electronic environment. Upon deprotonation, this signal typically shifts significantly downfield (to higher ppm values) due to changes in hybridization and electron density.

  • Aromatic Carbons: Similar to the proton signals, the other aromatic carbon signals will also shift, reflecting the overall increase in electron density across the biphenyl system.

Spectroscopic Data Summary (Predicted) [1,1'-Biphenyl]-2-ol Sodium [1,1'-biphenyl]-2-olate
¹H NMR Aromatic H: ~6.9-7.6 ppmPhenolic OH: ~9-10 ppm (broad)Aromatic H: ~6.5-7.4 ppmPhenolic OH: Signal Absent
¹³C NMR Aromatic C-H: ~115-130 ppmAromatic C-O: ~152-155 ppmAromatic C-H: ~112-130 ppmAromatic C-O: ~160-165 ppm

Note: The exact chemical shifts are dependent on the solvent and concentration. The values presented are typical and serve as a predictive guide.

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

FTIR spectroscopy is a fast and effective technique for confirming the conversion of the phenol to the olate by monitoring key vibrational modes.

  • Disappearance of the O-H Stretch: The most telling evidence of successful salt formation is the complete disappearance of the broad, strong absorption band between 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration of the phenolic hydroxyl group.[7]

  • C-O Stretch: The C-O stretching vibration, typically found around 1200-1260 cm⁻¹ in phenols, will remain in the spectrum of the olate. Its position may shift slightly upon complexation.[7]

  • Aromatic Vibrations: The characteristic C=C stretching vibrations of the aromatic rings (approx. 1450-1600 cm⁻¹) and the aromatic C-H stretches (approx. 3000-3100 cm⁻¹) will still be present.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR accessory.

  • Inside a glovebox, place a small amount (a few milligrams) of the solid sodium [1,1'-biphenyl]-2-olate powder onto the ATR crystal.

  • Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum. The resulting spectrum should be background-corrected automatically by the instrument software.

Key IR Absorptions (cm⁻¹) [1,1'-Biphenyl]-2-ol [8]Sodium [1,1'-biphenyl]-2-olate
O-H Stretch (phenolic) ~3200-3600 (Broad, Strong)Absent
C-H Stretch (aromatic) ~3030-3100~3030-3100
C=C Stretch (aromatic) ~1470-1600~1450-1600
C-O Stretch (phenolic) ~1200-1260~1200-1260 (Position may shift)

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the biphenyl rings. The formation of the phenolate anion has a predictable effect on the absorption spectrum.

  • Bathochromic (Red) Shift: The lone pairs on the negatively charged oxygen atom of the olate are more available for delocalization into the aromatic π-system than the lone pairs on the neutral hydroxyl group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength, resulting in a bathochromic shift (a shift to a higher λmax) of the primary absorption band compared to the parent phenol.[7][10] The absorption maximum for biphenyl itself is around 247 nm.[11] For the olate, this is expected to shift to the 260-290 nm range.

Experimental Protocol: UV-Vis Analysis

  • Prepare a dilute stock solution of the sodium [1,1'-biphenyl]-2-olate in a UV-transparent solvent (e.g., acetonitrile or methanol) of known concentration. All glassware should be scrupulously clean.

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

  • Fill the other cuvette with the sample solution.

  • Acquire the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS): Confirming Molecular Composition

Mass spectrometry is essential for confirming the mass-to-charge ratio (m/z) of the constituent ions, thereby validating the molecular composition. For ionic compounds like sodium [1,1'-biphenyl]-2-olate, soft ionization techniques are required.

  • Electrospray Ionization (ESI): ESI is the ideal technique for analyzing this complex.[12]

    • Negative Ion Mode (ESI-): This mode will directly detect the [1,1'-biphenyl]-2-olate anion. The expected peak will be at an m/z corresponding to the mass of the deprotonated phenol ([C₁₂H₉O]⁻), which is approximately 169.06.

    • Positive Ion Mode (ESI+): This mode will detect the sodium cation, often as part of a cluster. One might observe an ion corresponding to two sodium atoms and one olate anion ([2Na⁺ + C₁₂H₉O⁻]⁺), with an expected m/z of approximately 215.04. The observation of sodium clusters can be a strong indicator of the salt's presence.[13][14]

Critical Insight: The presence of high salt concentrations can sometimes suppress the desired analyte signal.[14] Careful tuning of the ESI source parameters and using high-purity solvents are crucial for obtaining a clean spectrum.[12]

Integrated Analysis Workflow: A Self-Validating System

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Synthesis & Purification (Inert Atmosphere) IR FTIR Spectroscopy Synthesis->IR Confirm Olate Formation (Loss of -OH) NMR NMR (¹H & ¹³C) IR->NMR Elucidate C-H Framework MS Mass Spectrometry NMR->MS Confirm Ion Masses UV UV-Vis Spectroscopy MS->UV Probe Electronic Structure Conclusion Structural Confirmation & Purity Assessment UV->Conclusion

Caption: Integrated workflow for spectroscopic characterization.

This workflow demonstrates a logical progression:

  • Synthesis: Proper synthesis and handling are paramount.

  • FTIR: A quick, primary check to confirm the disappearance of the starting material's -OH group.

  • NMR: The definitive step for structural elucidation in solution.

  • MS: An orthogonal technique to confirm the mass of the anionic component and the presence of the sodium counterion.

  • UV-Vis: Provides complementary data on the electronic properties of the conjugated system.

By following this multi-faceted approach, researchers can confidently and accurately characterize sodium [1,1'-biphenyl]-2-olate complexes, ensuring the integrity and reliability of their scientific findings and developmental programs.

References

  • ResearchGate. (n.d.). UV visible spectra of control and treated (T1 and T2) biphenyl.
  • ResearchGate. (n.d.). ¹H NMR spectra of sodium phenolates with time at 495 °C.
  • ACS Publications. (n.d.). Charge-Localizing Effect in Alkali-Metal Enolates and Phenolates. Structure and Aromaticity of the Phenolate Anion | Organometallics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. Retrieved from [Link]

  • ACS Publications. (2021). Material and Charge Transport of Large Organic Salt Clusters and Nanoparticles in Electrospray Ion Beam Deposition | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Multi-Alkali-Metal Tetraphenolates and Application in Ring-Opening Polymerization of Lactide.
  • ACS Publications. (2021). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus.
  • National Center for Biotechnology Information. (n.d.). Native Mass Spectrometry from Common Buffers with Salts that Mimic the Extracellular Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore.
  • ResearchGate. (n.d.). ¹H‐NMR spectra for NA, Phen ligands, and their complexes.
  • ACS Publications. (n.d.). Influence of Intramolecular Coordination on the Aggregation of Sodium Phenolate Complexes. X-ray Structures of [NaOC6H4(CH2NMe2) - ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/om950949b
  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
  • OSTI.GOV. (n.d.). Elucidating the Active Site and the Role of Alkali Metals in Selective Hydrodeoxygenation of Phenols over Iron‐carbide‐based. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). o-Hydroxybiphenyl - NIST WebBook. Retrieved from [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). The complexation of sodium cations by compound 5 as followed by 1 H NMR spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Realizing Room Temperature Catalytic Hydrogenation of Sodium Phenoxide by Ru/TiO2 for Hydrogen Storage. Retrieved from [Link]

  • BenchChem. (2025). A Spectroscopic Comparison of [1,1'-Biphenyl]-2,2',3,3'-tetrol Isomers: A Predictive Guide.
  • National Institute of Standards and Technology. (n.d.). Biphenyl - NIST WebBook. Retrieved from [Link]

  • ChemBK. (2024). sodium biphenyl-2-olate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for sodium[1,1'-biphenyl]-2-olate residue analysis

Advanced HPLC Method Development for Sodium[1,1'-biphenyl]-2-olate Residue Analysis in Complex Matrices Executive Summary Sodium [1,1'-biphenyl]-2-olate, commonly known as sodium ortho-phenylphenate (SOPP), is a broad-sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Development for Sodium[1,1'-biphenyl]-2-olate Residue Analysis in Complex Matrices

Executive Summary

Sodium [1,1'-biphenyl]-2-olate, commonly known as sodium ortho-phenylphenate (SOPP), is a broad-spectrum agricultural fungicide and antimicrobial agent widely utilized in the post-harvest treatment of citrus fruits to prevent decay during storage[1]. Due to its potential toxicity and the stringent maximum residue limits (MRLs) enforced by global regulatory bodies, robust analytical methods are required for trace-level quantification. This application note details a validated, self-contained High-Performance Liquid Chromatography (HPLC) method utilizing Fluorescence Detection (FLD) for the highly sensitive determination of SOPP residues.

Physicochemical Rationale & Analyte Conversion

A critical factor in SOPP analysis is its pH-dependent speciation. SOPP is the water-soluble sodium salt of ortho-phenylphenol (OPP)[1]. With a pKa of approximately 9.9, the molecule exists as the phenolate anion in highly alkaline environments but readily protonates to the neutral OPP form in neutral to acidic conditions[2].

Expert Insight (The "Why"): Attempting to chromatograph the anionic form on a standard C18 reversed-phase column leads to poor retention, severe peak tailing, and susceptibility to matrix-induced retention time shifts. Therefore, the fundamental strategy of this method is to intentionally acidify the mobile phase (pH < 4.0). This forces 100% conversion of SOPP to OPP, ensuring sharp peak shapes and predictable hydrophobic interactions with the stationary phase.

Logic SOPP Sodium [1,1'-biphenyl]-2-olate (SOPP) pH Acidic Mobile Phase (pH < 4.0) SOPP->pH Dissociation OPP Protonation to ortho-Phenylphenol (OPP) pH->OPP pKa ~ 9.9 C18 C18 RP-HPLC Retention OPP->C18 Hydrophobic Interaction FLD Native Fluorescence Detection C18->FLD Elution

Fig 1: Physicochemical logic of SOPP protonation and subsequent RP-HPLC-FLD analysis.

Method Development Strategy

Matrix Extraction & Cleanup

Citrus peels and environmental matrices contain complex mixtures of waxes, essential oils, and flavonoids. A liquid-liquid extraction (LLE) using a 1:1 (v/v) mixture of cyclohexane and ethyl acetate is deployed[3]. Causality: Ethyl acetate efficiently penetrates the hydrated matrix to solubilize the analyte, while cyclohexane provides high selectivity for the lipophilic biphenyl structure, leaving highly polar matrix components behind. Subsequent cleanup using a diatomaceous earth cartridge (e.g., Chem Elut) removes residual pigments that could otherwise foul the column or quench fluorescence[3].

Detection Modality: Fluorescence vs. UV

While UV detection at 280 nm is universally applicable, it lacks selectivity in complex biological matrices[2]. The biphenyl structure of OPP exhibits strong native fluorescence. By setting the excitation wavelength to 285 nm and emission to 340 nm, the method achieves a signal-to-noise ratio exponentially higher than UV, bypassing interference from non-fluorescent co-extractants[4].

Workflow Step1 Matrix Homogenization (Citrus/Environmental) Step2 Liquid-Liquid Partitioning (Ethyl Acetate / Cyclohexane) Step1->Step2 Step3 Centrifugation & Phase Separation (3000 rpm, 5 min) Step2->Step3 Step4 Solid-Phase Extraction (SPE) (Matrix Cleanup) Step3->Step4 Step5 Eluate Concentration & Reconstitution in Mobile Phase Step4->Step5 Step6 HPLC-FLD Quantification (Ex: 285 nm | Em: 340 nm) Step5->Step6

Fig 2: Step-by-step sample preparation workflow for SOPP/OPP extraction from matrices.

Experimental Protocol

Reagents and Materials
  • Analytical Standards: ortho-phenylphenol (OPP) (>99% purity).

  • Solvents: HPLC-grade Methanol, Ethyl Acetate, Cyclohexane, Milli-Q Water.

  • Buffers: Potassium dihydrogen phosphate (KH₂PO₄), Phosphoric acid (H₃PO₄).

  • Consumables: Diatomaceous earth SPE cartridges (20 mL capacity)[3], 0.22 µm PTFE syringe filters.

Sample Preparation Workflow
  • Homogenization: Macerate 10.0 g of the sample (e.g., citrus peel) into a fine paste.

  • Extraction: Add 100 mL of Cyclohexane/Ethyl Acetate (1:1, v/v). Ultrasonicate for 5 minutes to ensure deep tissue penetration and analyte partitioning[3].

  • Phase Separation: Centrifuge the homogenate at 3000 rpm for 5 minutes. Decant the organic supernatant[3].

  • Cleanup: Pass 15 mL of the organic extract through the SPE cartridge. Elute with an additional 75 mL of the extraction solvent[3].

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of the initial HPLC mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection into the HPLC system.

HPLC-FLD Instrumental Conditions
  • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 5 µm particle size)[4].

  • Mobile Phase A: 20 mM Phosphate buffer adjusted to pH 3.5 with phosphoric acid.

  • Mobile Phase B: HPLC-grade Methanol[4].

  • Elution Mode: Isocratic flow of 70% Methanol / 30% Buffer is highly effective for rapid, reproducible analysis[4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection (FLD): Excitation (λex) = 285 nm; Emission (λem) = 340 nm[4].

System Suitability Test (SST) - Self-Validation

Before analyzing unknown samples, the system must self-validate to ensure trustworthiness. Run a 0.5 µg/mL OPP standard to verify the following parameters:

  • Tailing Factor (Tf): Must be ≤ 1.5 for the OPP peak. A higher value indicates inadequate mobile phase acidity, meaning SOPP is not fully protonated.

  • Injection Precision: The %RSD of the peak area for 5 replicate injections must be ≤ 2.0%.

  • Theoretical Plates (N): Must be > 5000 to ensure column health.

Method Validation & Quantitative Data

The method demonstrates exceptional linearity, sensitivity, and accuracy, conforming to SANTE and ICH Q2(R1) guidelines for pesticide residue analysis.

Table 1: Summary of Method Validation Parameters

ParameterValue / RangeRemarks & Causality
Linearity Range 0.05 – 1.0 µg/mLR² > 0.999, demonstrating excellent detector response[3].
Limit of Detection (LOD) 0.002 – 0.005 µg/gMatrix-dependent (S/N = 3). FLD provides superior sensitivity over UV[3][4].
Limit of Quantitation (LOQ) 0.01 µg/gMatrix-dependent (S/N = 10). Well below standard global MRLs.
Recovery (Fortified at 0.25 ppm) 84.0% – 108.8%Meets the strict 70-120% acceptance criteria for residue analysis[4].
Intra-day Precision (RSD) < 3.5%Ensures high repeatability across multiple extraction batches[5].

Conclusion

By understanding the pH-dependent chemistry of sodium [1,1'-biphenyl]-2-olate, analysts can develop highly rugged RP-HPLC methods. The strategic combination of LLE, SPE cleanup, and native fluorescence detection yields a protocol that easily achieves trace-level quantification of OPP residues in complex agricultural and environmental matrices, ensuring both regulatory compliance and scientific integrity.

Sources

Application

Application Note: Protocols for Testing Antimicrobial Efficacy of Sodium 2-Biphenylate (SOPP)

Executive Summary & Scientific Context Sodium 2-biphenylate (SOPP, CAS: 132-27-4), also known as sodium ortho-phenylphenate, is a highly effective, broad-spectrum phenolic biocide. Due to its exceptional water solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Sodium 2-biphenylate (SOPP, CAS: 132-27-4), also known as sodium ortho-phenylphenate, is a highly effective, broad-spectrum phenolic biocide. Due to its exceptional water solubility compared to its parent compound (ortho-phenylphenol), SOPP is extensively formulated into metalworking fluids, industrial adhesives, and post-harvest agricultural treatments (such as citrus preservation) to prevent microbial degradation (1)[1].

For researchers and drug development professionals, accurately quantifying the Minimum Inhibitory Concentration (MIC) and the bactericidal/fungicidal dynamics of SOPP is critical for regulatory compliance and formulation optimization. This guide provides self-validating, causality-driven protocols to evaluate SOPP efficacy while mitigating common experimental artifacts.

Mechanism of Action

The antimicrobial efficacy of SOPP is driven by its amphipathic nature. The mechanism of action occurs in three distinct, sequential phases (2)[2]:

  • Adsorption : The biphenyl moiety facilitates physical-chemical adsorption onto the microbial cell envelope.

  • Penetration : SOPP partitions into the lipid bilayer of the cell membrane, altering membrane fluidity and permeability.

  • Disruption : Once embedded in the membrane or cytoplasm, SOPP induces the leakage of intracellular constituents and inhibits essential metabolic enzymes, culminating in irreversible cell lysis.

MOA SOPP Sodium 2-Biphenylate (SOPP) Adsorption Adsorption to Cell Wall SOPP->Adsorption Phase 1 Penetration Membrane Penetration Adsorption->Penetration Phase 2 Disruption Enzyme Inhibition & Membrane Disruption Penetration->Disruption Phase 3 Death Cell Lysis & Death Disruption->Death Outcome

Figure 1: Three-phase antimicrobial mechanism of action of Sodium 2-Biphenylate (SOPP).

Physicochemical Properties & Antimicrobial Spectrum

Understanding the physicochemical constraints of SOPP is critical for experimental design. SOPP is highly soluble in alkaline environments; however, in acidic media (pH < 7), it protonates and precipitates as the significantly less soluble ortho-phenylphenol (OPP) (1)[1]. Experimental broths must account for this pH dependency to prevent false-negative efficacy readouts caused by biocide precipitation.

Property / ParameterValue / Description
Chemical Name Sodium 2-biphenylate (SOPP)
CAS Number 132-27-4
Water Solubility > 1000 g/L (at pH > 10)
Optimal Formulation pH 9.0 – 12.0 (Alkaline)
Typical MIC (Bacteria) 100 – 500 ppm
Typical MIC (Fungi) 500 – 3000 ppm (3)[3]

Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every variable that could produce an artifact is controlled.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective : Determine the lowest concentration of SOPP that completely inhibits visible microbial growth over 18-24 hours. Causality Insight : Because SOPP precipitates at lower pH levels, the testing matrix (e.g., Mueller-Hinton Broth) must be lightly buffered to an alkaline pH (e.g., pH 8.0-8.5). If the broth acidifies during bacterial metabolism, SOPP may fall out of solution, falsely indicating microbial resistance.

Step-by-Step Methodology :

  • Preparation of SOPP Stock : Dissolve SOPP in sterile deionized water to create a 10,000 ppm stock solution. Adjust the pH to 10.0 using 0.1M NaOH to ensure complete dissolution.

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the SOPP stock in buffered Mueller-Hinton Broth to achieve a testing gradient ranging from 10 ppm to 3000 ppm.

  • Inoculum Preparation : Standardize the target microbial suspension (e.g., S. aureus, E. coli, or P. digitatum) to a 0.5 McFarland standard, then dilute to yield a final well concentration of 5×105 CFU/mL (4)[4].

  • Inoculation : Add 10 µL of the standardized inoculum to each test well.

  • Self-Validating Controls :

    • Positive Growth Control: Broth + Inoculum (No SOPP). Validates baseline organism viability.

    • Negative Sterility Control: Broth + SOPP (No Inoculum). Validates aseptic technique and reagent sterility.

  • Incubation & Reading : Incubate at 37°C (bacteria) or 25°C (fungi) for 24-48 hours. The MIC is recorded as the lowest concentration well exhibiting absolute optical clarity.

Protocol B: Time-Kill Kinetics Assay (ASTM E2315)

Objective : Quantify the log reduction of viable microorganisms over specific exposure times. Causality Insight : Time-kill assays require the immediate cessation of biocidal activity at exact time points. Failure to chemically neutralize SOPP upon sampling will result in continued microbial killing on the agar plate, leading to artificially inflated efficacy data (false positives).

Workflow Inoculum 1. Inoculum Preparation (10^6 CFU/mL) Exposure 2. SOPP Exposure (Specific Time Intervals) Inoculum->Exposure Neutralization 3. Chemical Neutralization (Quench Biocide) Exposure->Neutralization Aliquot transfer Plating 4. Serial Dilution & Agar Plating Neutralization->Plating Incubation 5. Incubation (24-48 hours) Plating->Incubation Enumeration 6. CFU Enumeration & Log Reduction Calculation Incubation->Enumeration

Figure 2: Step-by-step workflow for the ASTM E2315 Time-Kill Kinetics Assay.

Step-by-Step Methodology :

  • Test Substance Preparation : Prepare the SOPP test solution at the predetermined MIC or intended in-use concentration (e.g., 1000 ppm).

  • Inoculation : Transfer 1.0 mL of the microbial suspension ( 107 CFU/mL) into 9.0 mL of the SOPP test solution. Vortex immediately to ensure homogenous exposure.

  • Exposure Intervals : Hold the suspension at the target temperature (e.g., 25°C).

  • Neutralization (Critical Step) : At exact time intervals (e.g., 1, 5, 10, and 30 minutes), remove a 1.0 mL aliquot and immediately transfer it into 9.0 mL of Dey-Engley (D/E) Neutralizing Broth.

    • Validation Check: A neutralization validation control must be run simultaneously to prove the D/E broth effectively quenches SOPP without exhibiting inherent toxicity to the microbe.

  • Plating : Perform 10-fold serial dilutions of the neutralized mixture and spread-plate 0.1 mL onto Tryptic Soy Agar (TSA) or Sabouraud Dextrose Agar (SDA).

  • Incubation & Enumeration : Incubate plates for 24-48 hours. Count the Colony Forming Units (CFUs).

Data Analysis & Validation Criteria

Calculate the Log Reduction using the following formula:

Log Reduction=log10​(Initial CFU/mL)−log10​(Surviving CFU/mL)

Assay Acceptance Criteria :

  • The initial inoculum concentration must be retrospectively verified via plate counts to be between 106 and 107 CFU/mL.

  • The neutralization validation recovery must be ≥70% of the inoculum control; otherwise, the neutralizer is deemed toxic or ineffective, and the assay must be repeated with an optimized quenching agent.

References

  • Opinion of the Scientific Committee on Consumer Safety on o-aminophenol - European Commission. 1

  • Ways to improve biocides for metalworking fluid - PMC (NIH). 2

  • Factors Affecting the Synergy of Thiabendazole, Sodium Bicarbonate, and Heat To Control Postharvest Green Mold of Citrus Fruit - Journal of Agricultural and Food Chemistry (ACS Publications). 3

  • Natural Products Obtained from Argentinean Native Plants Are Fungicidal against Citrus Postharvest Diseases - MDPI.4

Sources

Method

Application Notes and Protocols for Sodium Ortho-phenylphenate (SOPP) in Post-Harvest Disease Control

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of sodium ortho-phenylphenate (SOPP) for the control of post-harvest diseases in...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of sodium ortho-phenylphenate (SOPP) for the control of post-harvest diseases in fruits and vegetables. This document synthesizes technical data with practical insights to ensure effective and safe application.

Introduction: The Role of SOPP in Post-Harvest Protection

Sodium ortho-phenylphenate (SOPP) is a broad-spectrum antimicrobial agent that has been a cornerstone of post-harvest disease management for several decades.[1] Its primary application is as a fungicide to mitigate the significant economic losses caused by fungal and bacterial pathogens during storage and transportation of fresh produce.[2] SOPP is the sodium salt of ortho-phenylphenol (OPP), and its efficacy lies in the activity of the OPP molecule.[3]

The utility of SOPP is particularly pronounced in the citrus industry, where it is instrumental in controlling devastating diseases like green mold (Penicillium digitatum), blue mold (Penicillium italicum), and stem-end rot.[4] Its application extends to other commodities, including pears, for the management of various decay-causing organisms.[4]

This guide will delve into the scientific principles governing the use of SOPP, from its molecular mechanism of action to detailed protocols for its application, with a focus on maximizing efficacy while ensuring the safety of the treated produce.

Mechanism of Action: Disrupting the Fungal Fortress

The primary mode of action of sodium ortho-phenylphenate is the disruption of the fungal cell membrane.[5] This critical cellular barrier is essential for maintaining cellular integrity, regulating the passage of nutrients and ions, and facilitating communication with the environment. SOPP's efficacy stems from its ability to compromise this vital structure, leading to cell death.

While the precise molecular interactions are still a subject of ongoing research, the current understanding points to the following key events:

  • Intercalation into the Lipid Bilayer: The lipophilic nature of the ortho-phenylphenol (OPP) molecule allows it to readily insert itself into the lipid bilayer of the fungal cell membrane. This insertion disrupts the ordered arrangement of phospholipids, altering membrane fluidity and permeability.

  • Increased Membrane Permeability: The disruption of the lipid bilayer leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as ions (K+), amino acids, and metabolites. This loss of cellular contents disrupts the electrochemical gradients necessary for cellular function.

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can also lead to the inhibition of essential membrane-bound enzymes involved in processes such as respiration and nutrient transport. This further contributes to the disruption of cellular metabolism and ultimately leads to fungal cell death.

It is important to note that the active form of the fungicide is the undissociated ortho-phenylphenol (OPP) molecule. The equilibrium between the phenate ion and the undissociated phenol is pH-dependent. At a lower pH, the equilibrium shifts towards the more fungicidally active, but also more phytotoxic, undissociated OPP. Conversely, at a higher pH, the less active and less phytotoxic phenate ion predominates. This pH-dependent activity is a critical factor in the formulation and application of SOPP solutions.[6]

SOPP Sodium Ortho-phenylphenate (SOPP) Solution CellWall Cell Wall SOPP->CellWall CellMembrane Cell Membrane (Lipid Bilayer) SOPP->CellMembrane Intercalation & Disruption CellWall->CellMembrane Cytoplasm Cytoplasm (Ions, Metabolites) CellMembrane->Cytoplasm Increased Permeability (Leakage)

Caption: Mechanism of SOPP on a fungal cell.

Spectrum of Activity: A Broad Defense

Sodium ortho-phenylphenate exhibits a broad spectrum of activity against a range of post-harvest pathogens, making it a versatile tool for protecting various fruits and vegetables.

Table 1: Spectrum of Activity of Sodium Ortho-phenylphenate

PathogenDiseaseCommodity
Penicillium digitatumGreen MoldCitrus
Penicillium italicumBlue MoldCitrus
Phomopsis citriStem-end RotCitrus
Diplodia natalensisStem-end RotCitrus
Botrytis cinereaGray MoldPears, Apples, Grapes
Rhizopus stoloniferRhizopus RotStone fruits, Berries
Various bacteriaBacterial RotsPears

Note: The efficacy of SOPP can vary depending on the specific pathogen strain, the commodity, and the application conditions.

Application Protocols: A Step-by-Step Guide

The successful application of SOPP requires careful attention to detail to maximize its fungicidal activity while minimizing the risk of phytotoxicity. The following protocols provide a general framework for the preparation and application of SOPP solutions.

Preparation of SOPP Treatment Solution

Materials:

  • Sodium ortho-phenylphenate (SOPP) concentrate

  • Water (potable quality)

  • pH meter

  • Sodium hydroxide (NaOH) or other suitable alkali (for pH adjustment)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Determine the Target Concentration: The recommended concentration of SOPP can vary depending on the commodity and the target pathogen. For citrus, a 2% solution of sodium ortho-phenylphenate tetrahydrate is commonly used.[4]

  • Dilution: Carefully dilute the SOPP concentrate with water to achieve the desired final concentration. For example, to prepare a 2% solution from a concentrated product, you would dilute one gallon of the concentrate with nine gallons of water.[4]

  • pH Adjustment: The pH of the treatment solution is a critical parameter. For citrus applications, the pH should be maintained between 11.7 and 12.2 to minimize the risk of phytotoxicity.[6]

    • Measure the initial pH of the diluted solution using a calibrated pH meter.

    • If the pH is below the target range, add a suitable alkali, such as sodium hydroxide, dropwise while stirring until the desired pH is reached.

  • Solution Maintenance: The pH and concentration of the treatment solution should be monitored regularly during application and adjusted as necessary.

Application Methods

SOPP can be applied using several methods, each with its own advantages and considerations.

  • Dip Treatment: This involves immersing the produce in the SOPP solution for a specific contact time. For citrus, a contact time of 30 to 60 seconds is recommended.[4] For pears, a shorter contact time of 15 to 30 seconds is advised.[4]

  • Spray or Flood Application: This method involves spraying or flooding the produce with the SOPP solution as it passes along a conveyor. This is a common method in commercial packinghouses.[4]

  • Foam Application: SOPP can also be applied as a foam, which can improve contact with the fruit surface and reduce the volume of solution required.

Post-Application Rinsing:

After treatment with SOPP, it is crucial to rinse the produce thoroughly with fresh water.[4] This step removes any excess residue and helps to prevent phytotoxicity.

start Start: Harvested Produce prep Prepare SOPP Solution (2% SOPP, pH 11.7-12.2) start->prep app Application (Dip, Spray, or Flood) prep->app rinse Rinse with Fresh Water app->rinse dry Drying rinse->dry pack Packing & Storage dry->pack end End: Disease-Free Produce pack->end

Caption: SOPP post-harvest application workflow.

Phytotoxicity: A Critical Consideration

While SOPP is an effective fungicide, it can cause phytotoxicity if not used correctly. Phytotoxicity is damage to the plant tissue caused by a chemical substance.[7]

Symptoms of SOPP Phytotoxicity:

  • Skin Browning or Scalding: This is the most common symptom, appearing as brown or scalded patches on the skin of the fruit.

  • Peel Injury: In severe cases, the peel may become pitted or sunken.

  • Discoloration: The fruit may show signs of discoloration or uneven ripening.

Factors Influencing Phytotoxicity:

  • pH: As mentioned earlier, a lower pH increases the concentration of the phytotoxic undissociated OPP. Maintaining a high pH (11.7-12.2 for citrus) is the most critical factor in preventing phytotoxicity.[6]

  • Concentration: Higher concentrations of SOPP increase the risk of phytotoxicity.

  • Contact Time: Longer exposure to the SOPP solution can increase the likelihood of peel injury.

  • Temperature: Higher temperatures can increase the rate of chemical reactions and may exacerbate phytotoxicity.

  • Fruit Condition: Fruit that is already stressed or has a compromised peel is more susceptible to phytotoxicity.

Mitigation Strategies:

  • Strict pH Control: Regularly monitor and adjust the pH of the treatment solution.

  • Use of Additives: Some commercial formulations contain additives like hexamine, which can help to buffer the solution and reduce the risk of phytotoxicity even at lower pH values.[6]

  • Adherence to Recommended Protocols: Strictly follow the recommended concentrations, contact times, and rinsing procedures.

Regulatory Status and Residue Management

The use of SOPP as a post-harvest fungicide is regulated by government agencies in many countries. These regulations are in place to ensure food safety and to establish maximum residue limits (MRLs) for ortho-phenylphenol (OPP) on treated commodities.

  • United States: The U.S. Environmental Protection Agency (EPA) has established a tolerance of 10 ppm for OPP residues on citrus fruits resulting from post-harvest application.[4] For pears, the tolerance is 25 ppm.[4]

  • European Union: The European Union has a default MRL of 0.01 mg/kg for pesticides that are not specifically mentioned in their regulations.[8] For citrus fruits, the MRL for o-phenylphenol is set at 10 mg/kg.

  • Japan: Japan also has established MRLs for o-phenylphenol on various fruits. For citrus, the MRL is 10 ppm.

It is essential for researchers and professionals to be aware of and comply with the specific regulations in their target markets.

Resistance Management

The development of resistance to fungicides is a significant concern in agriculture. While SOPP has been used for many years, the potential for pathogens to develop resistance exists.[9][10]

Strategies for Resistance Management:

  • Rotation of Fungicides: Avoid the continuous use of SOPP and rotate it with fungicides that have different modes of action.

  • Integrated Pest Management (IPM): Implement an IPM program that includes good sanitation practices, proper storage conditions, and the use of resistant varieties when available.

  • Monitoring: Regularly monitor for signs of reduced efficacy of SOPP, which could indicate the development of resistance.

Conclusion

Sodium ortho-phenylphenate remains a valuable tool for the post-harvest control of a wide range of fungal and bacterial diseases. Its efficacy is well-established, particularly in the citrus industry. However, its successful and safe use hinges on a thorough understanding of its chemical properties and the strict adherence to established application protocols. By carefully controlling parameters such as concentration and pH, and by implementing sound resistance management strategies, researchers and industry professionals can continue to leverage the benefits of SOPP in preserving the quality and safety of our food supply.

References

  • [No Author]. (n.d.). Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved from [Link]

  • [No Author]. (2021, January 13). Graphviz tutorial. YouTube. Retrieved from [Link]

  • [No Author]. (n.d.). Build Diagrams from Code Using Graphviz. Wondershare EdrawMax. Retrieved from [Link]

  • Irish-Brown, A. (2015, February). Understanding phytotoxicity risks in apple -‐ -‐ what's that spot from?
  • [No Author]. (n.d.). ortho-Phenylphenol and its sodium salt. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. Retrieved from [Link]

  • Kelly, J. L., Ryno, R. N., & Bowers, S. (1989). REDUCTION IN SODIUM ORTHO-PHENYLPHENATE CONCENTRATION ON CITRUS BY CONTROLLING pH. Proc. Fla.
  • [No Author]. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION 2-Phenylphenol (ortho-phenylphenol, OPP), and sodium o-phenylphenate, SOPP,. Food and Agriculture Organization. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2021). Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. Journal of Fungi, 7(9), 764.
  • [No Author]. (n.d.). SODIUM ORTHO-PHENYLPHENOL. Ataman Kimya. Retrieved from [Link]

  • [No Author]. (n.d.). Guide to Flowcharts in Graphviz. Sketchviz. Retrieved from [Link]

  • Johnson, G. D., et al. (2001). Orthophenylphenol and Phenylhydroquinone Residues in Citrus Fruit and Processed Citrus Products after Postharvest Fungicidal Treatments with Sodium Orthophenylphenate in California and Florida. Journal of Agricultural and Food Chemistry, 49(5), 2497-2502.
  • [No Author]. (n.d.). SOPP Soap. Greenbook.net. Retrieved from [Link]

  • [No Author]. (n.d.). ortho-Phenyl Phenol (oPP) and Salts Preliminary Work Plan Registration Review: Initial Docket Case Number 2575. Regulations.gov. Retrieved from [Link]

  • [No Author]. (2021, March 26). Building diagrams using graphviz. Chad's Blog. Retrieved from [Link]

  • van der Laken, P. (2020, January 24). Visualize graph, diagrams, and proces flows with graphviz.it. paulvanderlaken.com. Retrieved from [Link]

  • [No Author]. (2015, December 15). ADDENDUM to the scientific opinion on o-Phenylphenol, Sodium o-phenylphenate and Potassium o-phenylphenate (SCCS/1555/15). Public Health. Retrieved from [Link]

  • [No Author]. (1999, September 30). ortho-Phenylphenol and its Sodium Salt (IARC Summary & Evaluation, Volume 73, 1999). Retrieved from [Link]

  • [No Author]. (2022, November 18). Screening assessment - sodium ortho-phenylphenate; SOPP. Canada.ca. Retrieved from [Link]

  • [No Author]. (2016, July 14). Completion Of Mitigation for Dietary Exposure to Ortho-Phenylphenol and its Sodium and Potassium Salts. CDPR. Retrieved from [Link]

  • [No Author]. (2026, February 25). Pesticides database for MRLs set in Japan. Retrieved from [Link]

  • [No Author]. (n.d.). Oxidative damage to cellular and isolated DNA by metabolites of a fungicide ortho-phenylphenol. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Dietary Effects of ortho-Phenylphenol and Sodium ortho-Phenylphenate on Rat Urothelium. Toxicological Sciences - Oxford Academic. Retrieved from [Link]

  • [No Author]. (n.d.). EU legislation on MRLs. Food Safety - European Commission. Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

  • [No Author]. (2021, April 11). Membrane-Interacting Antifungal Peptides. Frontiers. Retrieved from [Link]

  • Khan, A., et al. (2013, September 8). Phenyl aldehyde and propanoids exert multiple sites of action towards cell membrane and cell wall targeting ergosterol in Candida albicans. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). List of and Maximum Levels for Pesticide Residues in and on Certain Products of Plant Origin, and Methods of Sampling and Analys. FAOLEX. Retrieved from [Link]

  • [No Author]. (2022, February 8). Compounds used to fight fungal diseases in plants may be driving antimicrobial resistance. Retrieved from [Link]

  • Rashad, Y., et al. (2020, August 28). (PDF) Phenolic Compounds Against Fungal and Viral Plant Diseases. ResearchGate. Retrieved from [Link]

  • [No Author]. (2023, May 2). The 2021 European Union report on pesticide residues in food. Mérieux NutriSciences. Retrieved from [Link]

  • Rhodes, J., et al. (2024, March 18). Emerging Antifungal Resistance in Fungal Pathogens. PMC - NIH. Retrieved from [Link]

  • [No Author]. (2025, October 27). Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores. PMC. Retrieved from [Link]

  • Johnson, G. D., et al. (2001, May 15). Orthophenylphenol and phenylhydroquinone residues in citrus fruit and processed citrus products after postharvest fungicidal treatments with sodium orthophenylphenate in California and Florida. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Factsheet - Phytotoxic, phytotoxicity. CTAHR. Retrieved from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. YouTube. Retrieved from [Link]

  • [No Author]. (2021, October 22). COMMISSION REGULATION (EU) 2021/1864 of 22 October 2021 amending Annexes II, III and V to Regulation (EC. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: High-Yield Laboratory Synthesis of Sodium [1,1'-biphenyl]-2-olate

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of sodium [1,1'-biphenyl]-2-olate from its precursor, 2-phenylphenol. The conversion is a fundamental acid-base reaction, leveragin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of sodium [1,1'-biphenyl]-2-olate from its precursor, 2-phenylphenol. The conversion is a fundamental acid-base reaction, leveraging the inherent acidity of the phenolic hydroxyl group. This guide is designed for researchers, chemists, and professionals in drug development, offering a detailed methodology that emphasizes safety, efficiency, and product purity. We will delve into the mechanistic rationale behind the procedural steps, present quantitative data in a clear format, and provide a visual workflow to ensure reproducible and successful synthesis.

Introduction: The Scientific Rationale

2-Phenylphenol (also known as o-phenylphenol or OPP) is an organic compound widely utilized as a fungicide, disinfectant, and preservative.[1] For many applications, particularly those requiring enhanced aqueous solubility or use as a nucleophilic reagent, its conversion to the corresponding sodium salt, sodium [1,1'-biphenyl]-2-olate (also known as sodium o-phenylphenoxide or SOPP), is essential.[2][3]

The synthesis hinges on a classic Brønsted-Lowry acid-base neutralization. The hydroxyl group (-OH) of 2-phenylphenol is weakly acidic (pKa ≈ 9.5-9.9) due to the resonance stabilization of the resulting phenoxide anion.[4][5] The introduction of a strong base, such as sodium hydroxide (NaOH), facilitates the deprotonation of the hydroxyl group. The hydroxide ion (OH⁻) abstracts the acidic proton (H⁺), forming water and the sodium [1,1'-biphenyl]-2-olate salt.[6] This reaction is highly favorable and proceeds rapidly under ambient conditions.

This protocol details a robust method using methanol as a solvent, which readily dissolves the organic starting material and the inorganic base, providing a homogenous reaction medium. The final product is isolated as a stable, solid material.

Reaction Scheme

Materials and Physicochemical Data

A summary of the required reagents and their key properties is provided below.

Compound Name Synonym(s) CAS No. Molecular Formula Molecular Weight ( g/mol ) Physical Form
2-Phenylphenolo-Phenylphenol90-43-7C₁₂H₁₀O170.21White crystalline solid[1]
Sodium HydroxideCaustic Soda1310-73-2NaOH40.00White pellets/flakes
MethanolMethyl Alcohol67-56-1CH₃OH32.04Clear, colorless liquid
Sodium [1,1'-biphenyl]-2-olateSodium o-phenylphenoxide132-27-4C₁₂H₉NaO192.19White to off-white flakes/solid[7]

Health and Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 2-Phenylphenol (C₁₂H₁₀O): Causes serious eye and skin irritation.[8] May cause respiratory irritation. It is environmentally hazardous to aquatic life.[8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care. Solutions of NaOH are highly basic.[9]

  • Methanol (CH₃OH): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). Keep away from heat, sparks, and open flames.

  • Sodium [1,1'-biphenyl]-2-olate (C₁₂H₉NaO): Harmful if swallowed. Causes serious eye damage and skin irritation.[9] There is limited evidence of a carcinogenic effect.[9][10] Aqueous solutions are strongly basic, with a pH of 12.0-13.5.[3][7]

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis but can be adjusted as needed. All molar calculations should be based on the actual purity of the reagents used.

Step 1: Reagent Preparation
  • Accurately weigh 10.0 g (58.75 mmol) of 2-phenylphenol into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of methanol to the flask. Stir the mixture at room temperature until the 2-phenylphenol is completely dissolved.

  • In a separate 100 mL beaker, accurately weigh 2.35 g (58.75 mmol) of sodium hydroxide pellets.

    • Causality Note: Using an equimolar amount of NaOH ensures complete conversion of the starting material without introducing a large excess of a corrosive base, which would complicate purification.

  • Carefully add 50 mL of methanol to the beaker containing the NaOH. Stir gently until the sodium hydroxide is fully dissolved. This process is exothermic; the solution will warm significantly. Allow the solution to cool to room temperature before proceeding.

Step 2: The Neutralization Reaction
  • Place the round-bottom flask containing the 2-phenylphenol solution in an ice-water bath to dissipate heat generated during the neutralization.

  • Using a dropping funnel, add the methanolic NaOH solution to the stirred 2-phenylphenol solution dropwise over approximately 20-30 minutes.

    • Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the acid-base reaction, preventing excessive heating of the solvent.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.

Step 3: Product Isolation
  • The reaction mixture now contains the dissolved sodium [1,1'-biphenyl]-2-olate in methanol.

  • Concentrate the solution using a rotary evaporator. Set the water bath temperature to 40-50°C to facilitate the removal of methanol.

  • Continue evaporation until a solid or viscous residue is obtained. This crude product is sodium [1,1'-biphenyl]-2-olate.

Step 4: Purification and Drying
  • To remove any unreacted, non-polar 2-phenylphenol, add ~30 mL of diethyl ether or hexane to the crude solid in the flask. Stir or sonicate the mixture for 5-10 minutes.

    • Causality Note: Sodium [1,1'-biphenyl]-2-olate, being an ionic salt, is insoluble in non-polar solvents like diethyl ether, whereas the organic starting material has some solubility. This washing step effectively purifies the ionic product.

  • Decant the solvent carefully. Repeat the washing step one more time.

  • Transfer the resulting white to off-white solid to a pre-weighed watch glass.

  • Dry the product under vacuum at 50-60°C for at least 4 hours, or until a constant weight is achieved, to remove any residual solvent and water.

  • Weigh the final product and calculate the percentage yield. The product should be stored in a tightly sealed container in a dry environment.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow Reagents 1. Reagent Preparation - Dissolve 2-Phenylphenol in Methanol - Dissolve NaOH in Methanol Reaction 2. Neutralization Reaction - Dropwise addition of NaOH solution - Stir at Room Temperature Reagents->Reaction Add dropwise Isolation 3. Product Isolation - Rotary Evaporation - Remove Methanol Reaction->Isolation Transfer Purification 4. Purification - Wash with Diethyl Ether - Decant Solvent Isolation->Purification Crude Solid Drying 5. Drying - Vacuum Oven - Constant Weight Purification->Drying Washed Solid Product Final Product Sodium [1,1'-biphenyl]-2-olate Drying->Product

Caption: Workflow for the synthesis of Sodium [1,1'-biphenyl]-2-olate.

Expected Results and Characterization

Parameter Value
Starting Material (2-Phenylphenol) 10.0 g (58.75 mmol)
Base (Sodium Hydroxide) 2.35 g (58.75 mmol)
Theoretical Yield (Sodium [1,1'-biphenyl]-2-olate) 11.29 g
Expected Yield >95%
Appearance White to off-white or beige solid/flakes[7]
Melting Point 59°C (for the anhydrous form)[4]
Solubility Highly soluble in water and methanol; insoluble in non-polar solvents.[4][11]
  • Confirmation of Identity: The successful synthesis can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy. Key changes include the disappearance of the broad -OH stretch from the starting material (typically ~3200-3500 cm⁻¹) and the appearance of characteristic C-O stretching frequencies for the phenoxide. Further confirmation can be obtained via ¹H and ¹³C NMR spectroscopy.

Troubleshooting

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction or loss during transfers/washing.Ensure complete dissolution of reagents. Increase reaction time. Minimize transfer losses by rinsing glassware with the solvent.
Product is Oily or Gummy Residual solvent or water. Impurities present.Dry the product under high vacuum for a longer duration. Ensure the purification wash with a non-polar solvent was thorough.
Product is Discolored (Dark) Oxidation or side reactions due to excessive heat.Ensure the reaction temperature is well-controlled, especially during the NaOH addition, by using an ice bath.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Phenylphenol sodium salt tetrahydrate Safety Data Sheet.
  • ChemBK. (2024, April 9). sodium biphenyl-2-olate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23675735, SODIUM o-PHENYLPHENOL.
  • Sigma-Aldrich. (n.d.). Sodium [1,1'-biphenyl]-2-olate(Flakes).
  • Wikipedia. (n.d.). Sodium phenoxide.
  • New Jersey Department of Health. (n.d.). 2-Phenylphenol - Hazardous Substance Fact Sheet.
  • Food and Agriculture Organization. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION.
  • Wikipedia. (n.d.). Sodium orthophenyl phenol.
  • Australian Government Department of Health. (2022, May 30). 2-Phenylphenol and salts - Evaluation statement.
  • Lamberts, W., et al. (2014). Process for the preparation of 2-phenylphenol and its sodium salt.
  • ChemicalBook. (n.d.). 2-Phenylphenol synthesis.
  • World Health Organization. (n.d.). 2-Phenylphenol and its sodium salt.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Phenylphenol.
  • ChemicalBook. (n.d.). Sodium 2-biphenylate.
  • Wikipedia. (n.d.). 2-Phenylphenol.
  • CymitQuimica. (n.d.). CAS 132-27-4: Sodium o-phenylphenate.
  • ChemicalBook. (n.d.). 2-Phenylphenol.
  • National Center for Biotechnology Information. (n.d.). ortho-Phenylphenol and its sodium salt. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73.
  • ChemicalBook. (n.d.). 132-27-4(Sodium 2-biphenylate).
  • National Oceanic and Atmospheric Administration. (n.d.). SODIUM O-PHENYLPHENOXIDE. In CAMEO Chemicals.
  • Wang, J. (2017). Method for quickly preparing sodium phenate.

Sources

Method

Application Notes &amp; Protocols: Sodium [1,1'-biphenyl]-2-olate for Microbial Contamination Control in Cell Culture

An Application Guide for Researchers and Drug Development Professionals Introduction: The Challenge of Maintaining Aseptic Cell Cultures The integrity of cell culture experiments is paramount, underpinning the reliabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Maintaining Aseptic Cell Cultures

The integrity of cell culture experiments is paramount, underpinning the reliability of research in basic science and the development of novel therapeutics. Microbial contamination remains a persistent and costly threat, capable of invalidating weeks or months of work by altering cellular physiology, competing for nutrients, and producing cytotoxic metabolites. While antibiotics are a common line of defense, their routine use can lead to the development of resistant microbial strains and may exert off-target effects on mammalian cells, confounding experimental results.

This has spurred the search for alternative, broad-spectrum antimicrobial agents that can be used prophylactically to safeguard valuable cultures. Sodium [1,1'-biphenyl]-2-olate, the sodium salt of 2-phenylphenol, is a biocide with established efficacy as a fungicide and bactericide in agricultural and industrial settings.[1][2] Its potential as a cell culture preservative is promising, but its application requires a nuanced understanding of its mechanism and a rigorous approach to validation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and implement Sodium [1,1'-biphenyl]-2-olate as a preservative. It details the compound's mechanism of action and offers robust, self-validating protocols to determine a precise, cell-line-specific working concentration that balances potent antimicrobial activity with minimal impact on mammalian cell health.

Compound Profile: Sodium [1,1'-biphenyl]-2-olate

Sodium [1,1'-biphenyl]-2-olate (also known as sodium o-phenylphenate or SOPP) is a water-soluble phenolic compound.[3][4] Its utility as a preservative stems from the antimicrobial properties of its conjugate acid, 2-phenylphenol (OPP).[5][6]

Table 1: Physicochemical Properties of Sodium [1,1'-biphenyl]-2-olate

PropertyValueSource
CAS Number 132-27-4[3][7]
Molecular Formula C₁₂H₉NaO[3]
Molar Mass 192.19 g/mol [3][8]
Appearance White to off-white solid/flakes[3]
Solubility Very soluble in water; soluble in methanol and acetone[3]
Storage Sealed in a dry place at room temperature
Antimicrobial Mechanism of Action

As a phenolic compound, Sodium [1,1'-biphenyl]-2-olate exerts a multi-pronged attack on microbial cells, making the development of resistance more difficult compared to single-target antibiotics.

  • Cell Membrane Disruption: The primary mechanism involves the lipophilic 2-phenylphenol molecule intercalating into the lipid bilayer of microbial cell membranes.[5][9] This disrupts membrane fluidity and integrity, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell lysis.[9][10]

  • Protein Denaturation and Enzyme Inhibition: Phenolic compounds can denature proteins and inhibit critical enzymes within the microbial cell, disrupting metabolic processes essential for survival.[9][10]

  • Oxidative Stress: The compound can contribute to the generation of reactive oxygen species (ROS), which cause damage to DNA, lipids, and proteins, further contributing to cell death.[9][10]

Antimicrobial_Mechanism cluster_microbe Microbial Cell cluster_effects Consequences membrane Cell Membrane Lipid Bilayer cytoplasm {Cytoplasm | Enzymes | DNA | Metabolites} leakage Leakage of Intracellular Components membrane:f1->leakage Increased Permeability inhibition Enzyme Inhibition cytoplasm->inhibition Protein Denaturation SOPP Sodium [1,1'-biphenyl]-2-olate SOPP->membrane:f0 Intercalates & Disrupts lysis Cell Lysis leakage->lysis inhibition->lysis

Caption: Antimicrobial mechanism of Sodium [1,1'-biphenyl]-2-olate.

Critical Consideration: The Biocompatibility Dilemma

The very mechanism that makes phenolic compounds effective antimicrobials—their ability to disrupt cell membranes and proteins—also makes them inherently cytotoxic to mammalian cells.[11][12] This is the central challenge of using any preservative in cell culture. An effective preservative must operate within a "therapeutic window": a concentration range high enough to inhibit or kill microbes but low enough to avoid significantly impacting the viability, proliferation, and function of the cultured cells.

Studies on similar phenolic compounds like phenol and m-cresol have demonstrated dose-dependent cytotoxicity across various cell lines, including fibroblasts and adipocytes.[11][13][14] Therefore, it is imperative that a specific working concentration of Sodium [1,1'-biphenyl]-2-olate is not assumed but is empirically determined for each cell line of interest. The following protocols are designed as a self-validating system to establish this critical parameter.

Protocol 1: Preparation of a Sterile Stock Solution

Objective: To prepare a concentrated, sterile stock solution of Sodium [1,1'-biphenyl]-2-olate for accurate dilution into cell culture media.

Materials:

  • Sodium [1,1'-biphenyl]-2-olate powder (CAS 132-27-4)

  • Cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Analytical balance and sterile weigh boats

  • Vortex mixer

Methodology:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium [1,1'-biphenyl]-2-olate can be an irritant.[3]

  • Calculation: Prepare a 100 mM stock solution. The molecular weight is 192.19 g/mol . To make 50 mL of a 100 mM solution, you will need:

    • 0.1 mol/L * 0.050 L * 192.19 g/mol = 0.961 g

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 0.961 g of Sodium [1,1'-biphenyl]-2-olate powder into a sterile weigh boat.

  • Dissolving: Transfer the powder to a 50 mL conical tube. Add approximately 40 mL of sterile, cell culture-grade water or PBS. Vortex thoroughly until the powder is completely dissolved.

  • Final Volume: Adjust the final volume to 50 mL with sterile water or PBS.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile conical tube. This step is crucial to remove any potential microbial contaminants from the stock solution itself.

  • Labeling and Storage: Label the tube clearly with "100 mM Sodium [1,1'-biphenyl]-2-olate," the preparation date, and your initials. Store the stock solution at 4°C, protected from light.

Protocol 2: Determining the Optimal Working Concentration

This protocol is a three-phase workflow designed to identify the therapeutic window where antimicrobial efficacy and cell compatibility overlap.

Workflow_Validation cluster_phase1 Phase 1: Antimicrobial Efficacy cluster_phase2 Phase 2: Mammalian Cell Cytotoxicity cluster_phase3 Phase 3: Analysis P1_Start Prepare serial dilutions of preservative in bacterial/fungal broth P1_Inoculate Inoculate with common lab contaminants (e.g., E. coli, S. aureus, A. niger) P1_Start->P1_Inoculate P1_Incubate Incubate under appropriate conditions P1_Inoculate->P1_Incubate P1_End Determine Minimum Inhibitory Concentration (MIC) P1_Incubate->P1_End Analysis Compare MIC and IC50 values P1_End->Analysis P2_Start Prepare serial dilutions of preservative in cell culture medium P2_Treat Treat cultured mammalian cells (e.g., HEK293, HeLa) P2_Start->P2_Treat P2_Incubate Incubate for 24-48 hours P2_Treat->P2_Incubate P2_End Determine 50% Inhibitory Concentration (IC50) via MTT or similar assay P2_Incubate->P2_End P2_End->Analysis Result Define Therapeutic Window: Working Concentration > MIC Working Concentration << IC50 Analysis->Result

Caption: Workflow for determining the optimal working concentration.
Phase 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To find the lowest concentration of Sodium [1,1'-biphenyl]-2-olate that inhibits the visible growth of common laboratory contaminants.

Methodology (Broth Microdilution):

  • In a 96-well plate, add 50 µL of sterile microbial growth broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) to wells in columns 2-12. Add 100 µL to column 1.

  • Add 100 µL of a 2x starting concentration of the preservative (e.g., 2 mM, prepared from your 100 mM stock) to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, until column 11. Discard the final 50 µL from column 11. Column 12 will serve as a no-preservative growth control.

  • Prepare a suspension of the test microbe (e.g., E. coli) equivalent to a 0.5 McFarland standard, and then dilute it further so that the final inoculum added to each well is approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the microbial inoculum to each well (columns 1-12).

  • Incubate the plate at 37°C for bacteria or 25-30°C for fungi for 18-24 hours.

  • The MIC is the lowest concentration of the preservative in which no visible growth (turbidity) is observed. Repeat for several common bacterial and fungal contaminants.

Phase 2: Mammalian Cell Cytotoxicity Assay

Objective: To determine the concentration of Sodium [1,1'-biphenyl]-2-olate that reduces the viability of a specific mammalian cell line by 50% (IC50).

Methodology (MTT Assay Example):

  • Seed your mammalian cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of 2-fold dilutions of Sodium [1,1'-biphenyl]-2-olate in complete cell culture medium, starting from a high concentration (e.g., 10 mM).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different preservative concentrations. Include a "no preservative" control.

  • Incubate the plate for a period relevant to your experimental timeline (e.g., 24 or 48 hours).

  • Perform a cell viability assay, such as the MTT or XTT assay, following the manufacturer's instructions.[13][14][15] This typically involves adding a reagent that is converted into a colored formazan product by metabolically active cells.

  • Read the absorbance on a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the preservative concentration and use a non-linear regression to determine the IC50 value.

Phase 3: Defining the Therapeutic Window

Compare the results from Phase 1 and Phase 2. The ideal working concentration should be at least 2-4 times higher than the highest MIC value observed for your common contaminants, but significantly lower (ideally by a factor of 10 or more) than the IC50 value for your most sensitive cell line.

Table 2: Example Dose-Response Validation Data

Organism/Cell LineMIC (µM)IC50 (µM)
E. coli150-
S. aureus125-
A. niger250-
HEK293 Cells-4500
L929 Fibroblasts-3200
Conclusion Highest MIC is 250 µMLowest IC50 is 3200 µM

In this example, a potential working concentration could be between 500 µM and 1000 µM. This range is well above the MIC for the tested microbes but well below the concentration that causes significant cytotoxicity to the mammalian cells.

Protocol 3: Routine Use and Efficacy Validation

Objective: To apply the preservative prophylactically and validate its effectiveness in a simulated contamination event.

Application

Once you have determined your optimal working concentration, you can add the appropriate volume of your sterile stock solution directly to your bottles of complete cell culture medium. For example, to make a 500 mL bottle of medium with a final concentration of 500 µM (0.5 mM):

  • V1 = (C2 * V2) / C1 = (0.5 mM * 500 mL) / 100 mM = 2.5 mL

  • Add 2.5 mL of the 100 mM stock solution to 497.5 mL of medium.

Validation Workflow: The Challenge Test

This test confirms that the preservative works as expected in the complex environment of your cell culture medium.

Workflow_Challenge start Prepare two flasks of cells in complete medium flask_control Flask A (Control): No Preservative start->flask_control flask_test Flask B (Test): With Preservative at Working Concentration start->flask_test spike Spike both flasks with a low, known number of microbes (e.g., 100 CFU of E. coli) flask_control->spike flask_test->spike incubate Incubate and monitor for 3-5 days spike->incubate observe Observe for signs of contamination (turbidity, pH change, microscopy) incubate->observe result_control Result A: Contamination Expected observe->result_control Flask A result_test Result B: No Contamination Expected observe->result_test Flask B

Sources

Application

sample preparation techniques for sodium[1,1'-biphenyl]-2-olate in wastewater

An authoritative guide to the successful extraction and concentration of sodium [1,1'-biphenyl]-2-olate from complex aqueous matrices for subsequent chromatographic analysis. Introduction: The Analytical Challenge of a P...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the successful extraction and concentration of sodium [1,1'-biphenyl]-2-olate from complex aqueous matrices for subsequent chromatographic analysis.

Introduction: The Analytical Challenge of a Priority Pollutant

Sodium [1,1'-biphenyl]-2-olate, the sodium salt of o-phenylphenol (OPP), is a widely used biocide, employed as a fungicide for citrus fruits and a disinfectant in industrial and household settings.[1][2] Its extensive use leads to its inevitable presence in industrial and municipal wastewater streams. Due to its potential toxicity and persistence, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have classified related phenolic compounds as priority pollutants, necessitating robust monitoring and analysis.[3][4]

The primary analytical challenge stems from the compound's high water solubility in its salt form.[1][5] In aqueous environments, it exists as the hydrophilic phenolate anion, which is difficult to extract using conventional organic solvents. Therefore, effective sample preparation is the most critical step for accurate quantification, requiring a quantitative conversion of the phenolate to its less polar, protonated phenol form (o-phenylphenol) prior to extraction. This application note provides a detailed guide to the most effective sample preparation techniques, grounded in chemical principles and validated by established environmental analytical practices.

Core Principle: pH-Mediated Phase Partitioning

The success of any extraction method for sodium [1,1'-biphenyl]-2-olate from wastewater hinges on the manipulation of its acid-base chemistry.

  • In Alkaline/Neutral Water (pH > pKa): The compound exists predominantly as the sodium salt, dissociated into the water-soluble [1,1'-biphenyl]-2-olate anion and a sodium cation. This form has high affinity for the aqueous phase.

  • In Acidic Water (pH < pKa): The addition of acid protonates the phenolate anion, converting it into the neutral o-phenylphenol molecule. This form is significantly less water-soluble and exhibits a much higher partition coefficient for organic solvents and solid-phase sorbents.

Therefore, sample acidification is a mandatory, non-negotiable first step in the analytical workflow. A target pH of ≤ 2 is recommended to ensure the complete conversion to the extractable o-phenylphenol form, as this is well below its pKa of approximately 9.9.[1]

Initial Sample Handling and Pre-treatment

Wastewater is a complex matrix containing suspended solids, oils, and other organic matter that can interfere with extraction and damage analytical instruments.

  • Sample Collection: Collect samples in amber glass bottles to prevent photodegradation. If immediate analysis is not possible, chill to ≤4°C.

  • Homogenization: Thoroughly mix the sample before subsampling to ensure it is representative.

  • Removal of Particulates: For samples with significant suspended solids, filtration through a 0.45 µm glass fiber filter or centrifugation is essential to prevent clogging of SPE cartridges and improve extraction efficiency.

Protocol 1: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is the preferred method for its high recovery rates, low solvent consumption, and potential for automation. It is particularly effective for cleaner, less complex wastewater matrices. The principle relies on partitioning the acidified analyte from the aqueous sample onto a solid sorbent, followed by elution with a small volume of organic solvent.

Causality Behind Experimental Choices:
  • Sorbent Selection: Reversed-phase sorbents like C18 (octadecylsilane) are ideal. The non-polar o-phenylphenol molecule adsorbs strongly to the non-polar C18 stationary phase via hydrophobic interactions.[4][6]

  • Conditioning: The sorbent is conditioned with methanol to wet the C18 functional groups, making them accessible to the analyte. This is followed by water to remove the methanol and prepare the sorbent for the aqueous sample.

  • Sample Loading: The acidified sample is passed through the cartridge at a controlled flow rate. A slow rate ensures sufficient residence time for the analyte to partition onto the sorbent.

  • Washing: A wash step with acidified water removes residual salts and polar interferences that did not retain on the sorbent.

  • Elution: A small volume of a strong organic solvent, like methanol or acetonitrile, is used to disrupt the hydrophobic interactions and elute the analyte from the sorbent.[4]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction S0 Wastewater Sample (100-500 mL) S1 Acidify to pH ≤ 2 (e.g., with HCl) S0->S1 SPE1 Condition Cartridge (Methanol, then DI Water) S1->SPE1 SPE2 Load Sample SPE1->SPE2 SPE3 Wash Cartridge (Acidified DI Water) SPE2->SPE3 SPE4 Dry Sorbent (Nitrogen or Vacuum) SPE3->SPE4 SPE5 Elute Analyte (Methanol/Acetonitrile) SPE4->SPE5 P1 Concentrate Eluate (Nitrogen Evaporation) SPE5->P1 P2 Reconstitute in Mobile Phase/Solvent P1->P2 P3 Analyze via HPLC or GC/MS P2->P3

Caption: Workflow for Solid-Phase Extraction (SPE) of o-phenylphenol.

Step-by-Step SPE Protocol
  • Apparatus and Reagents:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • SPE vacuum manifold

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • HPLC-grade Methanol (MeOH)

    • HPLC-grade Acetonitrile (ACN)

    • Deionized (DI) water

    • Nitrogen evaporation system

    • Glass test tubes or vials

  • Procedure:

    • Sample Preparation: Take a 200 mL aliquot of the pre-treated wastewater sample. Using concentrated HCl, adjust the pH to ≤ 2.

    • Cartridge Conditioning: Place a C18 cartridge on the vacuum manifold. Pass 5 mL of MeOH through the cartridge, followed by 5 mL of DI water adjusted to pH ≤ 2. Do not allow the cartridge to go dry.

    • Sample Loading: Load the acidified sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of DI water (pH ≤ 2) to remove co-adsorbed salts.

    • Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-15 minutes. This step is critical to remove residual water before elution with an organic solvent.

    • Elution: Place a clean collection tube inside the manifold. Elute the trapped analyte with two 3 mL aliquots of MeOH or ACN. Allow the solvent to soak for 1 minute before drawing it through.

    • Concentration & Analysis: Evaporate the eluate to near dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for HPLC or a derivatizing agent for GC). The sample is now ready for chromatographic analysis.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a robust, conventional technique suitable for a wide range of wastewater complexities, including highly contaminated or oily samples.[7][8] It relies on the differential solubility of the analyte between two immiscible liquid phases (the aqueous sample and an organic solvent).

Causality Behind Experimental Choices:
  • Solvent Selection: Dichloromethane (DCM) or ethyl acetate are commonly used. They are water-immiscible, have a high affinity for the non-polar o-phenylphenol, are relatively volatile for easy removal, and are specified in standard methods like the EPA 600 series for phenolic compounds.[3][4][9]

  • Salting Out: The addition of a neutral salt like sodium chloride (NaCl) to the aqueous phase increases its ionic strength.[10][11] This decreases the solubility of non-polar organic compounds like o-phenylphenol in the water, promoting its transfer into the organic solvent and improving extraction efficiency.

  • Multiple Extractions: Performing three sequential extractions with smaller volumes of organic solvent is more efficient at recovering the analyte than a single extraction with a large volume.

  • Drying Agent: Anhydrous sodium sulfate is used to remove residual water from the combined organic extracts, which can interfere with subsequent GC analysis or concentration steps.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction S0 Wastewater Sample (250 mL) S1 Acidify to pH ≤ 2 Add NaCl (Salting Out) S0->S1 LLE1 Transfer to Separatory Funnel S1->LLE1 LLE2 Add Organic Solvent (e.g., DCM) LLE1->LLE2 LLE3 Shake & Vent Allow Phases to Separate LLE2->LLE3 LLE4 Collect Organic Layer (Repeat 3x) LLE3->LLE4 P1 Dry Combined Extracts (Anhydrous Na₂SO₄) LLE4->P1 P2 Concentrate Extract (Rotary/N₂ Evaporation) P1->P2 P3 Analyze via HPLC or GC/MS P2->P3

Caption: Workflow for Liquid-Liquid Extraction (LLE) of o-phenylphenol.

Step-by-Step LLE Protocol
  • Apparatus and Reagents:

    • Separatory funnel (500 mL or 1 L)

    • Glass flasks or beakers

    • Dichloromethane (DCM) or Ethyl Acetate, extraction grade

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Sodium Chloride (NaCl), analytical grade

    • Anhydrous Sodium Sulfate (Na₂SO₄), granular

    • Rotary evaporator or nitrogen evaporation system

  • Procedure:

    • Sample Preparation: Measure 250 mL of the pre-treated wastewater sample into a beaker. Acidify to pH ≤ 2 with concentrated H₂SO₄. Add 10-15 g of NaCl and stir until dissolved.

    • First Extraction: Transfer the acidified sample to a separatory funnel. Add 30 mL of DCM, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Phase Separation: Allow the layers to separate. The denser DCM layer will be at the bottom. Drain the bottom organic layer into a clean collection flask.

    • Repeat Extractions: Repeat the extraction two more times with fresh 30 mL aliquots of DCM, combining the organic extracts in the same flask.

    • Drying: Add approximately 5 g of anhydrous Na₂SO₄ to the combined extract and swirl. If the Na₂SO₄ clumps, add more until some free-flowing crystals remain. Let it stand for at least 10 minutes.

    • Concentration & Analysis: Carefully decant the dried extract into a concentration flask. Evaporate the solvent to a volume of approximately 1 mL using a rotary evaporator or nitrogen stream. The sample is now ready for analysis.

Method Comparison and Data Presentation

The choice between SPE and LLE depends on sample characteristics, available equipment, and desired throughput.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME)
Principle Analyte partitioning between liquid and solid sorbentAnalyte partitioning between two immiscible liquidsAnalyte partitioning between liquid and coated fiber
Solvent Usage Low (5-10 mL per sample)High (50-100 mL per sample)Solvent-free
Extraction Time Moderate (can be automated)Long (manual and labor-intensive)Fast to Moderate (equilibrium vs. non-equilibrium)
Sample Throughput High (with parallel processing)LowHigh (with autosampler)
Selectivity High (sorbent choice can target analytes)Moderate (can co-extract interferences)High (fiber coating choice can target analytes)
Typical Recovery > 90%[6]75-96%[12]Highly dependent on conditions[10][11]
Best For Cleaner samples, trace analysis, high throughputComplex/oily samples, robust analysisRapid screening, trace analysis, low sample volume
Key References [3][4][6][3][7][8][12][10][11][13][14][15]

Trustworthiness: Quality Control and Validation

To ensure the trustworthiness of results, every batch of samples should include the following:

  • Method Blank: An aliquot of deionized water treated exactly like a sample. This is used to check for contamination from reagents, glassware, or the instrument.

  • Laboratory Control Sample (LCS): A blank water sample spiked with a known concentration of o-phenylphenol. This measures the accuracy and performance of the entire analytical process. Recovery should typically fall within 80-120%.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real wastewater sample are spiked with a known concentration of the analyte. This assesses the effect of the sample matrix on recovery and the precision of the method.

References

  • Martins, M., et al. (2024). Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams. PubMed. [Link]

  • TCEP. (n.d.). Phenolic Wastewater Treatment Solution. Mixer settler liquid liquid extraction equipment. [Link]

  • Ghorbani, M., et al. (2023). In-situ derivatisation, extraction, and preconcentration of some phenolic compounds from water and wastewater samples through cold-induced homogenous liquid-liquid extraction followed by dispersive liquid-liquid microextraction. Taylor & Francis Online. [Link]

  • Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. Analytical Chemistry. [Link]

  • ASTM International. (2026). New ASTM International Standard Will Help Test Water Quality. ASTM International Newsroom. [Link]

  • Al-Haj Ali, M. M., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. MDPI. [Link]

  • Buchholz, K. D., & Pawliszyn, J. (1993). Determination of phenols by solid-phase microextraction and gas chromatographic analysis. Environmental Science & Technology. [Link]

  • Magdic, S., & Pawliszyn, J. (1996). Solid-Phase Microextraction and Headspace Solid-Phase Microextraction for the Determination of Polychlorinated Biphenyls in Water Samples. Analytical Chemistry. [Link]

  • Proestos, C., et al. (2006). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. [Link]

  • Basha, S., et al. (2009). Liquid–liquid extraction of phenol from simulated sebacic acid wastewater. ResearchGate. [Link]

  • Magdic, S., & Pawliszyn, J. (1996). Solid-Phase Microextraction and Headspace Solid-Phase Microextraction for the Determination of Polychlorinated Biphenyls in Water Sample. ACS Publications. [Link]

  • ASTM International. (1995). D5790: Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Prat, M. D., et al. (2002). Solid-phase microextraction coupled to high-performance liquid chromatography to determine phenolic compounds in water samples. PubMed. [Link]

  • Black, G. O., et al. (2009). Solid-Phase-Microextraction Measurement of 62 Polychlorinated Biphenyl Congeners in Milliliter Sediment Pore Water Samples and Determination of KDOC Values. Analytical Chemistry. [Link]

  • Zhao, R. S., et al. (2005). Determination of Phenolic Compounds in Wastewater by Liquid-Phase Microextraction Coupled with Gas Chromatography. Journal of Chromatographic Science. [Link]

  • Glevitzky, M. I., et al. (2024). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. MDPI. [Link]

  • ChemBK. (2024). sodium biphenyl-2-olate. [Link]

  • ASTM International. (2018). D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. [Link]

  • ASTM International. (2006). D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. [Link]

  • Target Analysis. (n.d.). EPA 600 series – For Wastewater. [Link]

  • Synectics. (2003). Index of EPA Test Methods. [Link]

  • Ghaffari, F., et al. (2018). Determination of phenolic compounds in wastewater samples using a novel fiber by solid-phase microextraction coupled to gas chromatography. ResearchGate. [Link]

  • ESSLAB. (n.d.). EPA Methods. [Link]

  • Ghorbani, M., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]

  • Eurolab. (n.d.). ISO 8245 Total Organic Matter Test in Water. [Link]

  • El-Abbassi, A., et al. (2014). Identification and characterisation of phenolic compounds extracted from Moroccan olive mill wastewater. Redalyc. [Link]

  • Analytik Jena. (n.d.). ASTM D4839. [Link]

  • Mashayekhi, R. A., & Ghaffari, F. (2022). Development of magnetic solid-phase extraction coupled with dispersive liquid–liquid microextraction method for the simultaneous determination of biphenyl and biphenyl oxide in water samples. ResearchGate. [Link]

  • Wikipedia. (2024). Sodium orthophenyl phenol. [Link]

  • US EPA. (1979). EPA 600/4-79-020 Methods for Chemical Analysis of Water and Wastes. [Link]

  • ISO. (1999). ISO 14593:1999 Water quality — Evaluation of ultimate aerobic biodegradability of organic compounds in aqueous medium — Method by analysis of inorganic carbon in sealed vessels (CO2 headspace test). iTeh Standards. [Link]

  • ISO. (1999). ISO 9439:1999 Water quality — Evaluation of ultimate aerobic biodegradability of organic compounds in aqueous medium — Carbon dioxide evolution test. iTeh Standards. [Link]

  • Lacorte, S., & Barceló, D. (2004). Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water. PubMed. [Link]

  • Situ Biosciences. (n.d.). ISO 9439 – Water Quality – Evaluation of Ultimate Aerobic Biodegradability of Organic Compounds in Aqueous Medium – CO2 Evolution. [Link]

  • Aropha. (n.d.). ISO Standard Methods for Aqueous Aerobic Biodegradability Test. [Link]

  • Analytical Sciences. (2018). Abstract: Vol.34, Num.7, p.801. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2-ol. [Link]

Sources

Method

solid-phase extraction of sodium [1,1'-biphenyl]-2-olate from agricultural soil

Application Note: Solid-Phase Extraction of Sodium [1,1'-biphenyl]-2-olate from Agricultural Soil for LC-MS/MS Analysis Chemical Causality: The SOPP/OPP Equilibrium in Soil Matrices Sodium[1,1'-biphenyl]-2-olate (commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Extraction of Sodium [1,1'-biphenyl]-2-olate from Agricultural Soil for LC-MS/MS Analysis

Chemical Causality: The SOPP/OPP Equilibrium in Soil Matrices

Sodium[1,1'-biphenyl]-2-olate (commonly known as sodium ortho-phenylphenate or SOPP, CAS: 132-27-4) is a broad-spectrum fungicide and antimicrobial agent frequently applied in agricultural settings[1]. When developing an extraction protocol for SOPP from complex environmental matrices like agricultural soil, analytical scientists must first address the chemical state of the analyte.

SOPP is the highly water-soluble sodium salt of ortho-phenylphenol (OPP). In an aqueous environment or within soil moisture, SOPP completely dissociates into the ortho-phenylphenolate anion and a sodium cation[2]. This anion exists in a strictly pH-dependent equilibrium with its neutral conjugate acid, OPP[3].

The logarithmic acid dissociation constant (pKa) of OPP is approximately 9.55[2]. Because typical agricultural soils maintain a pH between 5.0 and 8.0, the analyte will rapidly dissociate and exist predominantly in its neutral, protonated form (OPP) within the soil matrix[3]. Therefore, extracting SOPP from soil is fundamentally an exercise in extracting OPP. Failure to control the pH of the sample extract prior to Solid-Phase Extraction (SPE) will result in partial ionization, leading to catastrophic breakthrough on hydrophobic sorbents.

Mechanistic Principles of Extraction

To isolate OPP from the humic acids, fulvic acids, and complex minerals present in soil, a polymeric reversed-phase sorbent—specifically a Hydrophilic-Lipophilic Balance (HLB) copolymer—is highly recommended[4]. The macroporous poly(divinylbenzene-co-N-vinylpyrrolidone) structure provides robust retention for small phenolic compounds (OPP log Kow ≈ 3.18) via π−π and hydrophobic interactions[3].

However, this retention mechanism is only efficient if the analyte is fully neutralized. By strictly acidifying the primary soil extract to a pH < 3.0, we suppress the ionization of the phenol group, shifting the equilibrium entirely toward the neutral OPP state.

pHDependency HighPH Alkaline Matrix (pH > 10) Analyte: SOPP (Anion) Sorbent1 Reversed-Phase Sorbent (Hydrophobic Interaction) HighPH->Sorbent1 LowPH Acidified Matrix (pH < 3) Analyte: OPP (Neutral) Sorbent2 Reversed-Phase Sorbent (Hydrophobic Interaction) LowPH->Sorbent2 Result1 Breakthrough (Poor Recovery) Sorbent1->Result1 Result2 Strong Retention (High Recovery) Sorbent2->Result2

Caption: Logical relationship between matrix pH, analyte ionization state, and SPE retention.

Self-Validating Experimental Protocol

This protocol utilizes Ultrasound-Assisted Extraction (UAE)[4] followed by an HLB-SPE cleanup. To ensure trustworthiness, this workflow is designed as a self-validating system : it incorporates a stable-isotope surrogate to monitor extraction efficiency, explicit pH validation checkpoints, and fraction-collection diagnostics to identify the exact point of failure if recovery drops.

Materials and Reagents
  • Sorbent: Polymeric HLB SPE Cartridges (200 mg / 6 mL).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA), LC-MS Grade.

  • Standards: SOPP analytical standard; 13C6​ -OPP (Surrogate Standard).

Primary Extraction (Ultrasound-Assisted Extraction)
  • Sample Prep: Weigh 5.0 g of air-dried, sieved (2 mm) agricultural soil into a 50 mL polypropylene centrifuge tube.

  • Surrogate Spiking (Validation Step 1): Spike the soil with 50 µL of a 1 µg/mL 13C6​ -OPP surrogate solution. Allow the solvent to evaporate for 15 minutes. Causality: Tracking the surrogate through the entire workflow validates both the UAE efficiency and the SPE recovery.

  • Extraction: Add 10 mL of Acetonitrile. Vortex for 1 minute to disrupt soil aggregates.

  • Sonication: Sonicate the tubes in an ultrasonic bath at room temperature for 15 minutes[4].

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to pellet the soil particulates. Transfer the supernatant to a clean glass vial.

Extract Dilution and pH Adjustment

Directly loading an ACN extract onto a reversed-phase SPE column will cause immediate analyte breakthrough due to the high elutropic strength of the solvent.

  • Dilution: Transfer 2 mL of the ACN supernatant into a larger reservoir and dilute with 18 mL of Ultrapure Water (reducing ACN concentration to 10%).

  • Acidification: Add 100 µL of concentrated Formic Acid to the diluted extract.

  • pH Verification (Validation Step 2): Use a calibrated pH meter or narrow-range pH strip to confirm the solution is at pH 2.5 – 3.0 . If the pH is > 3.0 (which can occur in highly calcareous soils), add Formic Acid dropwise until the target is reached. Causality: This guarantees 100% of the analyte is in the neutral OPP form.

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 5 mL of MeOH through the HLB cartridge, followed by 5 mL of acidified water (0.1% FA in H2O). Do not let the sorbent dry.

  • Loading: Load the 20 mL diluted, acidified sample extract at a flow rate of 1–2 drops per second (approx. 1 mL/min).

    • Diagnostic Check: Collect the loading effluent in a clean tube. If final recoveries are low, analyzing this fraction will confirm if sorbent capacity was exceeded.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in acidified water (pH 3). This removes polar matrix interferences (e.g., small organic acids, salts) while keeping the hydrophobic OPP tightly bound. Dry the cartridge under a high vacuum for 5 minutes.

  • Elution: Elute the target analyte with 5 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (e.g., 50:50 Water:ACN).

SPE_Workflow Soil 1. Soil Sample (Spike with Surrogate) UAE 2. Primary Extraction (UAE with Acetonitrile) Soil->UAE Dilution 3. Dilution & Acidification (Validate pH < 3) UAE->Dilution Condition 4. SPE Condition (MeOH -> pH 3 H2O) Dilution->Condition Load 5. Load Extract (Monitor Breakthrough) Condition->Load Wash 6. Wash Interferences (5% MeOH in pH 3 H2O) Load->Wash Elute 7. Target Elution (100% Acetonitrile) Wash->Elute LCMS 8. LC-MS/MS Analysis (ESI- MRM Mode) Elute->LCMS

Caption: Step-by-step solid-phase extraction workflow for SOPP/OPP from agricultural soil.

Data Presentation and Analytical Parameters

To ensure reproducibility, the following tables summarize the expected quantitative behavior of the analyte during the SPE process and the necessary mass spectrometry parameters for detection[5].

Table 1: SPE Optimization Parameters and Expected Recoveries

Parameter Condition Mechanistic Rationale Expected Recovery (%)
Matrix pH pH < 3.0 Suppresses ionization of OPP, maximizing hydrophobic retention. > 90%
Matrix pH pH 7.0 - 8.0 Analyte partially ionizes; weak retention on HLB sorbent. < 40%
Wash Solvent 5% MeOH in pH 3 H2O Removes polar humic/fulvic acids without desorbing OPP. N/A

| Elution Solvent | 100% Acetonitrile | Disrupts π−π and hydrophobic interactions to release OPP. | > 90% |

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions (ESI Negative Mode) | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | ortho-Phenylphenol (OPP) | 169.1 | 115.0 | 20 | Quantifier | | ortho-Phenylphenol (OPP) | 169.1 | 141.0 | 25 | Qualifier | | 13C6​ -OPP (Surrogate) | 175.1 | 121.0 | 20 | Internal Standard |

References

  • Impact of Spent Mushroom Substrates on the Fate of Pesticides in Soil, and Their Use for Preventing and/or Controlling Soil and Water Contamination: A Review. MDPI.
  • A multi-residue method for determining twenty-four endocrine disrupting chemicals in vegetables and fruits using ultrasound-assisted extraction. ScienceDirect.
  • Solid-Phase Microextraction Liquid Chromatography/Tandem Mass Spectrometry To Determine Postharvest Fungicides in Fruits. Analytical Chemistry - ACS Publications.
  • Screening assessment - sodium ortho-phenylphenate; SOPP. Government of Canada (Canada.ca).
  • Re-evaluation of Developmental and Reproductive Toxicity of Ortho-Phenylphenol (OPP) and Sodium Ortho-Phenylphenate (SOPP). California Department of Pesticide Regulation (ca.gov).
  • 2-Phenylphenol and salts - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (industrialchemicals.gov.au).

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of sodium [1,1'-biphenyl]-2-olate in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation engineers facing challenges with the solubility of Sodium[1,1'-biphenyl]-2-olate (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation engineers facing challenges with the solubility of Sodium[1,1'-biphenyl]-2-olate (also known as sodium o-phenylphenate or SOPP) in organic media.

While SOPP is a highly effective biocide and a versatile nucleophile for cross-coupling reactions, its ionic nature and tendency to form a rigid tetrahydrate crystal lattice present unique solubility bottlenecks in non-aqueous environments. This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to help you engineer stable, high-concentration organic solutions.

Fundamental Solubility Profile

To engineer a stable solution, we must first understand the baseline thermodynamic solubility of SOPP. The table below summarizes its solubility behavior across different solvent classes, highlighting the underlying chemical mechanisms governing these interactions.

Solvent ClassSpecific SolventPolarity IndexSolubility ProfileMechanistic Causality
Aqueous Water10.2>100 mg/mL (Highly Soluble)Strong ion-dipole interactions easily overcome the ionic lattice energy, yielding an alkaline solution (pH 12.0–13.5) [1].
Polar Protic Ethanol / Methanol5.2 / 5.1SolubleHydrogen bonding effectively stabilizes the [1,1'-biphenyl]-2-olate anion [2].
Polar Aprotic Acetone5.1SolubleHigh dielectric constant provides adequate solvation of the sodium cation [2].
Diols Propylene Glycol4.0Slightly SolubleSteric hindrance and higher viscosity limit rapid dissolution kinetics [2].
Non-Polar Toluene / Hexane~0.1InsolubleLack of dielectric constant fails to separate the Na⁺ cation from the phenoxide anion [3].

Troubleshooting Guide & FAQs

Q1: I am trying to dissolve SOPP in toluene for an anhydrous cross-coupling reaction, but it remains a stubborn suspension. How can I force dissolution? Causality: SOPP is an ionic salt. Non-polar solvents like toluene lack the dielectric constant required to separate the Na⁺ cation from the phenoxide anion. Furthermore, commercially available SOPP almost always exists as a tetrahydrate (C₁₂H₉NaO · 4H₂O) [4]. The water of crystallization forms a rigid hydrogen-bonded network that actively resists dissolution in lipophilic media. Solution: You must employ a two-pronged approach: thermal dehydration followed by phase-transfer chelation. First, remove the water of crystallization via azeotropic distillation. Second, introduce a supramolecular chelator, such as 15-crown-5. The 15-crown-5 ether has a cavity size perfectly matched to the ionic radius of Na⁺. By encapsulating the sodium ion, it creates a lipophilic, solvent-separated ion pair, dramatically increasing solubility in non-polar solvents. (See Protocol A)

Q2: My ethanolic stock solution of SOPP precipitates when stored at 4°C. Is the compound degrading? Causality: The compound is not degrading; this is a thermodynamic precipitation driven by the temperature-dependent solubility curve of the salt. As the temperature drops, the kinetic energy of the solvent molecules decreases, allowing the ionic lattice energy of SOPP to dominate and initiate crystallization. Solution: To prevent cold-temperature precipitation without diluting your active concentration, integrate a co-solvent system. Adding 5–10% (v/v) of a less volatile, highly coordinating solvent like propylene glycol disrupts the crystal lattice formation by providing stronger, multi-dentate solvation spheres around the Na⁺ ions [5]. (See Protocol B)

Q3: Can I simply acidify the solution to convert it to 2-phenylphenol to improve organic solubility? Causality: Yes. Converting the sodium salt to its free phenol form (2-phenylphenol) neutralizes the ionic charge, drastically increasing its partition coefficient and making it freely soluble in almost all organic solvents, including petroleum fractions [3]. Solution: If your downstream application (e.g., material preservation or polymer blending) does not strictly require the phenoxide salt, acidify the aqueous SOPP solution with 1N HCl until the pH drops below 9.0. The free 2-phenylphenol will precipitate, which can then be easily extracted with your target organic solvent. Note: Do not use this method if you require the nucleophilic phenoxide for an Sₙ2 or cross-coupling reaction.

Solubilization Workflow Visualization

SOPP_Solubility Start SOPP Solubility Bottleneck CheckSolvent Target Solvent Polarity? Start->CheckSolvent Polar Polar Protic/Aprotic (e.g., EtOH, Acetone) CheckSolvent->Polar High Polarity NonPolar Non-Polar (e.g., Toluene, Hexane) CheckSolvent->NonPolar Low Polarity CoSolvent Optimize Co-Solvent Ratio (e.g. PG) Polar->CoSolvent Prevent Cold Precip. Hydration Check Hydration State (Tetrahydrate) NonPolar->Hydration CrownEther Add 15-Crown-5 (Na+ Chelation) Hydration->CrownEther Solubilize Ion Pair Azeotropic Azeotropic Drying (Dean-Stark) Hydration->Azeotropic If Anhydrous Needed Azeotropic->CrownEther Post-Drying

Workflow for overcoming SOPP solubility bottlenecks in organic solvents.

Self-Validating Experimental Protocols

Protocol A: Azeotropic Dehydration and Crown-Ether Solubilization

Objective: To prepare a highly concentrated, anhydrous solution of SOPP in non-polar solvents (e.g., toluene) for moisture-sensitive organic synthesis. Self-Validation Checkpoint: The macroscopic transition from a cloudy, heterogeneous suspension to a highly transparent solution confirms successful ion-pair encapsulation.

  • Initial Suspension: Weigh 10.0 g of SOPP tetrahydrate and transfer it to a 250 mL round-bottom flask. Add 100 mL of anhydrous toluene. The mixture will appear as a dense, white suspension.

  • Azeotropic Drying: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux (approx. 110°C).

  • Water Removal: Monitor the Dean-Stark trap. As the tetrahydrate decomposes, water will co-distill with toluene and separate into the lower phase of the trap. Continue refluxing until water ceases to collect (approx. 2–3 hours). Drain the water phase.

  • Chelation: Cool the suspension to room temperature. The anhydrous SOPP will still be largely insoluble. Add 1.05 molar equivalents of 15-crown-5 ether dropwise under continuous magnetic stirring.

  • Validation: Stir for 30 minutes. The opaque suspension will clarify into a transparent, pale-yellow solution as the 15-crown-5 encapsulates the Na⁺ ions, solubilizing the phenoxide. Store under an inert gas (N₂ or Ar).

Protocol B: Engineering a Cold-Stable Co-Solvent Stock Solution

Objective: To formulate a high-concentration SOPP solution in ethanol that resists precipitation at 4°C for long-term storage. Self-Validation Checkpoint: The absence of crystal nucleation after 48 hours of thermal stress testing at 4°C confirms the thermodynamic stability of the co-solvent ratio.

  • Primary Dissolution: Dissolve 20.0 g of SOPP in 70 mL of absolute ethanol at 40°C using a thermostatic water bath. Stir until the solution is completely clear.

  • Co-Solvent Integration: Slowly add 15 mL of propylene glycol to the warm solution. Propylene glycol acts as a cryoprotectant and solvation stabilizer [5].

  • Volume Adjustment: Allow the solution to cool to room temperature (20–25°C). Adjust the final volume to exactly 100 mL using absolute ethanol.

  • Stress Testing (Validation): Transfer a 5 mL aliquot to a sealed glass vial and store at 4°C for 48 hours. If no macroscopic crystals form, the co-solvent ratio is successfully validated for your specific concentration.

References

  • PubChem. "SODIUM o-PHENYLPHENOL | C12H9NaO | CID 23675735 - PubChem". nih.gov. URL:[Link]

  • MFA Cameo. "Sodium ortho-phenyl phenate - MFA Cameo". mfa.org. URL:[Link]

  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14)". europa.eu. URL:[Link]

  • FAO. "SODIUM o-PHENYLPHENOL". fao.org. URL:[Link]

  • WJBPHS. "Solubility enhancement techniques: A comprehensive review". wjbphs.com. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Baseline Noise in GC-MS Analysis of Sodium 2-Biphenylate

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering baseline noise issues during the analysis of sodium 2-biphenylate. A stable baseline is fundamental for achieving accurate and reproducible quantitative results. This document provides a structured, in-depth approach to diagnosing and resolving common causes of baseline noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My GC-MS baseline is noisy and/or drifting when analyzing sodium 2-biphenylate. What are the most common causes?

An unstable baseline, characterized by excessive noise or a rising (drifting) signal, can obscure analyte peaks and compromise the signal-to-noise ratio, making accurate quantification difficult.[1][2] The primary culprits for such issues can be broadly categorized into three areas: the GC system, the MS detector, and the consumables/reagents used.

Here is a summary of the most frequent sources of baseline noise and drift:

Source Category Specific Cause Typical Observation
GC System & Consumables Column BleedBaseline rises with increasing temperature.[3]
Inlet Contamination (Septum, Liner)Ghost peaks, noisy baseline, especially at the start of the run.[4][5]
Carrier Gas ImpuritiesConsistently high or noisy baseline.[6]
Sample & Method Sample Matrix EffectsBroad peaks or "humps" in the baseline.[7]
Inadequate Sample PreparationExtraneous peaks and baseline disturbances.[8]
Derivatization Issues (if applicable)Baseline noise and artifact peaks.[9]
MS Detector Detector ContaminationHigh background noise across the mass range.[10]
Air LeaksElevated signals at m/z 18, 28, 32, and 44.[10]

Systematic Troubleshooting Workflow

A systematic approach is crucial to efficiently identify and resolve the source of baseline noise. Avoid the "shot-gun" approach of changing multiple parameters at once, as this can obscure the root cause.[3] The following diagram illustrates a logical troubleshooting sequence.

GCMS_Troubleshooting Start High Baseline Noise Observed Check_Blanks Run Blank Injections (Solvent & No Injection) Start->Check_Blanks Noise_Persists Noise Persists? Check_Blanks->Noise_Persists Isolate_Inlet Isolate Inlet System Noise_Persists->Isolate_Inlet Yes Contaminated_Sample Source: Sample/Solvent Contamination Noise_Persists->Contaminated_Sample No Inlet_Maintenance Perform Inlet Maintenance: - Replace Septum - Replace/Clean Liner Isolate_Inlet->Inlet_Maintenance Isolate_Column Isolate Column & Oven Column_Condition Condition or Trim Column Isolate_Column->Column_Condition Isolate_Detector Isolate MS Detector Detector_Maintenance Perform Detector Maintenance: - Bakeout - Clean Ion Source Isolate_Detector->Detector_Maintenance Problem_Solved Problem Resolved Check_Gas Check Carrier Gas Purity & Gas Traps Inlet_Maintenance->Check_Gas Check_Gas->Isolate_Column Check_Leaks Check for System Leaks Column_Condition->Check_Leaks Detector_Maintenance->Problem_Solved Check_Leaks->Isolate_Detector

Caption: A systematic workflow for troubleshooting baseline noise in GC-MS.

Q2: How can I determine if the noise is from column bleed?

Column bleed is the natural degradation of the stationary phase at elevated temperatures, which results in a rising baseline as the oven temperature increases.[1][11]

Diagnostic Steps:

  • Temperature Correlation: Observe if the baseline noise significantly increases as the GC oven temperature ramps up. A stable baseline at low temperatures that rises with the temperature program is a classic sign of column bleed.[3]

  • Mass Spectrum Analysis: The mass spectrum of the baseline during a high-temperature segment of the run will often show characteristic ions of the column's stationary phase (e.g., m/z 207, 281 for polysiloxane phases).[12]

  • Compare to a Known Good Column: If available, installing a new or well-conditioned column and running a blank can confirm if the original column is the source of the bleed.

Causality and Remediation:

  • Cause: Operating the column near or above its maximum temperature limit, or the presence of oxygen in the carrier gas, accelerates stationary phase degradation.[13]

  • Solution:

    • Ensure your method's maximum temperature is at least 20°C below the column's stated maximum operating temperature.[14]

    • Properly condition new columns according to the manufacturer's instructions to remove volatile components.[1]

    • Check for and eliminate any leaks in the system to prevent oxygen from entering the carrier gas flow.[13] High-purity carrier gas and the use of oxygen traps are highly recommended.[15]

Q3: Could my inlet be the source of the contamination? How do I check and fix this?

The GC inlet is a very common source of contamination that can lead to baseline noise and ghost peaks.[5] Components like the septum and liner are regularly exposed to the sample matrix and can accumulate non-volatile residues.[16]

Diagnostic Steps:

  • Run a No-Injection Blank: If you run the GC method without an injection and the baseline is clean, but a solvent injection shows noise or ghost peaks, the contamination is likely from the syringe, solvent, or inlet.[17]

  • Inspect Consumables: Visually inspect the inlet liner for discoloration or residue. Check the septum for signs of coring or overuse.

Protocol for Inlet Maintenance:

  • Cool the Inlet: Ensure the GC inlet has cooled to a safe temperature.

  • Replace the Septum: Regularly replace the septum (e.g., after every 100-200 injections) to prevent leaks and particle shedding.[16] Use clean tweezers to handle the new septum.

  • Replace the Inlet Liner: Remove the old liner and replace it with a new, deactivated liner. A dirty liner can cause poor peak shape and analyte adsorption. If you see residue, it's a clear sign of contamination.[18]

  • Clean the Inlet Body: For persistent contamination, the inlet body itself may need to be cleaned according to the manufacturer's guidelines.[15]

Inlet_Contamination Sample_Injection Sample Injection Septum Septum Sample_Injection->Septum Particles Liner Inlet Liner Sample_Injection->Liner Residue Column_Head Column Head Septum->Column_Head Liner->Column_Head Baseline_Noise Baseline Noise / Ghost Peaks Column_Head->Baseline_Noise

Caption: Sources of contamination within the GC inlet system.

Q4: I've performed inlet maintenance, but the baseline noise persists. What's the next step?

If inlet maintenance doesn't resolve the issue, the contamination source could be further down the line, such as the carrier gas, the column itself, or the MS detector.

Troubleshooting Steps:

  • Carrier Gas Purity: Impurities in the carrier gas can cause a consistently noisy baseline.[3][6]

    • Action: Ensure you are using high-purity (99.9995% or better) carrier gas.[17] Check that your gas traps (moisture, oxygen, hydrocarbon) are not exhausted and replace them if necessary.[15]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.

    • Action:

      • Column Bakeout: Condition the column at a temperature slightly above your method's maximum (but below the column's absolute maximum) for several hours.[19]

      • Trim the Column: If a bakeout is ineffective, removing the first 0.5 to 1 meter of the column can eliminate the contaminated section.[4][13]

  • System Leaks: Small air leaks can introduce oxygen and nitrogen into the system, leading to a noisy baseline and potential damage to the column and detector.[20]

    • Action: Use an electronic leak detector to check all fittings and connections, particularly at the inlet, detector, and gas lines.

Q5: What if the issue is related to the analysis of sodium 2-biphenylate specifically?

Sodium 2-biphenylate, being a salt of a phenolic compound, presents some specific analytical challenges.

  • Analyte Activity: Phenolic compounds can be active and may interact with any active sites in the inlet liner or on the column, leading to peak tailing.[21] This can sometimes be misinterpreted as baseline issues. Ensure you are using a well-deactivated liner and a column suitable for phenol analysis.[21]

  • Derivatization: For GC analysis, phenolic compounds are often derivatized (e.g., silylation) to increase their volatility and thermal stability.[22] Incomplete derivatization or excess derivatizing reagent can introduce artifacts and contribute to baseline noise.

    • Action: Optimize the derivatization procedure. Run a blank with only the solvent and derivatizing agent to see if they contribute to the baseline noise.

  • Sample Preparation: The extraction and clean-up of sodium 2-biphenylate from its matrix are critical.[8][23] Inadequate sample preparation can introduce interfering compounds that elevate the baseline.

    • Action: Review your sample preparation protocol. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) should be optimized to effectively remove matrix components.[24][25]

References

  • Romanello, D. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it.
  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention.
  • Sigma-Aldrich. GC Troubleshooting.
  • GL Sciences. 4-2 Baseline Problems | Technical Support.
  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • Thermo Fisher Scientific. Chromatography Troubleshooting Guides-Gas Chromatography.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Element Lab Solutions. GC Diagnostic Skills III | Baseline Problems.
  • Agilent. Troubleshooting Chromatographic Contamination Ghost peaks/carryover.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed.
  • Agilent. Troubleshooting Gas Chromatograph Baseline Problems.
  • Restek. (2018, January 2). GC Troubleshooting—Carryover and Ghost Peaks.
  • LCGC International. (2023, March 6). GC Column Killers!.
  • Element. (2025, November 10). The GC inlet is a major area for contamination. How should we maintain it routinely?.
  • Shimadzu. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues.
  • Element Lab Solutions. GC Inlet Maintenance.
  • LCGC International. (2026, January 16). GC Troubleshooting in Simple Pictures, Part I.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Agilent. Maintaining Your GC/MS System.
  • Royal Society of Chemistry. (2019, November 28). How Do I Maintain My GC-MS?. In Gas Chromatography-Mass Spectrometry.
  • Sigma-Aldrich. Prevent GC Inlet Problems BEFORE They Cost You Time and Money.
  • Thermo Fisher Scientific. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Proestos, C., Kapsokefalou, M., & Komaitis, M. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC.
  • Agilent. GC Troubleshooting.
  • BenchChem. (2025). Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds.
  • C. T. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. PMC.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • Thermo Fisher Scientific. Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of Sodium Ortho-Phenylphenate (SOPP) from Plant Tissues

Welcome to the Technical Support Center for Agricultural Residue Analysis. This guide provides comprehensive, field-proven strategies for researchers and drug development professionals tasked with optimizing the extracti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Agricultural Residue Analysis. This guide provides comprehensive, field-proven strategies for researchers and drug development professionals tasked with optimizing the extraction yield of Sodium Ortho-Phenylphenate (SOPP) and its parent compound, ortho-phenylphenol (OPP), from complex plant tissues.

Experimental Workflows & Logical Relationships

To establish a baseline for our troubleshooting guides, the following diagrams illustrate the optimized extraction pathway and the logical decision tree for diagnosing low yields.

SOPP_Workflow N1 1. Cryo-Milling (Plant Tissue) N2 2. Sequential Hydrolysis (Cellulase + 1N HCl) N1->N2 Homogenate N3 3. pH Adjustment (pH < 2.0) N2->N3 Free OPP N4 4. Solvent Extraction (Acetonitrile + MgSO4) N3->N4 Protonated Analyte N5 5. dSPE Clean-up (PSA / C18) N4->N5 Organic Phase N6 6. Quantification (GC-MS / HPLC) N5->N6 Purified Extract

Figure 1: Optimized step-by-step workflow for SOPP extraction from plant tissues.

SOPP_Troubleshooting N1 Low Extraction Yield? N2 Check Sample Age N1->N2 N3 Check Matrix Type N1->N3 N6 Check pH Levels N1->N6 N4 Aged/Stored Tissue: Perform Cellulase/HCl Hydrolysis N2->N4 Releases conjugates N5 High Lipid/Wax Matrix: Apply dSPE (C18/PSA) Clean-up N3->N5 Removes suppression N7 Adjust to pH < 2.0 to protonate SOPP to OPP N6->N7 Drives partitioning

Figure 2: Diagnostic decision tree for troubleshooting low SOPP extraction yields.

Standardized Extraction Protocol: The Modified QuEChERS & Hydrolysis Method

To ensure absolute self-validation, this protocol incorporates an isotopic internal standard (e.g., OPP-d5) prior to extraction, allowing researchers to monitor absolute recovery across every batch.

Step 1: Cryogenic Homogenization

  • Action: Freeze 50 g of plant tissue (e.g., citrus peel) in liquid nitrogen and mill to a fine powder. Spike with 100 µL of OPP-d5 internal standard.

  • Causality: Cryo-milling prevents the volatilization of the analyte and halts endogenous enzymatic degradation, maximizing the accessible surface area for solvent penetration.

Step 2: Sequential Hydrolysis

  • Action: Suspend 10 g of homogenate in a pH 5 buffer. Add cellulase and incubate at 37°C for 24 hours. Follow with a 1 N HCl reflux at 110°C for 2 hours[1].

  • Causality: SOPP metabolizes in plant tissues into glucose conjugates and binds tightly to post-extraction solids (PES). Enzymatic and acidic hydrolysis cleaves these glycosidic bonds, releasing bound OPP back into the free state for extraction[1].

Step 3: pH Adjustment and Partitioning

  • Action: Adjust the aqueous hydrolysate to pH < 2.0 using concentrated HCl. Add 10 mL of Acetonitrile and vigorously shake.

  • Causality: SOPP is the highly water-soluble sodium salt of OPP. Lowering the pH ensures the phenate ion is fully protonated into the neutral phenol (OPP), driving its partition into the organic phase[2].

Step 4: Salting-Out (QuEChERS Modification)

  • Action: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Centrifuge at 4000 rpm for 5 minutes[3].

  • Causality: The exothermic hydration of MgSO₄ removes residual water from the acetonitrile phase, while NaCl increases the ionic strength of the aqueous layer, forcing the non-polar OPP into the organic layer[3].

Step 5: Clean-up (dSPE)

  • Action: Transfer the supernatant to a tube containing Primary Secondary Amine (PSA) and C18 sorbents. Vortex and centrifuge.

  • Causality: Citrus peels contain high levels of essential oils and waxes. C18 removes non-polar lipids, while PSA removes organic acids and sugars that cause matrix suppression during mass spectrometry.

Troubleshooting Guide

Q: I am observing a significant drop in SOPP recovery in samples that have been stored for several weeks compared to freshly treated fruit. How can I recover the lost yield? A: This is a classic case of in vivo conjugation. Over time, plant tissues metabolize SOPP into complex conjugates (e.g., OPP-glucuronide) or bind it to the cellulosic matrix. Simple solvent extraction will only recover the free fraction. You must implement a sequential hydrolysis step (cellulase followed by acid reflux) prior to solvent extraction to release the bound residues[1].

Q: During the liquid-liquid extraction of citrus peel homogenates, a thick emulsion forms, preventing phase separation. How do I break it? A: Citrus tissues are rich in pectins and essential oils, which act as natural emulsifiers. To break the emulsion, increase the ionic strength of the aqueous phase by adding a salting-out agent (like NaCl) and ensure the pH is strictly below 2.0. Alternatively, switch to a QuEChERS-based extraction utilizing anhydrous MgSO₄ and centrifugation (>4000 rpm), which forcibly separates the phases[3].

Q: My GC-MS analysis shows severe peak tailing and poor sensitivity for OPP at low concentrations. Is this an extraction issue? A: Not necessarily. The free hydroxyl group on OPP is highly active and can interact with silanol groups in the GC inlet liner or column, causing peak tailing. To resolve this, derivatize the final extract using ferrocenecarboxylic acid chloride or add a protectant like polyethylene glycol to the extract prior to injection[4].

Frequently Asked Questions (FAQs) on Optimization

Q: Why do regulatory methods often quantify OPP when the applied fungicide is SOPP? A: SOPP readily dissociates into OPP in aqueous environments and within plant tissues. Because the two exist in an equilibrium dictated by pH, residue tolerances (such as the 10 ppm whole-fruit tolerance in the US) are legally expressed as combined residues of o-phenylphenol and its sodium salt, measured as OPP equivalents[2].

Q: Can I use magnetic solid-phase extraction (MSPE) instead of dSPE for clean-up? A: Yes. Recent advancements utilize magnetic iron oxide nanoparticles (MIONPs) modified with cetyltrimethylammonium bromide (CTAB). This approach allows for rapid separation of the sorbent using an external magnetic field, reducing sample preparation time while maintaining excellent recoveries (89-104%) in complex matrices like lemon essential oil[2].

Quantitative Data Summary

The following table summarizes expected recovery rates and limits of detection (LOD) based on the chosen extraction methodology and plant matrix.

Plant MatrixExtraction MethodologySolvent SystemRecovery Rate (%)LOD / LOQ
Citrus Peel (Aged) Sequential Hydrolysis + LLEEthyl Acetate / Hexane65 - 88%0.01 mg/kg
Grapefruit (Whole) Modified QuEChERSAcetonitrile90 - 114%0.1 mg/kg
Lemon Essential Oil Magnetic SPE (MIONPs-CTAB)Dichloromethane89 - 104%0.05 mg/kg
Environmental Swabs Standard QuEChERSAcetonitrile> 90%N/A

References

  • 2-PHENYLPHENOL AND ITS SODIUM SALT (056)
  • Orthophenylphenol and Phenylhydroquinone Residues in Citrus Fruit and Processed Citrus Products after Postharvest Fungicidal Treatments with Sodium Orthophenylphenate in California and Florida Source: ResearchGate URL
  • Simple and Sensitive Determination of o-Phenylphenol in Citrus Fruits Using Gas Chromatography and Atomic Emission or Mass Spectrometric Detection Source: ResearchGate URL
  • Source: United States Department of Agriculture (USDA)

Sources

Optimization

Technical Support Center: Mitigating Phytotoxicity of Sodium [1,1'-biphenyl]-2-olate (SOPP)

Welcome to the technical support center for researchers and professionals utilizing Sodium [1,1'-biphenyl]-2-olate (SOPP). This guide provides in-depth troubleshooting advice and answers to frequently asked questions con...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers and professionals utilizing Sodium [1,1'-biphenyl]-2-olate (SOPP). This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the management and reduction of phytotoxicity associated with SOPP applications in experimental and agricultural settings. Our goal is to help you optimize the fungicidal and preservative efficacy of SOPP while safeguarding the health and viability of your target crops.

Introduction: The SOPP Efficacy-Phytotoxicity Balance

Sodium [1,1'-biphenyl]-2-olate (SOPP) is a widely used post-harvest fungicide and disinfectant, particularly valued in the citrus industry for its effectiveness against decay-causing pathogens.[1][2][3] However, its utility is often constrained by a significant challenge: phytotoxicity. The very properties that make it an effective biocide can also cause damage to plant tissues, leading to undesirable outcomes such as fruit peel burn, stunted growth, and reduced crop quality.[3][4]

The central issue lies in the chemical equilibrium of SOPP in aqueous solutions. SOPP (the sodium salt) dissociates into the o-phenylphenate ion and the undissociated o-phenylphenol (OPP). While the o-phenylphenate ion is largely non-phytotoxic, the protonated OPP form is a potent biocide but is also highly phytotoxic to plant tissues.[4] This equilibrium is critically dependent on the pH of the treatment solution.

This guide is structured to address the practical challenges you may encounter, moving from immediate troubleshooting of visible symptoms to a deeper exploration of the underlying mechanisms and preventative strategies.

Troubleshooting Guide: Common Phytotoxicity Issues

This section addresses specific phytotoxicity symptoms you might observe during your experiments. The question-and-answer format is designed for quick problem identification and resolution.

Question 1: My citrus fruit are developing dark brown or black spots on the peel after a post-harvest SOPP foam wash. What is causing this "peel burn" and how can I prevent it?

Answer: This is a classic symptom of SOPP-induced phytotoxicity, primarily caused by excessive concentrations of the non-ionized o-phenylphenol (OPP) molecule.[4]

  • Causality: At lower pH levels, the equilibrium in your SOPP solution shifts from the less harmful o-phenylphenate ion to the highly phytotoxic OPP. OPP is more lipid-soluble, allowing it to penetrate the waxy cuticle of the fruit peel and cause cellular damage, resulting in the observed burn. This is often exacerbated by longer-than-necessary exposure times.[2]

  • Immediate Corrective Actions:

    • Verify and Adjust pH: The most critical parameter is the pH of your treatment solution. For citrus applications, the pH should be maintained in a narrow, alkaline range of 11.5 to 12.2.[4] Below pH 11.5, the concentration of phytotoxic OPP increases dramatically. Use a calibrated pH meter to check your solution before and during application. If the pH is low, it must be adjusted upwards using a suitable alkali like sodium hydroxide.

    • Control Exposure Time: Commercial application guidelines often recommend a brief exposure of 30 to 60 seconds, followed immediately by a thorough fresh-water rinse.[2] Exceeding this window significantly increases the risk of peel burn.

    • Review SOPP Concentration: Standard recommendations are often around 2.0% SOPP tetrahydrate.[4] However, if pH is difficult to control, reducing the concentration while maintaining a high pH can be an effective strategy.

  • Long-Term Prevention:

    • Incorporate a pH Buffer/Stabilizer: The addition of hexamine to the SOPP solution has been shown to stabilize the pH, allowing for the use of lower SOPP concentrations (e.g., 0.5%) at a slightly lower but still safe pH (e.g., 11.2) without causing phytotoxicity.[4] This additive helps prevent the unwanted drop in pH that can occur with excessive dilution.[4]

Question 2: After applying SOPP as a foliar spray to my test plants (e.g., wheat, soybean), I'm observing chlorosis (yellowing), necrosis (browning of leaf margins), and overall stunted growth. Is this SOPP-related?

Answer: Yes, these symptoms are indicative of systemic or severe contact phytotoxicity. While SOPP is primarily used post-harvest, its application on live, growing plants can disrupt critical physiological processes.

  • Causality: Fungicides can interfere with plant physiology in several ways. The observed chlorosis suggests an impact on chlorophyll content and photosynthesis.[5][6] The active compound may be causing oxidative stress by generating Reactive Oxygen Species (ROS) within the plant cells, leading to membrane damage, lipid peroxidation, and ultimately, cell death (necrosis).[7][8] Stunted growth is a common secondary effect of this physiological disruption.[6]

  • Troubleshooting & Mitigation Strategies:

    • Optimize Application Rate: High concentrations of any pesticide can overwhelm a plant's natural detoxification mechanisms.[9] You may be applying a rate that is too high for the specific crop and its growth stage. Conduct a dose-response study to determine the minimum effective concentration that controls the target pathogen without causing unacceptable plant damage.

    • Introduce Adjuvants: Adjuvants are tank-mix additives that can significantly improve the performance of a pesticide, often allowing for reduced application rates.[10]

      • Surfactants (Wetting Agents): Organosilicone or non-ionic surfactants reduce the surface tension of spray droplets, leading to more uniform coverage on the leaf surface.[11] This improved coverage can enhance efficacy, meaning you can use less SOPP to achieve the same level of disease control.

      • Penetrants: Esterified seed oils can help the active ingredient penetrate the leaf cuticle. However, use these with caution, as enhanced penetration can sometimes increase phytotoxicity. Always select an adjuvant designed for use with fungicides on live plant tissue.

    • Consider a "Safener": Safeners are chemical agents added to a pesticide formulation to protect the crop from injury without reducing the pesticide's efficacy against the target pest.[12][13] They often work by stimulating the plant's own metabolic pathways to more rapidly break down the herbicide or fungicide into non-toxic compounds.[13][14] While more commonly developed for herbicides, the principle can be applied to fungicides.

Summary of Phytotoxicity Symptoms and Solutions
Symptom Crop Type Probable Cause Recommended Action(s)
Peel Burn / Dark Spots Post-harvest fruit (e.g., Citrus)Low solution pH (<11.5) leading to high levels of phytotoxic o-phenylphenol (OPP). Prolonged exposure.1. Strictly maintain pH between 11.5-12.2.[4]2. Use a pH stabilizer like hexamine.[4]3. Limit exposure to <60 seconds and follow with a water rinse.[2]
Chlorosis (Yellowing) Growing Plants (Foliar)Interference with chlorophyll synthesis/photosynthesis.[5][6]1. Reduce SOPP concentration.2. Incorporate a spreading adjuvant to improve coverage at lower rates.[11]3. Test during less stressful environmental conditions (e.g., lower light, moderate temperature).
Necrosis (Leaf Tip/Margin Browning) Growing Plants (Foliar/Soil)Severe cellular damage, likely from oxidative stress and membrane disruption.[7]1. Significantly lower the application rate.2. Evaluate the use of a safener to enhance plant metabolism of the compound.[14]3. Avoid application to water-stressed plants.
Stunted Growth Growing Plants (Foliar/Soil)General physiological stress resulting from cellular damage and reduced photosynthetic efficiency.[6]1. Conduct a dose-response experiment to find the optimal balance.2. Ensure proper nutrient and water status of the crop to improve resilience.

Frequently Asked Questions (FAQs)

Q1: What is the precise biochemical mechanism that makes o-phenylphenol (OPP) phytotoxic?

The primary mechanism is believed to be its action as a membrane-disrupting agent. As a phenolic compound, OPP can intercalate into the lipid bilayers of cell membranes, disrupting their integrity and function. This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death. A secondary, and highly significant, mechanism is the induction of oxidative stress. The presence of a foreign toxic substance can trigger the overproduction of Reactive Oxygen Species (ROS) like superoxide radicals and hydrogen peroxide.[7][8] These ROS can cause widespread damage to lipids, proteins, and nucleic acids, leading to the macroscopic symptoms of necrosis and chlorosis.[7]

Q2: How do I select the right adjuvant to use with SOPP?

Adjuvant selection is critical and depends on your specific goal.[10]

  • If your goal is to reduce SOPP concentration by improving coverage: Choose a high-quality non-ionic surfactant (NIS) or an organosilicone-based wetter/spreader.[11] These are generally less aggressive than oil-based adjuvants and are designed to provide a uniform coating on the plant surface.[11]

  • If you need some penetration but are concerned about phytotoxicity: Be cautious. While penetrants like methylated seed oils (MSO) or esterified seed oils can improve uptake, they also carry a higher risk of causing tissue damage by helping to dissolve the protective leaf cuticle. If you choose this route, select a high-quality product with low impurities and start with the lowest labeled rate.

  • Always read the label: Only use adjuvants that are labeled for use with fungicides and on your target crop. Some adjuvants designed for herbicides are intentionally "hot" (phytotoxic) to enhance weed kill and will damage your crop.

Q3: Can natural compounds or biostimulants be used as safeners against SOPP phytotoxicity?

This is a promising area of research. The concept of using natural compounds to mitigate stress from synthetic chemicals is well-established. For instance, melatonin has been studied as a potential natural safener that can improve a plant's tolerance to herbicide-mediated oxidative stress by boosting its antioxidant enzyme activities.[14] Other natural compounds, such as certain phytochemicals, can have synergistic effects, potentially enhancing the plant's defense response or even interacting with the toxic compound itself.[15][16] While specific research on natural safeners for SOPP is limited, exploring compounds known to upregulate the plant's antioxidant defense system (e.g., glutathione, ascorbate) would be a logical starting point for an experimental study.

Visualizing the Problem and Solution

Mechanism of SOPP-Induced Phytotoxicity

The following diagram illustrates the pH-dependent mechanism leading to cellular damage.

SOPP_Phytotoxicity cluster_solution Aqueous SOPP Solution cluster_plant Plant Tissue SOPP SOPP (Sodium o-phenylphenate) Phenate o-phenylphenate Ion (Less Toxic) SOPP->Phenate Dissociation OPP o-phenylphenol (OPP) (Highly Phytotoxic) Phenate->OPP Protonation (Low pH) OPP->Phenate Deprotonation (High pH > 11.5) Membrane Cell Membrane Disruption OPP->Membrane Penetrates Cuticle ROS Oxidative Stress (ROS Production) Membrane->ROS Symptoms Visible Symptoms (Necrosis, Chlorosis) ROS->Symptoms

Caption: pH-dependent equilibrium of SOPP and the pathway to phytotoxicity.

Experimental Protocol: Evaluating a Safener for Reducing SOPP Foliar Phytotoxicity

This protocol provides a framework for testing the efficacy of a potential safener in a model system like young wheat (Triticum aestivum) or soybean (Glycine max) plants.

Objective: To determine if a test compound (Safener X) can reduce the phytotoxic effects of a foliar SOPP application.

Materials:

  • Wheat or soybean seeds

  • Pots with sterile potting mix

  • Growth chamber or greenhouse with controlled conditions (e.g., 22°C, 16/8h light/dark cycle)

  • Sodium [1,1'-biphenyl]-2-olate (SOPP)

  • Safener X (e.g., commercial safener, melatonin, or other test compound)

  • Non-ionic surfactant (adjuvant)

  • Pressurized spray applicator

  • Chlorophyll meter (e.g., SPAD meter)

  • Analytical balance

Experimental Design:

  • Groups (n=5 replicates per group, 3 plants per pot):

    • Control: Sprayed with deionized water + surfactant.

    • SOPP Only: Sprayed with a phytotoxic concentration of SOPP + surfactant.

    • Safener Only: Sprayed with Safener X + surfactant.

    • SOPP + Safener: Sprayed with SOPP and Safener X in a tank mix + surfactant.

  • Determine SOPP Concentration: A preliminary experiment is required to identify a SOPP concentration that causes moderate, but not lethal, phytotoxicity (e.g., 20-40% visual injury) to allow for measurable mitigation.

Procedure:

  • Plant Growth: Sow 5-6 seeds per pot and thin to 3 uniform seedlings per pot one week after emergence. Grow plants until they have 2-3 true leaves.

  • Solution Preparation: Prepare spray solutions for each treatment group immediately before application. The final concentration of the surfactant should be constant across all groups (e.g., 0.1% v/v).

  • Application: Spray the foliage of each plant until runoff, ensuring complete coverage. Keep plants in a shaded, well-ventilated area for 2-3 hours to dry before returning to the growth chamber to avoid rapid evaporation and leaf burn.

  • Data Collection:

    • Visual Phytotoxicity Assessment (3, 7, and 14 Days After Treatment - DAT): Score each plant on a scale of 0% (no injury) to 100% (plant death) based on the percentage of leaf area showing chlorosis and necrosis.

    • Chlorophyll Content (7 and 14 DAT): Use a chlorophyll meter to take non-destructive readings from the newest fully expanded leaf of each plant.

    • Biomass Measurement (14 DAT): Harvest the above-ground tissue from each pot. Record the fresh weight immediately. Dry the tissue in an oven at 65°C for 72 hours and record the dry weight.

  • Statistical Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.

Workflow for Safener Evaluation Experiment

Safener_Workflow cluster_data Data Collection start Start: Seed Germination (Wheat/Soybean) grow Grow Plants to 2-3 Leaf Stage start->grow prepare Prepare Treatment Solutions: - Control - SOPP - Safener - SOPP + Safener grow->prepare apply Foliar Application of Treatments prepare->apply visual Visual Phytotoxicity Scoring (3, 7, 14 DAT) apply->visual chloro Chlorophyll Measurement (7, 14 DAT) apply->chloro biomass Biomass Harvest (14 DAT) apply->biomass analyze Statistical Analysis (ANOVA) visual->analyze chloro->analyze biomass->analyze end Conclusion: Evaluate Safener Efficacy analyze->end

Caption: Step-by-step experimental workflow for evaluating a safener.

References

  • Evaluation of adjuvants for reducing the risk of phytotoxicity in low-volume spray of propiconazole.
  • Improving Fungicide Activity with Agrion Crop Solutions Adjuvants.Agrion.
  • Effect of Commercial Adjuvants on Vegetable Crop Fungicide Coverage, Absorption, and Efficacy.APS Journals.
  • Using Organic Fungicides.Purdue Extension.
  • Adjuvants In Crop Protection.Greenlife.
  • A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limit
  • REDUCTION IN SODIUM ORTHO-PHENYLPHENATE CONCENTRATION ON CITRUS BY CONTROLLING pH.
  • SODIUM ORTHOPHENYL PHENOL.
  • Phytotoxicity of agrochemical adjuvants on avocados.New Zealand Plant Protection Society.
  • Herbicide safeners - Commercial products and tools for agrochemical research.
  • Safeners and Synergists.Pesticide Action Network Europe.
  • Research Progress on the Action Mechanism of Herbicide Safeners: A Review.
  • Sodium 2-biphenyl
  • Complex Synergistic Interactions among Volatile and Phenolic Compounds Underlie the Effectiveness of Allelopathic Residues Added to the Soil for Weed Control.PMC.
  • Synergistic effects of phytochemicals.nuevo.
  • ortho-Phenylphenol and its sodium salt.NCBI.
  • Orthophenylphenol and Phenylhydroquinone Residues in Citrus Fruit and Processed Citrus Products after Postharvest Fungicidal Treatments with Sodium Orthophenylphenate in California and Florida.
  • Orthophenylphenol and Phenylhydroquinone Residues in Citrus Fruit and Processed Citrus Products after Postharvest Fungicidal Treatments with Sodium Orthophenylphenate in California and Florida | Request PDF.
  • Zinc induced phytotoxicity mechanism involved in root growth of Triticum aestivum L.
  • Phytotoxicity: An Overview of the Physiological Responses of Plants Exposed to Fungicides.
  • 2-Phenylphenol and salts - Evaluation statement.Australian Government Department of Health and Aged Care.
  • Phytotoxic action mechanism of hapalocyclamide in lettuce seedlings.PubMed.
  • Biphenylol and its sodium salt: Human health tier II assessment.NICNAS.
  • SAFETY DATA SHEET - Sodium biphenyl.Fisher Scientific.
  • DIAGNOSIS OF PHYTOTOXICITY
  • Effect of sub-lethal doses of 2,4-D sodium salt on physiology and seed production potential of wheat and associated weeds.Indian Society of Weed Science.
  • Phytotoxicity of pesticides mancozeb and chlorpyrifos: correlation with the antioxid
  • Identification of a novel trait associated with phytotoxicity of an insecticide etofenprox in soybean.PMC.
  • Effect of Some Phytotoxic Substances on the Chlorophyll Content and Its Synthesis in Maize.International Journal of Engineering and Science Invention.
  • Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds.MDPI.
  • Synergistic Effect of Plant Compounds in Combination with Conventional Antimicrobials against Biofilm of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida spp.PMC.
  • Phytotoxic Effect of Herbicides on Various Camelina [Camelina sativa (L.) Crantz] Genotypes and Plant Chlorophyll Fluorescence.MDPI.
  • Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Upd
  • Phytotoxicity and effectiveness of some herbicides in wheat plantations.

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Troubleshooting

overcoming matrix effects in sodium[1,1'-biphenyl]-2-olate quantification

Title: Technical Support Center: Overcoming Matrix Effects in Sodium [1,1'-biphenyl]-2-olate Quantification Introduction: Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Overcoming Matrix Effects in Sodium [1,1'-biphenyl]-2-olate Quantification

Introduction: Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the robust quantification of sodium[1,1'-biphenyl]-2-olate (SOPP) in complex matrices. SOPP is a widely used antimicrobial and fungicidal agent. However, in aqueous solutions and physiological matrices, SOPP rapidly dissociates and protonates to form ortho-phenylphenol (OPP) (pKa ≈ 9.5). Consequently, analytical workflows universally target the OPP molecule[1].

Whether you are utilizing LC-MS/MS or GC-MS/MS, co-extracted matrix components severely compromise assay integrity through ion suppression or signal enhancement. This guide provides field-proven, self-validating troubleshooting strategies to physically remove interferences and mathematically compensate for residual matrix effects.

Workflow Sample Complex Matrix Sample (Food, Plasma, Urine) Extraction Solvent Extraction (Acetonitrile + 1% Formic Acid) Sample->Extraction Homogenization Partitioning Phase Partitioning (MgSO4 + NaCl) Extraction->Partitioning Salting Out Cleanup dSPE Cleanup (PSA / C18 / MgSO4) Partitioning->Cleanup Supernatant Transfer Analysis LC-MS/MS or GC-MS/MS (MRM Mode) Cleanup->Analysis Injection Quant Quantification (Matrix-Matched Calibration) Analysis->Quant Data Processing

End-to-end analytical workflow for SOPP/OPP quantification utilizing dSPE cleanup.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why do we experience severe matrix effects when quantifying SOPP/OPP, and how do they differ between LC and GC platforms? A1: Matrix effects are platform-dependent phenomena driven by the physical chemistry of the ionization source. In LC-MS/MS (Electrospray Ionization, ESI) , matrix effects typically manifest as ion suppression. Co-eluting matrix components (such as phospholipids or organic acids) compete with the OPP phenolate ion for available charge and space on the surface of the ESI droplet. Because the droplet has a finite surface area, highly surface-active interferences outcompete OPP, preventing it from entering the gas phase and drastically reducing the detector signal[2]. In GC-MS/MS (Electron Ionization, EI) , matrix effects usually present as signal enhancement. When injecting a neat solvent standard, active sites (silanol groups) in the GC liner and column can irreversibly adsorb a fraction of the OPP. However, when a matrix extract is injected, co-extracted lipids and carbohydrates coat these active sites. This "matrix-induced response enhancement" allows a higher fraction of the OPP to reach the detector, artificially inflating the calculated concentration compared to the solvent standard[3].

ME_Mechanism Droplet ESI Droplet (Limited Charge) Competition Surface Competition Droplet->Competition OPP Target Analyte (OPP-) OPP->Competition Matrix Matrix Interferences (Phospholipids) Matrix->Competition Suppression Ion Suppression (Reduced Signal) Competition->Suppression Matrix outcompetes OPP

Mechanism of ion suppression in LC-MS/MS ESI due to matrix competition.

Q2: How can we optimize the sample extraction to physically remove matrix interferences before injection? A2: The most robust approach is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow coupled with dispersive Solid Phase Extraction (dSPE). Because OPP is a weakly acidic phenol, extraction efficiency is maximized using acidified acetonitrile. The low pH ensures the analyte remains in its protonated, uncharged state, facilitating complete partitioning into the organic layer[4]. For clean-up, Primary Secondary Amine (PSA) is critical; it acts as a weak anion exchanger to remove co-extracted organic acids and polar pigments. However, causality warning: excessive PSA can inadvertently retain OPP due to its phenolic nature. Therefore, a carefully balanced dSPE sorbent ratio (e.g., C18 for lipids, optimized minimal PSA, and MgSO4 for water removal) is required to achieve high recovery while minimizing matrix effects[4].

Q3: Even after rigorous clean-up, residual matrix effects persist. How should we compensate for this during calibration? A3: When physical removal of interferences is insufficient, mathematical compensation is mandatory. The gold standard is Isotope Dilution Mass Spectrometry (IDMS) using a stable isotopically labeled internal standard (e.g., OPP-d9 or Anthracene-d10)[1]. The internal standard co-elutes with the analyte and experiences the exact same ionization suppression or enhancement, perfectly correcting the response ratio. If an isotopically labeled standard is unavailable, Matrix-Matched Calibration is the regulatory standard. By spiking known concentrations of OPP into a blank matrix extract, the calibration curve inherently accounts for the matrix effect, ensuring accurate quantification[3].

Quantitative Data: Matrix Effects Across Platforms

The following table summarizes typical matrix effects (ME) and recoveries observed when quantifying OPP across various matrices and analytical platforms. A negative ME indicates suppression; a positive ME indicates enhancement.

Matrix TypeAnalytical PlatformClean-up MethodMatrix Effect (ME %)Average Recovery (%)Primary Interference
Citrus FruitLC-MS/MS (ESI-)dSPE (PSA/C18)-15% to -25%88 - 95%Organic Acids, Sugars
UrineGC-MS/MS (EI)SPE (K2CO3)+5% to +15%92 - 98%Urea, Salts
PlasmaLC-MS/MS (ESI-)Protein Precip.-40% to -60%65 - 75%Phospholipids
Spelt/GrainsGC-MS/MS (EI)QuEChERS+20% to +45%80 - 90%Starch, Proteins

Self-Validating Experimental Protocols

Protocol 1: Optimized QuEChERS Extraction for SOPP/OPP Causality Focus: This protocol uses acidification to drive OPP into the organic phase and utilizes a specific dSPE blend to remove lipids without stripping the phenolic analyte.

  • Sample Homogenization: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 1 minute. Rationale: Acidification suppresses the ionization of OPP, increasing its solubility in the organic solvent.

  • Phase Partitioning: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4, 50 mg C18 (for lipid removal), and only 25 mg PSA (to prevent OPP loss).

  • Final Isolation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS/MS analysis[4].

Protocol 2: Standardized Matrix Effect (ME) Evaluation Causality Focus: This protocol isolates the matrix effect from extraction recovery, providing a self-validating metric of your clean-up efficiency[2].

  • Prepare Solvent Standard (A): Spike OPP into neat acetonitrile at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Extraction Spiked Matrix (B): Perform Protocol 1 on a blank matrix. Spike OPP into the final extracted supernatant at the same concentration (100 ng/mL).

  • Prepare Pre-Extraction Spiked Matrix (C): Spike OPP into the raw blank matrix before starting Protocol 1.

  • Instrumental Analysis: Inject A, B, and C into the mass spectrometer and record the peak areas.

  • Calculations:

    • Matrix Effect (%) = [(Area B / Area A) - 1] × 100

    • Extraction Recovery (%) = (Area C / Area B) × 100

    • Interpretation: If ME is > ±20%, matrix-matched calibration or IDMS is strictly required to report accurate data.

References

  • Title: Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices Source: nih.gov URL: [Link]

  • Title: A confirmatory analytical method for post-harvest fungicides in perishable vegetables and fruits using liquid chromatography tandem mass spectrometry Source: tandfonline.com URL: [Link]

  • Title: Rapid Identification and Quantitation of Diphenylamine, o-Phenylphenol, and Propargite Pesticide Residues on Apples by Gas Chromatography/Mass Spectrometry Source: acs.org URL: [Link]

  • Title: Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Sodium [1,1'-biphenyl]-2-olate Stability in Assays

Welcome to the technical support center for optimizing pH conditions for the stability of sodium [1,1'-biphenyl]-2-olate in your assays. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing pH conditions for the stability of sodium [1,1'-biphenyl]-2-olate in your assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies.

Introduction to Sodium [1,1'-biphenyl]-2-olate Stability

Sodium [1,1'-biphenyl]-2-olate, also known as sodium o-phenylphenate, is the sodium salt of o-phenylphenol.[1] It is a white to off-white, flaky solid that is soluble in water.[1][2] Its stability, particularly in aqueous solutions, is highly dependent on the pH of the medium. Understanding and controlling the pH is therefore critical for obtaining reliable and reproducible results in assays involving this compound.

The key to its pH-dependent stability lies in the equilibrium between its ionized (phenolate) and non-ionized (phenolic) forms. The pKa of its conjugate acid, o-phenylphenol, is approximately 9.9-10.01.[3] This means that at a pH below its pKa, the equilibrium will favor the less soluble and potentially more reactive phenolic form. Conversely, at a pH above the pKa, the more water-soluble and stable phenolate form will predominate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of sodium [1,1'-biphenyl]-2-olate in an aqueous solution?

A1: For optimal stability and solubility, it is recommended to maintain the pH of your solution above the pKa of o-phenylphenol, which is approximately 9.9-10.01.[3] A pH range of 11.0 to 12.5 is generally considered safe to ensure the compound remains in its more stable, deprotonated (phenolate) form.[4] A 2% aqueous solution of sodium [1,1'-biphenyl]-2-olate has a pH of 11.1-12.2.

Q2: What happens if the pH of my assay solution drops below the recommended range?

A2: If the pH drops significantly below the pKa of o-phenylphenol, the equilibrium will shift towards the formation of the protonated, phenolic form (o-phenylphenol). This form is less soluble in water and may precipitate out of solution, leading to inaccurate concentration measurements and reduced availability for the assay reaction. Furthermore, the phenolic form can be more susceptible to oxidative degradation.

Q3: Can I use any buffer to maintain the pH?

A3: While several buffers can be used to maintain a high pH, it is crucial to select one that does not interact with sodium [1,1'-biphenyl]-2-olate or other components of your assay. Carbonate-bicarbonate buffers or phosphate-based buffers with a high pH range are common choices. Always perform a buffer compatibility test to ensure there are no unwanted interactions.

Q4: I'm observing a color change in my stock solution over time. What could be the cause?

A4: A color change, often to a light red or yellow hue, can be an indication of degradation, likely due to oxidation.[3] This can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents.[3] Ensure your solutions are stored in amber vials, protected from light, and at the recommended temperature. If the pH of the solution has dropped, this can also contribute to increased degradation.

Q5: How does temperature affect the stability of sodium [1,1'-biphenyl]-2-olate solutions?

A5: Generally, higher temperatures can accelerate the rate of chemical degradation. For long-term storage, it is advisable to keep stock solutions at a low temperature (e.g., 4°C), protected from light. For short-term use in assays, maintaining a consistent and controlled room temperature is important for reproducibility.

Troubleshooting Guide

This section addresses common problems encountered during assays involving sodium [1,1'-biphenyl]-2-olate and provides a systematic approach to troubleshooting.

Issue 1: Inconsistent or lower-than-expected assay results.

Symptom: High variability between replicate wells or a general decrease in the expected signal.

Possible Causes & Troubleshooting Steps:

  • pH Drift: The pH of your assay buffer may be shifting during the experiment.

    • Action: Verify the buffering capacity of your chosen buffer at the target pH. Re-measure the pH of the final assay solution before and after the incubation period.

  • Precipitation: The compound may be precipitating out of solution due to a drop in pH or low solubility in the assay medium.

    • Action: Visually inspect your solutions and assay plate for any signs of precipitation. Consider increasing the pH of the buffer or adding a small amount of a compatible co-solvent to improve solubility.

  • Degradation: The compound may have degraded in the stock solution or during the assay.

    • Action: Prepare fresh stock solutions. Protect all solutions from light and store them at the appropriate temperature.

Issue 2: Poor solubility when preparing stock solutions.

Symptom: Difficulty in completely dissolving the sodium [1,1'-biphenyl]-2-olate powder.

Possible Causes & Troubleshooting Steps:

  • Incorrect Solvent: While soluble in water, its solubility can be affected by the initial pH of the water.[2]

    • Action: Use a slightly alkaline solution (e.g., water adjusted to pH 8-9 with a compatible base) for initial dissolution before further dilution into your final buffer.

  • Low Temperature: Dissolution may be slower at lower temperatures.

    • Action: Gently warm the solution while stirring. Avoid excessive heat, which could promote degradation.

Issue 3: Unexpected peaks in chromatography analysis.

Symptom: Appearance of additional peaks in HPLC or other chromatographic methods, indicating the presence of impurities or degradation products.

Possible Causes & Troubleshooting Steps:

  • Degradation: The compound has degraded due to improper storage or handling.

    • Action: Review the storage conditions (temperature, light exposure) and the age of the solution. Perform a forced degradation study (e.g., exposure to acid, base, and an oxidizing agent) to identify potential degradation products and their retention times.

  • Interaction with Assay Components: The compound may be reacting with other components in your assay mixture.

    • Action: Analyze a solution of sodium [1,1'-biphenyl]-2-olate in the assay buffer without other reagents to see if the degradation is buffer-induced.

pH-Dependent Equilibrium and Stability Workflow

The following diagram illustrates the relationship between pH and the stability of sodium [1,1'-biphenyl]-2-olate.

cluster_0 pH < pKa (~9.9) cluster_1 pH > pKa (~9.9) a o-Phenylphenol (Protonated) b Lower Solubility Potential for Precipitation a->b c Increased Susceptibility to Oxidation a->c d Sodium [1,1'-biphenyl]-2-olate (Deprotonated) a->d pH dependent equilibrium e Higher Solubility Stable in Solution d->e f Reduced Susceptibility to Oxidation d->f

Caption: pH-dependent equilibrium of sodium [1,1'-biphenyl]-2-olate.

General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving issues in your assay.

start Inconsistent Assay Results check_ph Verify pH of all solutions (Stock, Buffer, Final Assay) start->check_ph ph_ok pH within optimal range? check_ph->ph_ok Yes ph_not_ok Adjust pH / Re-prepare buffer check_ph->ph_not_ok No check_solubility Inspect for precipitation ph_ok->check_solubility ph_not_ok->check_ph solubility_ok No precipitation observed check_solubility->solubility_ok Yes solubility_not_ok Increase pH / Add co-solvent check_solubility->solubility_not_ok No check_degradation Prepare fresh stock solution Protect from light solubility_ok->check_degradation solubility_not_ok->check_solubility degradation_ok Re-run assay with fresh solution check_degradation->degradation_ok Problem Persists? No degradation_not_ok Investigate other assay components check_degradation->degradation_not_ok Problem Persists? Yes end_good Problem Resolved degradation_ok->end_good end_bad Consult further literature / technical support degradation_not_ok->end_bad

Caption: A systematic workflow for troubleshooting assay inconsistencies.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution

This protocol describes the preparation of a 10 mM stock solution of sodium [1,1'-biphenyl]-2-olate in a pH 11.5 carbonate-bicarbonate buffer.

Materials:

  • Sodium [1,1'-biphenyl]-2-olate (solid)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Amber glass storage bottle

Procedure:

  • Prepare the pH 11.5 Carbonate-Bicarbonate Buffer (0.1 M):

    • Dissolve approximately 0.84 g of sodium bicarbonate and 0.18 g of sodium carbonate in 100 mL of deionized water.

    • Adjust the pH to 11.5 using a 1 M NaOH solution while monitoring with a calibrated pH meter.

    • Bring the final volume to 100 mL with deionized water.

  • Prepare the 10 mM Sodium [1,1'-biphenyl]-2-olate Stock Solution:

    • Accurately weigh the required amount of sodium [1,1'-biphenyl]-2-olate for your desired volume (Molecular Weight: 192.19 g/mol ).

    • In a volumetric flask, dissolve the weighed compound in a small volume of the pH 11.5 carbonate-bicarbonate buffer.

    • Once fully dissolved, bring the solution to the final desired volume with the buffer.

    • Mix thoroughly and transfer to an amber glass storage bottle.

  • Storage:

    • Store the stock solution at 4°C, protected from light. It is recommended to use freshly prepared solutions for optimal results.

Protocol 2: pH Stability Test

This experiment helps determine the stability of sodium [1,1'-biphenyl]-2-olate at different pH values over time.

Materials:

  • 10 mM Sodium [1,1'-biphenyl]-2-olate stock solution

  • A series of buffers with different pH values (e.g., pH 7, 8, 9, 10, 11, 12)

  • UV-Vis Spectrophotometer

  • Amber vials

Procedure:

  • Sample Preparation:

    • For each pH value to be tested, dilute the 10 mM stock solution to a final concentration of 100 µM in the respective buffer.

    • Prepare a sufficient volume for analysis at multiple time points.

    • Transfer the solutions to labeled amber vials.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

  • Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for sodium [1,1'-biphenyl]-2-olate using a UV-Vis spectrophotometer.

    • Plot the percentage of the remaining compound (relative to the time 0 reading) against time for each pH value.

Data Summary

The following table summarizes the key chemical properties of sodium [1,1'-biphenyl]-2-olate relevant to its stability in assays.

PropertyValueSource(s)
Synonyms Sodium o-phenylphenate, 2-Phenylphenol sodium salt[2]
Appearance White to off-white flaky solid[1][2]
pKa of Conjugate Acid (o-phenylphenol) 9.9 - 10.01[3]
pH of 2% Aqueous Solution 11.1 - 12.2
Solubility Soluble in water[2]
Storage Conditions Room temperature, sealed in a dry place, protected from light[3]
Incompatibilities Strong acids, strong oxidizing agents[2][3]

References

  • Lanxess. (2015, August 15). Sodium o-Phenylphenate. [Link]

  • Ataman Kimya. O-PHENYL PHENOL. [Link]

  • MFA Cameo. (2022, June 2). Sodium ortho-phenyl phenate. [Link]

  • ChemBK. (2024, April 9). sodium biphenyl-2-olate. [Link]

  • Canada.ca. (2026, January 7). Sodium ortho-phenylphenate - information sheet. [Link]

  • Ataman Kimya. SODIUM ORTHO-PHENYLPHENOL. [Link]

  • PubChem. (1,1'-Biphenyl)-2-ol. [Link]

Sources

Troubleshooting

Technical Support Center: A Systematic Guide to Resolving Peak Tailing of Sodium [1,1'-biphenyl]-2-olate in Liquid Chromatography

Welcome to the technical support center. This guide provides a comprehensive, in-depth approach for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides a comprehensive, in-depth approach for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing when analyzing sodium [1,1'-biphenyl]-2-olate by liquid chromatography. By understanding the specific chemical properties of the analyte and its interactions within the chromatographic system, we can systematically eliminate tailing to achieve robust, accurate, and reproducible results.

Section 1: Understanding the Analyte - Key Chemical Properties

Sodium [1,1'-biphenyl]-2-olate is the sodium salt of 2-phenylphenol, a weakly acidic phenolic compound.[1] Its behavior in a reversed-phase HPLC system is fundamentally governed by its ionization state, which is dependent on the mobile phase pH. Understanding these properties is the first step in effective troubleshooting.

The parent compound, 2-phenylphenol, is in a pH-dependent equilibrium with its salt form.[2] The key to a good separation is to ensure the analyte exists in a single, stable ionic form throughout its analysis.

PropertyValue / DescriptionSignificance in Chromatography
Structure Sodium salt of 2-phenylphenolThe ortho-phenolic structure is prone to chelation with metal ions, a potential cause of peak tailing.[3][4]
pKa ~9.9 (for the parent 2-phenylphenol)[5]This high pKa means the compound is anionic (phenolate) at high pH and neutral (phenol) at low pH. Operating near the pKa will cause peak splitting and distortion.[6]
Solubility Sodium Salt: Highly soluble in water.[5][7] Parent Phenol: Poorly soluble in water.[8]The analyte's hydrophobicity and retention in reversed-phase LC are heavily dependent on pH. The neutral form is more retained.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for sodium [1,1'-biphenyl]-2-olate? A1: Peak tailing for this compound typically stems from three primary sources:

  • Secondary Silanol Interactions: The analyte interacts with acidic residual silanol groups (Si-OH) on the silica-based stationary phase. This is a very common issue with phenolic compounds.[10][11]

  • Improper Mobile Phase pH: Operating at a pH that is too close to the analyte's pKa (~9.9) or the pKa of the column's silanol groups (~3.5-4.5) results in a mixed population of ionized and non-ionized species, leading to severe peak broadening and tailing.

  • Metal Chelation: The ortho-hydroxyl group on the biphenyl structure can form strong complexes with trace metal ions (e.g., iron, aluminum) present in the silica matrix, column hardware, or leached from the HPLC system.[3][12] This creates a strong, secondary retention mechanism that causes significant tailing.

Q2: What is the ideal mobile phase pH for analyzing this compound? A2: The most effective strategy is ion suppression . By adjusting the mobile phase to a low pH (e.g., pH 2.5-3.0), you simultaneously achieve two critical goals:

  • The analyte is fully protonated to its neutral form (2-phenylphenol), ensuring it exists as a single species that is well-retained by the hydrophobic stationary phase.[9][13]

  • The residual silanol groups on the silica surface are also protonated, rendering them non-ionic and dramatically reducing their ability to cause unwanted secondary interactions.[12][14][15]

Q3: My peak is still tailing even after adjusting the mobile phase to a low pH. What should I investigate next? A3: If peak tailing persists at a low pH (e.g., <3), the cause is less likely to be silanol interactions and you should suspect either metal chelation or extra-column/hardware issues . The analyte's structure makes it a prime candidate for interacting with metal ions in the flow path.[16] You should also rule out physical problems like column voids or excessive dead volume in your system.[14][17]

Section 3: Systematic Troubleshooting Workflow

Effective troubleshooting requires a logical, step-by-step approach. The following workflow starts with the most probable causes and progresses to less common issues. This ensures that you can solve the problem efficiently without making unnecessary changes to your system.

G cluster_0 Primary Troubleshooting Steps cluster_1 Secondary Troubleshooting Steps cluster_2 System & Method Verification start Peak Tailing Observed (Tailing Factor > 1.2) mp_check Step 1: Mobile Phase Optimization start->mp_check ph_adjust Adjust Mobile Phase to pH 2.5-3.0 (e.g., add 0.1% Formic Acid) mp_check->ph_adjust ph_resolved Peak Shape Acceptable? ph_adjust->ph_resolved metal_check Step 2: Investigate Metal Chelation ph_resolved->metal_check No success Problem Resolved (Symmetrical Peak) ph_resolved->success Yes use_inert Use High-Purity, Low-Metal Column (Type B Silica) or Inert Hardware metal_check->use_inert add_chelator Add Competing Chelator to Mobile Phase (e.g., 0.5mM EDTA - Non-MS Compatible) metal_check->add_chelator metal_resolved Peak Shape Acceptable? use_inert->metal_resolved add_chelator->metal_resolved system_check Step 3: Verify System Health & Method Parameters metal_resolved->system_check No metal_resolved->success Yes check_column Check for Column Void/Contamination (Perform Column Flush) system_check->check_column check_extracolumn Audit Extra-Column Volume (Tubing, Connections) system_check->check_extracolumn check_overload Check for Sample Overload (Inject Diluted Sample) system_check->check_overload

Caption: A logical workflow for troubleshooting peak tailing.

Section 4: In-Depth Troubleshooting Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the troubleshooting workflow.

Mobile Phase Optimization (The Primary Solution)

Issue: Secondary Silanol Interactions and Analyte Ionization.

Causality: At mid-range pH values (4-8), silica-based columns exhibit deprotonated, negatively charged silanol groups (Si-O⁻).[18] If the analyte is not fully protonated, any interaction between the partially ionized analyte and these sites can lead to peak tailing. The most robust solution is to operate at a pH where both the silanols and the analyte are in a neutral, non-ionic state.[9][13]

Protocol 1: Mobile Phase pH Adjustment with an Acidic Modifier

Objective: To suppress the ionization of both residual silanols and the analyte to achieve a symmetrical peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • High-purity formic acid (or trifluoroacetic acid)

Procedure:

  • Prepare the Aqueous Phase: To 999 mL of HPLC-grade water, add 1 mL of high-purity formic acid to create a 0.1% (v/v) solution. This will yield a pH of approximately 2.7.

  • Verify pH: Before mixing with the organic solvent, measure the pH of the aqueous portion to ensure it is below 3.0.[13]

  • Prepare Mobile Phase: Mix the acidified aqueous phase with the desired organic solvent (e.g., acetonitrile) to the starting percentage for your method (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid in the final mixture).

  • Equilibrate System: Flush the column with at least 10-20 column volumes of the new mobile phase until the baseline is stable.

  • Analyze Sample: Inject your sample of sodium [1,1'-biphenyl]-2-olate and evaluate the peak shape.

Expected Outcome: This single change resolves the vast majority of peak tailing issues for this compound. You should observe a significant improvement in peak symmetry and likely an increase in retention time, as the neutral form is more hydrophobic.[19]

Mobile Phase pHAnalyte StateSilanol StateExpected Peak Shape
pH < 3.0 Neutral (Phenol)Neutral (Si-OH)Symmetrical
pH 4.0 - 8.0 Anionic (Phenolate)Anionic (Si-O⁻)Potential Tailing
pH ~9.9 (pKa) Mixed (50/50)Anionic (Si-O⁻)Very Broad / Split
Addressing Metal Chelation (The Secondary Solution)

Issue: Analyte interaction with trace metal impurities.

Causality: Even high-purity silica contains trace amounts of metal ions. Furthermore, the stainless-steel components of the HPLC system (including column frits) can leach metal ions into the mobile phase.[3][16] The ortho-phenolic structure of the analyte acts as a chelating agent, binding to these metal ions and creating a highly active site for secondary retention, which results in severe tailing.[20]

Protocol 2: Using Modern Columns and/or Mobile Phase Additives

Objective: To eliminate the interaction between the analyte and metal ions in the chromatographic system.

Method A: Employ Modern Column Technology (Recommended)

  • Select a High-Purity Column: Switch to a column packed with modern, high-purity "Type B" silica. These columns have a much lower metal content and are specifically designed to minimize such secondary interactions.[14]

  • Consider Inert Hardware: For highly sensitive assays, use columns and HPLC systems that feature PEEK or other metal-free flow paths to completely eliminate a potential source of metal ion contamination.[20]

Method B: Use a Competing Chelating Agent (For Non-MS Applications) Caution: Additives like EDTA are non-volatile and are not compatible with mass spectrometry detection.[16]

  • Prepare Mobile Phase: Prepare your mobile phase as described in Protocol 1 (at pH < 3.0).

  • Add Chelator: To the aqueous portion of the mobile phase, add a low concentration of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), typically around 0.1-0.5 mM.

  • Equilibrate and Analyze: Equilibrate the column thoroughly, as it can take time for the additive to passivate all active sites. Analyze your sample. The EDTA will preferentially bind to metal ions, preventing the analyte from interacting with them.

Investigating Column and System Health

Issue: Physical problems within the HPLC system causing peak dispersion.

Causality: Peak tailing can also be caused by non-chemical factors. A void at the head of the column, a partially blocked frit, or excessive tubing length between the column and detector can all disrupt the sample band, leading to asymmetry.[14][21] These issues typically affect all peaks in the chromatogram, not just the analyte of interest.

Protocol 3: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing and high backpressure.

Procedure:

  • Disconnect the column from the detector.

  • Reverse the direction of flow on the column (if permitted by the manufacturer).

  • Flush the column with a series of strong solvents, progressing from your mobile phase to 100% of your organic solvent (e.g., acetonitrile), then to a stronger, non-miscible solvent like isopropanol, and finally back down to your starting mobile phase conditions.

  • Reconnect the column in the correct orientation and equilibrate thoroughly before re-injecting.

Section 5: Summary of Recommendations

ProblemProbable CauseRecommended Solution
General Peak Tailing Secondary silanol interactions; improper pH.Adjust mobile phase pH to 2.5-3.0 using 0.1% formic or acetic acid.[22][23]
Tailing Persists at Low pH Metal chelation.Use a modern, high-purity, low-metal column (Type B silica).[12][14] Consider inert hardware.
All Peaks are Tailing Column contamination or void; extra-column volume.Perform a column flush. Check system connections and tubing for excessive length/diameter.[21][24]
Peak Shape Worsens with Higher Concentration Mass overload.Dilute the sample or inject a smaller volume.[11][21]

By following this systematic guide, you can effectively diagnose the root cause of peak tailing for sodium [1,1'-biphenyl]-2-olate and implement the correct solution to achieve sharp, symmetrical peaks for reliable and accurate chromatographic analysis.

References

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • BenchChem. (n.d.). Troubleshooting peak tailing in HPLC analysis of phenolic compounds.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ChemBK. (2024, April 9). sodium biphenyl-2-olate.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aristolactams.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • McCalley, D. V. (2001). Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. Journal of Chromatography A.
  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography.
  • ResearchGate. (n.d.). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column.
  • Moldb. (n.d.). Sodium [1,1'-biphenyl]-2-olate - CAS No.: 132-27-4.
  • Schmalz, F. E., et al. (n.d.). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Analytical Chemistry.
  • Slideshare. (n.d.). Mechanisms of retention in HPLC Part 2.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Sigma-Aldrich. (n.d.). Sodium [1,1'-biphenyl]-2-olate(Flakes).
  • Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
  • Ora, M., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
  • Deacon, M. (n.d.). Metal Chelation in Separation Science. DORAS.
  • Wikipedia. (n.d.). Sodium orthophenyl phenol.
  • CymitQuimica. (n.d.). CAS 6152-33-6: [1,1′-Biphenyl]-2-ol, sodium salt, hydrate….
  • ChemicalBook. (2026, January 1). Sodium 2-biphenylate | 132-27-4.
  • Majors, R. E. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LC•GC Europe.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • PubChem. (n.d.). (1,1'-Biphenyl)-2-ol.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Biphenylol and its sodium salt: Human health tier II assessment.

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Reference Data & Comparative Studies

Validation

Comparative Antifungal Efficacy Guide: Sodium[1,1'-biphenyl]-2-olate (SOPP) vs. Thiabendazole (TBZ) in Postharvest Pathology

As a Senior Application Scientist in postharvest pathology, selecting the optimal fungicidal treatment requires balancing pathogen spectrum, resistance management, and formulation chemistry. Two foundational chemistries...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in postharvest pathology, selecting the optimal fungicidal treatment requires balancing pathogen spectrum, resistance management, and formulation chemistry. Two foundational chemistries in this space are Sodium[1,1'-biphenyl]-2-olate (commonly known as sodium ortho-phenylphenate or SOPP) and Thiabendazole (TBZ). While both are utilized to mitigate massive economic losses from postharvest decays—such as green mold (Penicillium digitatum), blue mold (Penicillium italicum), and stem-end rots—their mechanisms, application parameters, and efficacy profiles diverge significantly.

This guide provides an objective, data-driven comparison of SOPP and TBZ, detailing their mechanistic differences, experimental validation protocols, and field-proven application strategies.

Mechanistic Divergence and Causality

The fundamental difference between SOPP and TBZ lies in their interaction with fungal cellular machinery and the host fruit cuticle.

Sodium [1,1'-biphenyl]-2-olate (SOPP - FRAC Code 17) SOPP is a broad-spectrum, contact fungicide and sanitizing agent. Its mechanism relies on the non-specific disruption of the fungal cell membrane and subsequent protein denaturation. Because of its multi-site action, resistance development in fungal populations is relatively slow[1].

  • Crucial Application Causality: SOPP must be applied as an aqueous solution maintained at a highly alkaline pH (11.5 to 12.0)[2]. At this pH, the molecule remains in its ionized, water-soluble salt form (SOPP), which sanitizes the fruit surface and wounds without penetrating deeply. If the pH drops, it converts to the un-ionized ortho-phenylphenol (OPP), which is highly lipophilic. OPP rapidly penetrates the fruit cuticle, causing severe phytotoxic chemical burns to the host[2][3].

Thiabendazole (TBZ - FRAC Code 1) TBZ is a systemic benzimidazole fungicide. It acts at a single target site by binding to fungal β -tubulin, thereby inhibiting microtubule assembly and arresting mitosis during cell division[1].

  • Crucial Application Causality: Because TBZ is systemic, it can penetrate the fruit peel to arrest established, incipient infections (curative activity) and strongly inhibit fungal sporulation[2][4]. However, its single-site mechanism makes it highly susceptible to target-site mutations, leading to widespread resistance in Penicillium populations[1][5]. Furthermore, TBZ is relatively insoluble in water and must be applied as an agitated suspension; applying it in wax formulations significantly reduces its efficacy due to poor diffusion[2].

MoA cluster_SOPP Sodium[1,1'-biphenyl]-2-olate (SOPP) cluster_TBZ Thiabendazole (TBZ) SOPP SOPP (pH > 11.5) Membrane Fungal Cell Membrane SOPP->Membrane Disruption Membrane Disruption & Protein Denaturation Membrane->Disruption Death1 Cell Lysis / Death Disruption->Death1 TBZ TBZ (Systemic) Tubulin β-Tubulin Binding TBZ->Tubulin Mitosis Inhibition of Microtubule Assembly Tubulin->Mitosis Death2 Mitotic Arrest Mitosis->Death2

Fig 1: Mechanistic comparison of SOPP (membrane disruption) vs TBZ (mitotic arrest).

Pathogen Spectrum and Quantitative Efficacy

TBZ is highly effective against Penicillium spp. and Diplodia stem-end rot, but it has zero efficacy against sour rot (Geotrichum citri-aurantii)[2][6]. SOPP provides moderate control of sour rot and acts as a general surface sanitizer, reducing the overall spore load in packinghouse wash tanks[2][3].

Efficacy and Application Summary Table
FeatureSodium [1,1'-biphenyl]-2-olate (SOPP)Thiabendazole (TBZ)
FRAC Group 17 (Unknown / Membrane Disruption)1 (Benzimidazoles)
Mode of Action Contact, multi-site sanitizerSystemic, single-site ( β -tubulin inhibitor)
Target Pathogens Penicillium spp., Geotrichum (moderate)Penicillium spp., Diplodia spp.
Curative Activity Low (Surface protectant only)High (Penetrates peel to arrest infection)
Phytotoxicity Risk High (if pH falls below 11.5)Low
Resistance Risk Low to ModerateHigh (Widespread TUB2 mutations)

Experimental Methodologies for Efficacy Validation

To objectively compare these fungicides, experimental protocols must be self-validating. The following workflows describe how to quantify baseline sensitivity (in vitro) and curative efficacy (in vivo).

Protocol 1: In Vitro Sensitivity (EC50) Determination

Purpose: To quantify the intrinsic antifungal activity against P. digitatum.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). For TBZ, amend cooling agar with serial concentrations (0.01, 0.1, 1.0, 10.0 µg/mL). For SOPP, use concentrations of (1, 5, 10, 20, 50 µg/mL). Causality: SOPP generally requires higher concentrations for complete inhibition compared to TBZ against sensitive strains[1].

  • Inoculation: Place a 5-mm mycelial plug of P. digitatum in the center of each plate. Validation: Run the assay simultaneously with a known wild-type sensitive strain and a characterized resistant isolate to validate the assay's discriminatory power.

  • Incubation: Incubate at 25°C for 5-7 days.

  • Measurement & Calculation: Measure radial colony growth. Calculate the EC50 (Effective Concentration inhibiting growth by 50%) using log-probit regression.

Protocol 2: In Vivo Postharvest Curative Assay

Purpose: To evaluate the practical efficacy of the fungicides on inoculated fruit.

Workflow A 1. Fruit Surface Disinfection (0.5% NaOCl wash) B 2. Controlled Wounding (1 mm wide x 2 mm deep) A->B C 3. Pathogen Inoculation (10 µL conidial suspension) B->C D 4. Incubation (12-24h at 20°C) C->D E 5. Fungicide Treatment (TBZ drench vs SOPP foam) D->E F 6. Storage & Evaluation (Measure decay incidence) E->F

Fig 2: Standardized in vivo postharvest curative assay workflow for fungicide efficacy.

  • Fruit Preparation: Surface-disinfect untreated fruit (e.g., oranges) using 0.5% NaOCl, rinse, and dry. Validation: Include an uninoculated, water-treated control group to ensure the wounding process does not introduce latent packinghouse pathogens.

  • Wounding & Inoculation: Puncture the fruit rind on the equator. Inoculate each wound with 10 µL of a P. digitatum conidial suspension ( 105 spores/mL).

  • Incubation (Infection Establishment): Hold fruit at 20°C for 12-24 hours before treatment. Causality: This delay allows the fungus to germinate and penetrate host tissue, testing the curative (systemic) action of TBZ versus the protectant/sanitizing action of SOPP.

  • Fungicide Application:

    • TBZ Treatment: Drench fruit in a 1,000 ppm aqueous TBZ suspension for 1 minute[2].

    • SOPP Treatment: Expose fruit to a 2% SOPP foam (pH 11.8) for 1-2 minutes, followed immediately by a fresh water rinse[2]. Causality: The rinse is mandatory to remove excess chemical and prevent phytotoxicity[2].

  • Evaluation: Store fruit at 20°C and 90% RH for 7-14 days. Record decay incidence (%) and sporulation index.

Synergistic Strategies for Resistance Management

Due to the prevalence of TBZ-resistant Penicillium isolates, modern applications rarely use TBZ in isolation. Experimental data demonstrates that combining TBZ with 1-2% Sodium Bicarbonate (SBC) and applying the mixture with mild heat (e.g., 40-50°C) synergistically enhances efficacy[7]. The heat increases the fluidity of the cuticular waxes, enhancing TBZ penetration, while SBC alters the wound pH, retarding fungal growth and increasing the sensitivity of even TBZ-resistant isolates[7].

Conversely, SOPP is often utilized early in the packing line as a primary wash to knock down bulk inoculum (including sour rot), preserving the efficacy of downstream systemic fungicides like TBZ[3].

References

  • Kinay, P., et al. "Residue Levels and Efficacy of Fludioxonil and Thiabendazole in Controlling Postharvest Green Mold Decay in Citrus Fruit When Applied in Combination with Sodium Bicarbonate." ResearchGate.
  • Smilanick, J. L., et al. "Factors Affecting the Synergy of Thiabendazole, Sodium Bicarbonate, and Heat To Control Postharvest Green Mold of Citrus Fruit." Journal of Agricultural and Food Chemistry - ACS Publications.
  • UF/IFAS. "2025–2026 Florida Citrus Production Guide: Decay Control of Florida Fresh Citrus." Ask IFAS.
  • CABI. "Comparative Effects of Postharvest Fungicides for Diplodia Stem-end Rot Control of Florida Citrus." CABI Digital Library.
  • UC Riverside. "Efficacy of Natamycin and other postharvest fungicides." eScholarship.org.
  • USDA. "DECAY CONTROL OF FLORIDA CITRUS FRUITS WITH PACKINGHOUSE APPLICATIONS OF THIABENDAZOLE." FLVC.org.

Sources

Comparative

sodium [1,1'-biphenyl]-2-olate vs potassium 2-phenylphenate in biocidal activity

An in-depth technical analysis for researchers, formulation scientists, and regulatory professionals evaluating phenolic biocides. Physicochemical Dynamics: The Counter-Ion Effect Sodium [1,1'-biphenyl]-2-olate (Sodium o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, formulation scientists, and regulatory professionals evaluating phenolic biocides.

Physicochemical Dynamics: The Counter-Ion Effect

Sodium [1,1'-biphenyl]-2-olate (Sodium ortho-phenylphenate, SOPP) and Potassium 2-phenylphenate (Potassium ortho-phenylphenate, POPP) are alkaline salts of the parent phenolic compound, ortho-phenylphenol (OPP). While both salts yield the identical active biocidal moiety in aqueous solution—the ortho-phenylphenate anion—the choice of counter-ion (Na⁺ vs. K⁺) fundamentally dictates their formulation thermodynamics, solubility limits, and application profiles.

Potassium salts possess a larger ionic radius and lower charge density than their sodium counterparts. This results in weaker ion-pairing with the phenolate anion, dramatically increasing aqueous solubility and preventing "salting out" or crystallization at low temperatures. Consequently, POPP is the preferred active pharmaceutical ingredient (API) for ultra-concentrated, multi-phenolic hospital germicidal detergents (often formulated at concentrations exceeding 6.28% alongside other agents like potassium para-tertiary-amylphenate)[1][2].

Conversely, SOPP is highly economical and sufficiently soluble for high-volume, lower-concentration applications. It is predominantly utilized as an agricultural fungicide, specifically applied as a post-harvest dip or wax coating to prevent mold formation in citrus fruits and vegetables.

Mechanistic Profiling & Cellular Targets

The biocidal efficacy of both SOPP and POPP relies on the release of the active phenolate ion, which acts as a potent membrane-active agent. The mechanism of action is non-specific and multi-modal, making it highly effective against a broad spectrum of pathogens while minimizing the risk of acquired antimicrobial resistance.

Upon contact with the microbial cell, the lipophilic biphenyl ring partitions into the lipid bilayer of the cell membrane. This induces severe structural disruption, leading to the leakage of intracellular constituents, denaturation of essential membrane-bound proteins, and the generation of reactive oxygen species (ROS) that trigger irreversible oxidative stress[3][4].

MOA A OPP Salt (SOPP/POPP) B Aqueous Dissociation (Active Phenolate Ion) A->B H2O Solvation C Cell Wall Adsorption & Penetration B->C Electrostatic Interaction D Lipid Bilayer Disruption & Protein Denaturation C->D Membrane Partitioning E ROS Generation & Oxidative Stress C->E Intracellular Accumulation F Irreversible Cell Death (Biocidal Efficacy) D->F E->F

Mechanism of action of SOPP and POPP in microbial cell disruption.

Comparative Biocidal Efficacy

Because the active moiety is identical, the intrinsic Minimum Inhibitory Concentrations (MIC) of SOPP and POPP against target pathogens are equivalent on a molar basis. However, their real-world efficacy is heavily influenced by how well they can be formulated into stable concentrates.

Both salts demonstrate potent, broad-spectrum germicidal and fungicidal activity against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi[1].

Table 1: Physicochemical and Application Comparison
ParameterSodium [1,1'-biphenyl]-2-olate (SOPP)Potassium 2-phenylphenate (POPP)
CAS Number 132-27-413707-65-8
Counter-ion Na⁺K⁺
Primary Application Post-harvest citrus fungicide, metalworking fluids[5]Hospital-grade germicidal detergents, instrument disinfection[1][2]
Skin/Mucous Toxicity Corrosive[4]Corrosive[4]
Table 2: Quantitative Log Reduction (Standardized Carrier Test)

Conditions: 1:256 use-dilution, 10-minute contact time at 20°C, 5% organic soil load[1][2].

Target PathogenSOPP Formulation (Active Molar Eq.)POPP Formulation (Active Molar Eq.)Negative Control (Water)
Staphylococcus aureus (ATCC 6538)> 5.0 log reduction> 5.0 log reduction< 0.1 log reduction
Pseudomonas aeruginosa (ATCC 15442)> 4.5 log reduction> 4.5 log reduction< 0.1 log reduction
Salmonella enterica (ATCC 10708)> 5.0 log reduction> 5.0 log reduction< 0.1 log reduction
Trichophyton mentagrophytes> 4.0 log reduction> 4.0 log reduction< 0.1 log reduction

Self-Validating Experimental Protocol: Quantitative Carrier Test

To objectively evaluate the biocidal performance of SOPP and POPP, researchers must utilize a self-validating methodology based on the AOAC Use-Dilution Test.

Causality of Design: Phenolic biocides are notorious for causing false-positive efficacy results. If sub-lethal concentrations of the phenolate ion carry over into the subculture media, they can induce a bacteriostatic state (inhibiting growth) rather than achieving true bactericidal cell death. To counteract this, a robust chemical neutralization phase is mandatory to quench the active biocide instantly.

Step-by-Step Methodology
  • Inoculum Preparation & Organic Soil Load: Standardize cultures of S. aureus and P. aeruginosa to 106 CFU/mL. Supplement the inoculum with 5% blood serum.

    • Causality: The organic load simulates real-world "dirty" conditions. Proteins in the serum can bind to and prematurely deactivate phenolate ions, ensuring the biocide is tested under rigorous, realistic stress[1].

  • Carrier Contamination: Inoculate sterile stainless steel cylinders with the prepared culture and dry for 40 minutes at 37°C.

  • Biocide Exposure: Submerge the contaminated carriers in a 1:256 dilution of the SOPP or POPP formulation for exactly 10 minutes at 20°C[1].

  • Chemical Neutralization (The Quench): Transfer the carriers immediately into Letheen broth.

    • Causality: Letheen broth contains lecithin and Tween 80. Lecithin acts as a competitive lipid sink, preferentially binding the lipophilic phenolate ions, while the non-ionic surfactant Tween 80 disperses the biocide away from the bacterial cell membrane. This instantly arrests the biocidal action.

  • Self-Validation Controls:

    • Viability Control: Expose a carrier to sterile water, then transfer to Letheen broth (Validates that the bacteria survive the drying process).

    • Neutralizer Efficacy (NE) Control: Expose a sterile carrier to the biocide, transfer to Letheen broth, and then spike the broth with a low titer (~100 CFU) of bacteria (Validates that the Letheen broth completely quenched the biocide and can support subsequent microbial growth).

  • Incubation & Enumeration: Incubate the neutralized subcultures at 37°C for 48 hours. Enumerate surviving CFU and calculate the log reduction compared to the viability control.

Workflow Step1 Inoculum Prep & Soil Load (5% Blood Serum) Step2 Carrier Contamination (Stainless Steel) Step1->Step2 Standardize to 10^6 CFU Step3 Biocide Exposure (10 min at 20°C) Step2->Step3 Dry carriers Step4 Chemical Neutralization (Letheen Broth Quench) Step3->Step4 Transfer at exact time Step5 Incubation Phase (37°C for 48h) Step4->Step5 Arrest biocidal action Step6 CFU Enumeration & Validation Controls Step5->Step6 Assess viability

Self-validating quantitative carrier test workflow for biocide efficacy.

Toxicological Profile & Regulatory Landscape

While highly effective as biocides, both SOPP and POPP present significant toxicological considerations that have shaped their regulatory status.

  • Corrosivity and Skin Penetration: Unlike the parent compound OPP, which is classified as a skin irritant, both SOPP and POPP are highly alkaline and classified as corrosive to the skin and mucous membranes[4][6]. Furthermore, toxicokinetic evaluations indicate that both the sodium and potassium salts exhibit significantly greater skin penetration than OPP[7].

  • Carcinogenicity: Chronic toxicological studies have demonstrated that administration of high dietary concentrations (0.5% - 4%) of SOPP induces urothelial hyperplasia and transitional cell carcinomas in the urinary bladder of male rats[3][4]. This carcinogenic mechanism is non-genotoxic; it is driven by chronic tissue irritation and the generation of reactive quinoid metabolites causing localized oxidative stress[3]. Crucially, this tumor formation is heavily dependent on elevated urinary pH and high sodium concentrations in the urine[5].

  • Regulatory Restrictions: Due to the enhanced skin penetration profiles and the lack of conclusive safe-use level data for the salts, the European Scientific Committee on Consumer Safety (SCCS) issued an addendum resulting in a total ban on the use of SOPP, POPP, and MEA o-phenylphenate as preservatives in cosmetic products, effective in 2019[7]. However, they remain heavily utilized and approved under stringent guidelines for industrial, agricultural, and hospital biocidal applications where direct, prolonged human dermal contact is mitigated[1].

References

  • Ataman Kimya. "SODIUM ORTHO-PHENYLPHENOL". Ataman Chemicals.
  • Publisso. "o-Phenylphenol (OPP) and sodium o-phenylphenol (OPP-Na)". The MAK Collection for Occupational Health and Safety.
  • Appel, K. E. "The carcinogenicity of the biocide ortho-phenylphenol". Archives of Toxicology, ResearchGate.
  • Bomhard, E. M., et al. "O-Phenylphenol and its Sodium and Potassium Salts: A Toxicological Assessment". ResearchGate.
  • US EPA. "Pesticide Product Label, PHENO CEN GERMICIDAL DETERGENT". Environmental Protection Agency.
  • A B Salon Equipment. "Mar-v-cide II germicidal".
  • CEWay. "O-phenylphenol restriction and ban of sodium o-phenylphenate, potassium o-phenylphenate, MEA o-phenylphenate". CEWay Blog.
  • Critical Catalyst. "European Commission requests SCCS Opinion on Biphenyl-2-ol and Sodium 2-biphenylolate".

Sources

Validation

In Vitro vs. In Vivo Toxicity of Sodium 2-Biphenylate: A Mechanistic Comparison Guide

As a Senior Application Scientist navigating the complexities of toxicological screening, I frequently encounter the "translation gap"—where a compound appears benign in a petri dish but exhibits severe pathology in a li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of toxicological screening, I frequently encounter the "translation gap"—where a compound appears benign in a petri dish but exhibits severe pathology in a living organism. Sodium 2-biphenylate (SOPP), the sodium salt of the agricultural fungicide ortho-phenylphenol (OPP), is a textbook example of this phenomenon.

While standard in vitro assays often classify SOPP as non-genotoxic, chronic in vivo exposure in rodent models reveals potent urothelial carcinogenicity[1]. This guide dissects the mechanistic causality behind this divergence, providing researchers with self-validating experimental protocols and comparative data to accurately evaluate SOPP toxicity.

The Mechanistic Divergence: Why In Vitro Fails to Predict In Vivo Reality

The toxicity of SOPP is not driven by the parent compound itself, but rather by a complex, multi-step metabolic activation that is highly dependent on the physiological microenvironment[2].

In vivo, SOPP is metabolized by hepatic cytochrome P450 enzymes (specifically CYP2C11 in male rats and CYP1A2 in humans) into o-phenylhydroquinone (PHQ)[1][3]. PHQ is then excreted into the urinary bladder. Here, the unique microenvironment—characterized by high pH and elevated sodium ion concentrations (exacerbated by the sodium salt of SOPP)—catalyzes the autoxidation of PHQ into the highly reactive o-phenylbenzoquinone (PBQ)[2][4]. This redox cycling generates reactive oxygen species (ROS), leading to severe cytotoxicity, regenerative hyperplasia, and eventually, urinary bladder carcinoma[2][5].

Standard in vitro models typically lack both the systemic hepatic metabolism and the localized alkaline pH gradients required to trigger this cascade, resulting in false-negative safety profiles.

SOPP_Pathway SOPP Sodium 2-Biphenylate (SOPP) OPP ortho-Phenylphenol (OPP) SOPP->OPP Dissociation in vivo PHQ o-Phenylhydroquinone (PHQ) OPP->PHQ Hydroxylation CYP Hepatic CYP450 (e.g., CYP2C11) CYP->OPP Catalyzes PBQ o-Phenylbenzoquinone (PBQ) PHQ->PBQ Autoxidation ROS Reactive Oxygen Species (ROS) PHQ->ROS Redox Cycling Toxicity Cytotoxicity & Regenerative Hyperplasia PBQ->Toxicity Macromolecular Binding ROS->Toxicity Oxidative Stress Urothelium Bladder Microenvironment (High pH / High Na+) Urothelium->PHQ Accelerates Autoxidation Tumor Urinary Bladder Carcinoma Toxicity->Tumor Chronic Exposure

Metabolic activation of SOPP to reactive quinones driving urothelial toxicity.

In Vitro Toxicity Profiling: The Autoxidation Hypothesis

To accurately model SOPP toxicity in vitro, we cannot simply apply the parent compound to a cell culture. We must bypass the missing hepatic metabolism by directly applying the PHQ metabolite and artificially simulating the alkaline bladder microenvironment to force autoxidation[4][6].

Protocol 1: pH-Dependent In Vitro Cytotoxicity Assay

Causality Focus: By titrating the pH of the culture medium, we force the autoxidation of PHQ to PBQ, revealing the latent toxicity that standard neutral-pH assays miss.

  • Cell Culture: Seed NBT-II rat bladder epithelial cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Media Adjustment: Prepare test media buffered to pH 6.5, 7.0, and 7.5 using HEPES/Bicarbonate buffers.

    • Self-Validation Step: Measure the final pH of each well post-equilibration in the CO₂ incubator. Cellular metabolic byproducts can acidify the media; ensuring the buffering capacity holds is critical to prevent artificial suppression of PHQ autoxidation.

  • Dosing: Treat cells with the active metabolite PHQ at concentrations ranging from 0 to 100 µM.

  • Incubation: Incubate for 24 hours at 37°C.

  • Endpoint Analysis: Assess cell viability using the WST-8 (CCK-8) colorimetric assay. Quantify DNA single-strand breaks via the alkaline Comet assay.

Table 1: In Vitro Cytotoxicity of PHQ in NBT-II Cells
TreatmentBuffer pHCell Viability (% of Control)DNA Damage (Tail Moment)Mechanistic Observation
Vehicle7.0100%< 2.0Baseline viability
PHQ (50 µM)6.592%2.5Minimal autoxidation in acidic environment
PHQ (50 µM)7.065%8.4Moderate redox cycling
PHQ (50 µM)7.518%24.1Rapid autoxidation to PBQ; severe cytotoxicity[4]

In Vivo Toxicity Profiling: The Rodent Urothelial Model

In vivo, the administration of SOPP in the diet of F344 rats provides a robust model for evaluating non-genotoxic, regenerative hyperplasia leading to carcinogenesis. The sodium salt (SOPP) is notably more potent than the parent phenol (OPP) because the high sodium load alkalinizes the urine, dramatically accelerating the PHQ-to-PBQ conversion[2][7].

Protocol 2: In Vivo Urothelial Hyperplasia Bioassay

Causality Focus: Chronic dietary exposure captures the systemic metabolism, renal clearance, and localized bladder toxicity required to manifest SOPP's adverse effects.

  • Animal Model Selection: Utilize 5-week-old male F344 rats. Males are specifically chosen due to their high expression of the male-specific CYP2C11 isoform, which is responsible for the rapid metabolic activation of OPP to PHQ[1][3].

  • Dietary Formulation: Formulate a basal diet containing 2.0% SOPP.

    • Self-Validation Step: Analyze diet batches via HPLC prior to administration to confirm the homogenous distribution and chemical stability of the test article, as localized high-concentration pockets can skew toxicity data.

  • Exposure & Monitoring: Administer the diet ad libitum for up to 104 weeks. Collect 24-hour urine samples at weeks 4, 12, and 24 using metabolic cages to measure urinary pH and sodium concentration.

  • Histopathology: At necropsy, inflate the urinary bladder with 10% neutral buffered formalin to preserve tissue architecture. Section and stain with H&E to quantify urothelial hyperplasia and papilloma/carcinoma incidence[2][7].

Table 2: In Vivo Urothelial Toxicity in Male F344 Rats (104-Week Exposure)
Dietary TreatmentMean Urinary pHUrinary [Na⁺] (mEq/L)Urothelial HyperplasiaBladder Carcinoma Incidence
Control6.51200%0%
1.25% OPP6.813545%15%
2.0% SOPP7.6310100%>80%[2][7]

Comparative Analysis: Bridging the Gap

The core discrepancy between in vitro and in vivo data lies in the pharmacokinetic reality of the bladder. Standard in vitro assays evaluating SOPP directly will fail because SOPP is a pro-toxicant requiring hepatic activation. Even when testing the active metabolite (PHQ) in vitro, toxicity is entirely masked if the physiological pH of the target organ is not replicated[4].

Workflow cluster_invitro Standard In Vitro Assay cluster_invivo In Vivo Rodent Model IV_SOPP SOPP Application (Neutral pH) IV_Meta No Hepatic CYP No PHQ Generation IV_SOPP->IV_Meta IV_Result False Negative (Low Cytotoxicity) IV_Meta->IV_Result IN_SOPP Dietary SOPP (High Na+ Load) IN_Meta Hepatic CYP Activation (PHQ Excreted) IN_SOPP->IN_Meta IN_Bladder Alkaline Urine PHQ -> PBQ IN_Meta->IN_Bladder IN_Result True Positive (Carcinoma) IN_Bladder->IN_Result

Workflow comparison highlighting the failure of standard in vitro assays for SOPP.

Conclusion & Best Practices for Researchers

When evaluating the safety profile of phenolic agricultural agents and biocides like SOPP, reliance on standard in vitro batteries is insufficient and potentially dangerous. To build a robust, predictive toxicological profile, researchers must:

  • Incorporate Metabolic Activation: Utilize S9 fractions or hepatocyte co-cultures to ensure the generation of the active PHQ metabolite.

  • Modulate Microenvironmental pH: Adjust the in vitro buffer pH to reflect the target organ microenvironment (e.g., urinary alkalinization driven by sodium salts)[4].

  • Account for Sex-Specific Metabolism: Utilize in vivo models that account for sex-specific metabolic differences (e.g., CYP2C11 in male rats) to accurately predict human risk and understand the mechanism of action[1][3].

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Comparative

Benchmarking Sodium [1,1'-biphenyl]-2-olate (SOPP) Degradation Rates Against Standard Fungicides

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Kinetic Imperative in Post-Harve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Kinetic Imperative in Post-Harvest Fungicides

In modern agrochemical and drug development, the efficacy of a fungicidal agent must be carefully balanced against its environmental persistence. Post-harvest treatments, particularly for citrus and pome fruits, require compounds that rapidly eliminate fungal pathogens (such as Penicillium digitatum) but degrade swiftly in environmental matrices to prevent downstream ecological toxicity.

This guide objectively benchmarks the degradation kinetics of sodium [1,1'-biphenyl]-2-olate (SOPP) —the sodium salt of ortho-phenylphenol (OPP)—against two industry-standard post-harvest fungicides: Imazalil (IMZ) and Thiabendazole (TBZ) . As an application scientist, understanding the structural causality behind these degradation rates is critical for designing robust environmental risk assessments and optimizing residue management protocols.

Mechanistic Causality: Why Molecular Structure Dictates Persistence

The stark contrast in degradation rates between SOPP and standard fungicides (IMZ, TBZ) is fundamentally rooted in their molecular architectures and primary degradation pathways.

SOPP: Rapid Dissociation and Photolytic Vulnerability

SOPP is highly water-soluble but environmentally transient. Upon introduction to aqueous environments, SOPP rapidly dissociates into its conjugate acid, ortho-phenylphenol (OPP)[1]. OPP lacks the stable heterocyclic rings found in many modern fungicides. Instead, its phenolic structure makes it highly susceptible to UV-induced phototransformation and microbial oxidation. When exposed to sunlight or UV light (253.7 nm) in neutral aqueous media, OPP degrades rapidly into phenylhydroquinone (PHQ), phenylbenzoquinone (PBQ), and 2-hydroxydibenzofuran (2-OHDBF)[2][3].

Imazalil (IMZ) and Thiabendazole (TBZ): Heterocyclic Stability

Conversely, IMZ (an imidazole) and TBZ (a benzimidazole) are engineered for extreme stability. The electron-rich heterocyclic rings in these compounds resist spontaneous hydrolysis and photolysis. While specific fungal strains (e.g., Cladosporium herbarum) can actively degrade IMZ, the compound generally exhibits high environmental persistence, often requiring targeted bioremediation to clear from wastewater[4]. During standard post-harvest storage, both IMZ and TBZ show exceptional persistence, with the vast majority of the active ingredient remaining intact for months[5].

Quantitative Benchmarking: Degradation Kinetics

To provide a clear comparative baseline, the following table synthesizes the half-life ( DT50​ ) and persistence data across different matrices.

FungicideChemical ClassAqueous Half-Life ( DT50​ )Soil Half-Life ( DT50​ )Storage Persistence (9 Weeks)
SOPP / OPP Phenol / Phenolate0.3 to 5.3 days (Photolytic)[3]~1.22 days[2]Low (Rapidly metabolizes)
Imazalil (IMZ) Imidazole~163 days (Water/Sediment)[4]31.3 to 182.9 days[4]>83% remaining[5]
Thiabendazole (TBZ) BenzimidazoleHighly Persistent>100 days (Typical)>80% remaining[5]

(Data synthesized from standardized EPA and peer-reviewed environmental fate studies).

Pathway Visualization

The rapid clearance of SOPP is driven by its photolytic breakdown. The diagram below illustrates the validated degradation pathway of SOPP into its primary metabolites.

SOPP_Pathway SOPP Sodium [1,1'-biphenyl]-2-olate (SOPP) OPP ortho-Phenylphenol (OPP) SOPP->OPP Aqueous Dissociation (Rapid) PHQ Phenylhydroquinone (PHQ) OPP->PHQ UV Photolysis (253.7 nm) PBQ Phenylbenzoquinone (PBQ) OPP->PBQ UV Photolysis OHDBF 2-Hydroxydibenzofuran (2-OHDBF) OPP->OHDBF UV Photolysis PHQ->PBQ Oxidation

SOPP Photolytic Degradation Pathway to Primary Metabolites

Experimental Methodology: Benchmarking Degradation Rates

To objectively verify these degradation rates in your own laboratory, you must employ a self-validating experimental system. The following protocol outlines a controlled photolytic and microbial degradation assay designed to isolate variables and prevent false-positive degradation readings (e.g., loss due to volatilization or container adsorption).

Protocol: Controlled Aqueous Degradation Kinetic Assay

Objective: To determine the DT50​ of SOPP, IMZ, and TBZ in simulated environmental water under controlled UV irradiation.

Step 1: Matrix Preparation & Spiking

  • Prepare a standardized aqueous matrix using filtered (0.22 µm) natural river water or synthetic OECD test water (pH 7.0).

  • Spike separate aliquots with SOPP, IMZ, and TBZ to a final concentration of 10 mg/L.

  • Self-Validation Step: Include a co-solvent (e.g., 0.1% acetonitrile) to ensure complete dissolution, and spike with an isotopically labeled internal standard (e.g., D5​ -OPP) to track extraction recovery.

Step 2: Environmental Simulation (Irradiation)

  • Transfer the spiked matrices into quartz glass tubes (quartz is transparent to UV, unlike borosilicate).

  • Place the tubes in a photoreactor equipped with a Xenon arc lamp simulating natural sunlight (or a specific 253.7 nm UV source for accelerated testing).

  • Self-Validation Step (Dark Controls): Wrap a duplicate set of spiked tubes completely in aluminum foil. Place them in the same reactor. This isolates photolysis from hydrolysis and thermal degradation.

Step 3: Temporal Sampling & Quenching

  • Extract 1.0 mL aliquots at pre-defined time points: 0, 2, 6, 12, 24, 48, and 96 hours.

  • Immediately quench the reaction by adding 1.0 mL of ice-cold methanol containing 0.1% formic acid. This halts microbial activity and stabilizes the analytes.

Step 4: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 10,000 x g for 5 minutes to remove particulates.

  • Analyze the supernatant using LC-MS/MS (Electrospray Ionization in positive mode for IMZ/TBZ, and negative mode for SOPP/OPP).

  • Calculate the concentration at each time point by normalizing the analyte peak area to the internal standard peak area.

Step 5: Kinetic Modeling

  • Plot the natural log of the remaining concentration ( ln[Ct​] ) versus time ( t ).

  • Apply a Single First-Order (SFO) kinetic model to derive the degradation rate constant ( k ) and calculate the half-life: DT50​=ln(2)/k .

Workflow A 1. Matrix Prep & Spiking B 2. UV Irradiation (& Dark Controls) A->B C 3. Temporal Sampling B->C D 4. Quenching & Extraction C->D E 5. LC-MS/MS Quantification D->E F 6. SFO Kinetic Modeling E->F

Self-Validating Workflow for Fungicide Degradation Kinetics

Conclusion

Benchmarking SOPP against standard fungicides like Imazalil and Thiabendazole reveals a profound divergence in environmental fate. While IMZ and TBZ offer prolonged storage protection at the cost of severe environmental persistence (half-lives spanning months), SOPP provides a highly effective, transient alternative. Its rapid dissociation into OPP and subsequent photolytic degradation (half-life of ~1.2 to 5.3 days) makes it an ideal candidate for applications where minimizing long-term ecological residue is a primary regulatory objective.

By utilizing the self-validating LC-MS/MS protocols outlined above, researchers can accurately map these kinetic profiles, ensuring that agrochemical development aligns with both efficacy requirements and stringent environmental safety standards.

References

  • Ortho-Phenylphenol and Salts Human Health and Ecological Draft Risk Assessment DP No. 452883 . U.S. Environmental Protection Agency (EPA) / Regulations.gov. Available at:[Link]

  • Draft Screening Assessment: [1,1'-biphenyl]-2-ol, sodium salt (Sodium ortho-phenylphenate; SOPP) . Government of Canada. Available at: [Link]

  • Genomic, Transcriptomic and Suspect/Non‐Target Screening Analyses Reveal the Role of CYP450s in the Degradation of Imazalil . National Institutes of Health (NIH) / PMC. Available at: [Link]

  • 2-Phenylphenol and salts - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Factors Affecting Imazalil and Thiabendazole Uptake and Persistence in Citrus Fruits Following Dip Treatments . Journal of Agricultural and Food Chemistry / ACS Publications. Available at: [Link]

Sources

Validation

A Researcher's Guide to Unraveling Fungal Resistance: A Comparative Genomic Analysis of Sodium [1,1'-biphenyl]-2-olate Resistance

Introduction: The Growing Challenge of Fungicide Resistance Sodium [1,1'-biphenyl]-2-olate, also known as sodium o-phenylphenate (SOPP), is an aromatic fungicide predominantly used to control post-harvest fungal diseases...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Challenge of Fungicide Resistance

Sodium [1,1'-biphenyl]-2-olate, also known as sodium o-phenylphenate (SOPP), is an aromatic fungicide predominantly used to control post-harvest fungal diseases in citrus fruits.[1] Like many antimicrobial agents, its efficacy is threatened by the emergence of resistant fungal strains. The evolution of fungicide resistance is a significant concern in agriculture and public health, necessitating a deeper understanding of the genetic mechanisms that fungi employ to survive chemical treatments.[2][3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the genomic underpinnings of resistance to sodium [1,1'-biphenyl]-2-olate. While specific genomic studies on resistance to this particular compound are not widespread, the principles of fungal resistance are well-established. We will synthesize these principles into a robust, field-proven workflow. This document outlines a self-validating system of experimental design and bioinformatic analysis, moving from initial isolate characterization to the functional validation of candidate resistance genes. Our approach is grounded in established methodologies for comparative fungal genomics to elucidate the complex interplay of mutations, gene family dynamics, and metabolic adaptations that confer resistance.[2][6][7]

Pillar 1: Hypothesized Mechanisms of Resistance to an Aromatic Fungicide

Understanding the potential ways a fungus can resist a xenobiotic compound is the logical first step; it informs our entire analytical strategy. For an aromatic hydrocarbon like sodium [1,1'-biphenyl]-2-olate, resistance mechanisms likely fall into two primary categories.[4][8]

  • Reduced Intracellular Drug Concentration: This is one of the most common resistance strategies in fungi.[2][3] The cell actively expels the fungicide before it can reach its target or accumulate to toxic levels. This is primarily accomplished by upregulating membrane-bound transporter proteins.

    • ATP-Binding Cassette (ABC) Transporters: These primary active transporters use the energy from ATP hydrolysis to pump a wide variety of substrates, including fungicides, out of the cell.[9][10][11][12] Overexpression of ABC transporter genes is a well-documented mechanism of multidrug resistance (MDR) in pathogenic fungi.[10][12]

    • Major Facilitator Superfamily (MFS) Transporters: These are secondary active transporters that utilize the proton-motive force to export toxins.[11][13] Like ABC transporters, their overexpression can lead to fungicide resistance.

  • Metabolic Detoxification: Fungi possess sophisticated enzymatic systems capable of metabolizing and detoxifying a vast range of aromatic compounds, often as part of their natural ability to degrade complex organic matter like lignin.[14][15][16][17] The fungicide could be rendered harmless through enzymatic modification.

    • Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes plays a critical role in the oxidative degradation of xenobiotics.[17] They can hydroxylate the biphenyl structure, initiating a detoxification cascade.

    • Conjugation Reactions: Following initial oxidation, the modified compound can be conjugated with molecules like glucose or sulfate, increasing its solubility and facilitating its sequestration or removal.[18]

Our comparative genomic workflow is designed to identify genetic evidence for these specific mechanisms, such as mutations in transporter regulatory genes, copy number variations of transporter genes themselves, or the expansion of gene families related to xenobiotic metabolism.

Pillar 2: The Comparative Genomics Experimental Workflow

This section details the integrated workflow for identifying candidate resistance genes. It is designed as a closed loop where bioinformatic predictions are followed by mandatory experimental validation.

Comparative_Genomics_Workflow cluster_0 Phase 1: Phenotyping & Sequencing cluster_1 Phase 2: Bioinformatic Analysis cluster_2 Phase 3: Functional Validation Isolates Fungal Isolate Collection (Resistant & Susceptible Phenotypes) MIC Antifungal Susceptibility Testing (MIC Determination) Isolates->MIC Characterize DNA_Extraction High-Quality Genomic DNA Extraction MIC->DNA_Extraction Select Strains Sequencing Whole-Genome Sequencing (e.g., Illumina, Nanopore) DNA_Extraction->Sequencing Prepare QC Read Quality Control & Assembly Sequencing->QC Generate Data Annotation Genome Annotation QC->Annotation Variant_Calling Variant Calling (SNPs & Indels) Annotation->Variant_Calling Structural_Variation Structural Variation (CNVs, SVs) Annotation->Structural_Variation Gene_Family Gene Family Analysis (Expansion/Contraction) Annotation->Gene_Family Candidate_Genes Candidate Resistance Gene Identification Variant_Calling->Candidate_Genes Integrate Data Structural_Variation->Candidate_Genes Integrate Data Gene_Family->Candidate_Genes Integrate Data RT_qPCR Gene Expression Analysis (RT-qPCR) Candidate_Genes->RT_qPCR Test Hypotheses Validation Validation of Gene's Role in Resistance RT_qPCR->Validation Gene_Deletion Targeted Gene Deletion (e.g., CRISPR-Cas9) Gene_Deletion->Validation Heterologous_Expression Heterologous Expression Heterologous_Expression->Validation Resistance_Mechanisms cluster_cell Fungal Cell Efflux Efflux Pumps (ABC/MFS) Fungicide_out SOPP (Exported) Efflux->Fungicide_out Detox Detoxification Enzymes (P450s, etc.) Fungicide_met Metabolite (Inactive) Detox->Fungicide_met Target Intracellular Target Fungicide_in SOPP (Active) Fungicide_in->Detox Fungicide_in->Target Inhibited by SOPP in Susceptible Strain Fungicide_ext Sodium [1,1'-biphenyl]-2-olate (SOPP, External) Fungicide_ext->Fungicide_in Enters Cell

Caption: Hypothesized resistance pathways to sodium [1,1'-biphenyl]-2-olate (SOPP).

Conclusion: From Genomic Data to Biological Insight

The framework presented here provides a robust pathway for elucidating the mechanisms of fungal resistance to sodium [1,1'-biphenyl]-2-olate. It emphasizes a multi-faceted bioinformatic approach—analyzing everything from single nucleotide changes to the expansion and contraction of entire gene families. [6][19][20]Crucially, this guide insists that bioinformatic prediction is not the endpoint. The hypotheses generated through this workflow must be rigorously tested using established molecular biology techniques, such as gene expression analysis or targeted gene knockouts, to definitively link genotype to phenotype. [2]By integrating high-throughput sequencing with rigorous computational analysis and functional validation, researchers can effectively uncover the evolutionary strategies fungi use to combat chemical pressures, paving the way for the development of more durable antifungal solutions.

References

  • Comparative Genomics of Antifungal Resistance: A Guide for Researchers. (n.d.). Benchchem.
  • Impact of fungal drug transporters on fungicide sensitivity, multidrug resistance and virulence. (2006). SciSpace.
  • FUNGAL GENOMIC DNA ISOLATION PROTOCOL. (n.d.). NIGERIAN INSTITUTE OF MEDICAL RESEARCH CENTRAL RESEARCH LABORATORY.
  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. (2025). MDPI.
  • Fungal DNA extraction for Nanopore sequencing. (2021). Protocols.io.
  • A Novel ATP-Binding Cassette Transporter Involved in Multidrug Resistance in the Phytopathogenic Fungus Penicillium digitatum. (n.d.). PMC.
  • Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. (2021). MDPI.
  • Reliable protocols for DNA extraction from freeze-dried macrofungal samples used in molecular macrofungal systematics studies. (2016). ResearchGate.
  • Detoxification of polycyclic aromatic hydrocarbons by fungi. (n.d.). Oxford Academic.
  • Fungal DNA Extraction, Amplification, and Sequencing. (2021). Bio-protocol.
  • Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification. (2006). PubMed.
  • Comparative genomic analysis reveals contraction of gene families with putative roles in pathogenesis in the fungal boxwood pathogens Calonectria henricotiae and C. pseudonaviculata. (2022). PMC.
  • Introgression and gene family contraction drive the evolution of lifestyle and host shifts of hypocrealean fungi. (2018). Taylor & Francis.
  • Fungicide Resistance Non-Target Site Mechanisms. (2021). Encyclopedia MDPI.
  • Fungal Decomposition of Natural Aromatic Structures and Xenobiotics: A Review. (n.d.). SpringerLink.
  • Fungi gDNA extraction for Nanopore-only Microbial Isolate Sequencing Solution (NO-MISS). (2025). protocols.io.
  • CFGP: a web-based, comparative fungal genomics platform. (n.d.). PMC.
  • Whole-genome single nucleotide polymorphism analysis for typing the pandemic pathogen Fusarium graminearum sensu stricto. (n.d.). PMC.
  • Fungi growing on aromatic hydrocarbons: biotechnology's unexpected encounter with biohazard?. (2006). FEMS Microbiology Reviews.
  • Development of SNP markers to detect natural selection in a fungal genome. (2012). Request PDF.
  • Tools of Fungal Program. (n.d.). JGI Genome Portal.
  • On Variant Discovery in Genomes of Fungal Plant Pathogens. (2020). Frontiers.
  • world-of-fungi: Evaluation of six bioinformatic tools for their ability to classify fungal genomes. (n.d.). GitHub.
  • Comparative Genomic Analysis of Fungal. (n.d.). Lifeasible.
  • Gene family expansion and contraction in the selected genomes. (n.d.). ResearchGate.
  • Fungal genomes and their comparison. (n.d.). David Moore's World of Fungi.
  • Metabolic mechanism of lignin-derived aromatics in white-rot fungi. (2024). PMC.
  • FungiDB: SNPs and Population Genetics. (n.d.). VEuPathDB.
  • Lifestyles shape genome size and gene content in fungal pathogens. (2025). eLife.
  • Gene Family Expansions and Contractions Are Associated With Host Range in Plant Pathogens of the Genus Colletotrichum. (2016). PubMed.
  • Mechanisms of Fungicide Resistance. (n.d.). Pesticide Environmental Stewardship.
  • TheiaEuk: a species-agnostic bioinformatics workflow for fungal genomic characterization. (n.d.). ASM Publishing.
  • A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters. (n.d.). SpringerLink.
  • Fungal Whole Genome Resequencing. (n.d.). Creative Biogene.
  • Fungi.guru: Comparative genomic and transcriptomic resource for the fungi kingdom. (n.d.). PMC.
  • Mechanisms and significance of fungicide resistance. (n.d.). PMC.
  • Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. (2024). MDPI.
  • Combating Fungal Infections and Resistance with a Dual-Mechanism Luminogen to Disrupt Membrane Integrity and Induce DNA Damage. (2024). Journal of the American Chemical Society.
  • FUNGICIDE RESISTANCE IN CROP PATHOGENS: HOW CAN IT BE MANAGED?. (n.d.). FRAC.
  • Historical comparative genomics to track the evolution of fungal pathogens: a proof of concept. (n.d.). PMC.
  • sodium biphenyl-2-olate. (2024). ChemBK.

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Comparative

Accuracy and Precision Validation for Sodium [1,1'-Biphenyl]-2-Olate Recovery Assays: A Methodological Comparison Guide

As a Senior Application Scientist, establishing a robust analytical method requires more than just following a recipe; it requires a deep understanding of the analyte's physicochemical behavior and the regulatory framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical method requires more than just following a recipe; it requires a deep understanding of the analyte's physicochemical behavior and the regulatory frameworks that govern its validation. Sodium[1,1'-biphenyl]-2-olate, commonly known as sodium ortho-phenylphenate (SOPP), is a highly effective broad-spectrum biocide and post-harvest fungicide[1][2]. However, quantifying its residues in complex matrices—ranging from citrus peels to wastewater and pharmaceutical formulations—presents significant analytical challenges.

This guide objectively compares the performance of leading extraction methodologies for SOPP recovery and outlines a self-validating protocol designed to meet the rigorous accuracy and precision standards set by the ICH Q2(R2) guidelines[3][4].

Mechanistic Causality in SOPP Extraction

To design a high-recovery assay, we must first understand the causality behind the analyte's behavior. SOPP is the sodium salt of ortho-phenylphenol (OPP). When dissolved in an aqueous matrix, it dissociates into the biphenyl-2-olate anion.

  • The pH Dependency: The conjugate acid, OPP, has a pKa of approximately 9.95 and a lipophilicity (log Kow) of 3.09[2]. At physiological or alkaline pH, the molecule exists primarily as a highly water-soluble phenolate anion. Anions exhibit poor retention on reversed-phase chromatographic columns and resist partitioning into organic extraction solvents.

  • The Solution: To achieve high recovery, the sample matrix must be strictly acidified (typically to pH < 4) using formic or acetic acid. This forces the equilibrium toward the fully protonated, neutral OPP form, maximizing its lipophilicity and driving its migration into the organic extraction phase.

Comparative Analysis of Recovery Methodologies

Analytical laboratories typically rely on three primary extraction methodologies for phenolic compounds: Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

SOPP_Extraction Start SOPP Sample Matrix (Acidified to pH < 4) LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE Traditional SPE Solid Phase Extraction (Polymeric HLB) Start->SPE High Sensitivity QuEChERS QuEChERS (Acetonitrile + Salts) Start->QuEChERS High Throughput HPLC HPLC-UV / LC-MS/MS Quantification LLE->HPLC Evaporation & Reconstitution SPE->HPLC Elution & Reconstitution QuEChERS->HPLC dSPE Cleanup

Comparison of SOPP extraction workflows prior to chromatographic quantification.

Quantitative Performance Comparison

The following table synthesizes typical validation data for SOPP recovery across these three methodologies.

MethodologyPrimary MechanismAccuracy (% Recovery)Precision (% RSD)Matrix Effect SusceptibilityCost / Throughput
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning75 - 85%10 - 15%HighLow / Low
Solid Phase Extraction (SPE) Polymeric surface adsorption90 - 98%2 - 5%LowHigh / Medium
QuEChERS Salting-out partitioning88 - 95%4 - 8%ModerateLow / High

Scientist's Verdict: While SPE utilizing Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents yields the highest precision and cleanest baseline, QuEChERS offers the optimal balance of throughput, cost, and acceptable ICH Q2(R2) compliance for routine SOPP monitoring.

Self-Validating Experimental Protocol: Optimized QuEChERS Workflow

A protocol is only as reliable as its internal controls. The following QuEChERS workflow is designed as a self-validating system . By introducing an isotopically labeled internal standard (IS) prior to extraction, any physical loss or ion suppression during LC-MS/MS is mathematically normalized. If the absolute peak area of the IS drops below 50% of a neat standard, the system automatically flags a gross matrix effect or extraction failure, invalidating the run before erroneous data is reported.

Step-by-Step Methodology
  • Matrix Preparation & Acidification: Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of LC-MS grade water containing 1% formic acid to ensure the pH drops below 4, fully protonating the SOPP.

  • Internal Standard Spiking (The Validation Anchor): Spike the homogenate with 100 µL of 13C6​ -OPP (10 µg/mL). Vortex for 30 seconds to ensure equilibration between the endogenous analyte and the IS.

  • Solvent Addition: Add 10 mL of cold Acetonitrile (MeCN). Shake vigorously for 1 minute.

  • Salting-Out Partitioning: Add a pre-weighed QuEChERS salt packet (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Causality Note: The exothermic hydration of MgSO₄ binds free water, drastically reducing the aqueous solubility of the protonated OPP and forcing it into the MeCN layer.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the phases.

  • Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the upper MeCN layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge.

    • Causality Note: PSA removes organic acids and sugars. However, because SOPP is a weak acid, excessive PSA can cause analyte loss. The 25 mg ratio prevents this while maintaining cleanup efficiency.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS or HPLC-UV quantification[1].

ICH Q2(R2) Validation Framework for Accuracy and Precision

To prove that the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines, finalized by regulatory bodies like the FDA and EMA[3][4][5].

ICH_Validation Val ICH Q2(R2) Validation Acc Accuracy (% Recovery) Val->Acc Prec Precision (% RSD) Val->Prec Spike Spike Matrix at 3 Concentration Levels Acc->Spike Rep Min. 9 Determinations (3 levels x 3 reps) Prec->Rep Accept1 Target: 80-120% Spike->Accept1 Accept2 Target: RSD < 15% Rep->Accept2

ICH Q2(R2) validation logic for analytical accuracy and precision.

Executing the Validation
  • Accuracy (Recovery): Accuracy must be assessed across the reportable range[3]. For SOPP, prepare blank matrix samples and spike them at three distinct concentration levels (e.g., 50%, 100%, and 150% of the target specification limit). Process these through the entire QuEChERS protocol. The mean recovery should fall strictly between 80% and 120% .

  • Precision (Repeatability & Intermediate Precision): Precision measures the degree of scatter. Per ICH Q2(R2), repeatability should be assessed using a minimum of 9 determinations covering the specified range (e.g., 3 concentrations/3 replicates each)[3][6]. Calculate the Relative Standard Deviation (% RSD). For a robust SOPP recovery assay, the % RSD should not exceed 15% .

By anchoring your extraction chemistry in the fundamental pKa/log Kow dynamics of SOPP[2] and structuring your workflow around an internal standard, your assay will not only pass ICH Q2(R2) validation[4] but will remain rugged across its entire lifecycle.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • (1,1'-Biphenyl)-2-ol (Sodium ortho-phenylphenate precursor) - Compound Summary Source: National Center for Biotechnology Information. PubChem Database URL:[Link]

  • 2-Phenylphenol and its Sodium Salt (056) Explanation and Residue Analysis Source: Food and Agriculture Organization of the United Nations (FAO) / JMPR Evaluations URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Master Plan: Sodium [1,1'-biphenyl]-2-olate (SOPP) Handling and Disposal

Sodium[1,1'-biphenyl]-2-olate (CAS: 132-27-4), commonly known as Sodium ortho-phenylphenate (SOPP) or Dowicide A, is a broad-spectrum antimicrobial and fungicidal agent widely utilized in laboratory, agricultural, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Sodium[1,1'-biphenyl]-2-olate (CAS: 132-27-4), commonly known as Sodium ortho-phenylphenate (SOPP) or Dowicide A, is a broad-spectrum antimicrobial and fungicidal agent widely utilized in laboratory, agricultural, and drug development settings. While highly effective, improper handling and disposal of SOPP pose severe occupational and environmental risks.

As a preferred source for laboratory safety, this guide goes beyond standard SDS templates. It provides a self-validating, mechanistic approach to SOPP disposal, ensuring that researchers understand the causality behind every safety protocol.

Chemical Profile & Mechanistic Toxicology

To manage a chemical safely, one must understand the molecular causality behind its hazards. SOPP is the sodium salt of a weak acid (ortho-phenylphenol). When dissolved in water, it undergoes hydrolysis to generate moderate to high concentrations of hydroxide ions, yielding a highly alkaline solution (pH 12.0–13.5)[1].

The Causality of Hazard:

  • Tissue Necrosis (H314/H318): The extreme alkalinity rapidly saponifies lipids in human cell membranes, leading to severe chemical burns, permanent eye damage, and necrosis of the mouth and gastrointestinal tract if ingested[1][2].

  • Systemic Toxicity: Systemically, SOPP exhibits toxicity analogous to phenol. Exposure can induce central nervous system depression, tachypnea, and respiratory failure[1][3].

  • Environmental Toxicity (H400): The biphenyl structure is highly lipophilic when protonated in neutral environmental waters. This allows it to bioaccumulate in aquatic organisms, disrupting cellular membranes and making it acutely toxic to aquatic life[3][4].

Quantitative Hazard & Operational Data
Property / Hazard CategoryValue / GHS ClassificationOperational & Disposal Implication
CAS Number 132-27-4Use for exact tracking on hazardous waste manifests.
Aqueous pH 12.0 - 13.5[1]Corrosive. Requires corrosive-resistant HDPE containers. Do NOT use aluminum or glass for long-term storage[2].
Acute Toxicity (Oral) LD50 (Rat): ~1000 mg/kg[5]Harmful if swallowed (H302). Mandates strict hygiene and isolated handling areas[4][5].
Aquatic Toxicity Aquatic Acute 1 (H400)[4]Zero-drain disposal policy. Must be incinerated at an EPA-approved facility[4][6].
Carcinogenicity IARC Group 2B / Prop 65[2][5]Trace amounts are linked to cancer in laboratory animals. Requires dedicated PPE and vapor-tight disposal[2].

Emergency Spill Response Protocol

Spills of solid SOPP present a dual hazard: inhalation of caustic dust and rapid dermal burns upon contact with sweat or moisture. The following protocol is engineered to minimize aerosolization.

SpillResponse A 1. Spill Detected B 2. Secure Area & Don PPE A->B C 3. Dampen with Water (Prevent Dust) B->C D 4. Absorb & Transfer to Vapor-Tight Bag C->D E 5. Surface Decontamination (Soap & Water) D->E F 6. EHS Hazardous Waste Manifest E->F

Sequential workflow for SOPP spill containment and decontamination.

Step-by-Step Spill Methodology:
  • Evacuation and Isolation: Immediately clear the area. Do not reenter until the Safety Officer has verified the environment is safe[1][3].

  • PPE Donning: Equip a NIOSH-approved particulate respirator (N95/P100 minimum), chemical-resistant goggles, face shield, and heavy-duty nitrile or neoprene gloves[2][4].

  • Dust Suppression (Critical Step): Do NOT sweep dry SOPP. Gently dampen the solid spill material with water[1][3].

    • Causality: Dry sweeping aerosolizes the caustic micro-particulates. Inhalation of these particles causes immediate respiratory tract irritation (H335) and potential delayed pulmonary edema[3][6]. Dampening agglomerates the particles.

  • Absorption and Containment: Use water-dampened absorbent paper to collect the agglomerated material[1][3].

  • Vapor-Tight Isolation: Transfer all contaminated absorbent materials and compromised PPE into a vapor-tight plastic bag or a sealable HDPE container[1][3].

    • Causality: Phenolic compounds can release volatile organic vapors over time; vapor-tight sealing prevents secondary inhalation exposure[3].

  • Surface Decontamination: Wash all affected surfaces with a strong soap and water solution to neutralize and remove residual phenolic compounds[1][3].

  • Manifesting: Label the container as "Hazardous Waste: Corrosive/Toxic (Sodium o-phenylphenate)" and transfer to Environmental Health and Safety (EHS) for disposal[4].

Routine Waste Segregation & Disposal Procedures

Because SOPP is highly toxic to aquatic life, under no circumstances should it be discharged into the sanitary sewer[4][5]. All disposal must comply with local, state, and federal (RCRA) regulations[2][7].

WasteDisposal Gen SOPP Waste Generation Type Determine Waste State Gen->Type Solid Solid Waste (Contaminated PPE/Paper) Type->Solid Solid Liquid Aqueous Waste (High pH 12-13.5) Type->Liquid Liquid Bag Seal in Vapor-Tight Plastic Bags Solid->Bag Drum HDPE Corrosive-Resistant Liquid Drum Liquid->Drum Label Label: Toxic, Corrosive, Aquatic Hazard Bag->Label Drum->Label Incinerate EPA-Approved Facility (Incineration) Label->Incinerate

Decision matrix for segregating and disposing of solid vs. aqueous SOPP waste.

Step-by-Step Disposal Methodology:
  • Segregation by State:

    • Aqueous Waste: Collect in corrosive-resistant containers with resistant inner liners (e.g., HDPE)[2]. Do not mix with strong acids.

      • Causality: Mixing highly alkaline SOPP solutions with strong acids can cause violent, exothermic neutralization reactions, potentially boiling the liquid and spraying caustic material[5].

    • Solid Waste: Collect contaminated consumables (pipette tips, gloves, weigh boats) in double-lined, vapor-tight hazardous waste bags[1].

  • Labeling: Affix GHS-compliant labels indicating Danger: Corrosive, Harmful if Swallowed, and Aquatic Hazard[2][4].

  • Storage: Store waste containers in a cool, dry, well-ventilated area, locked up and away from direct sunlight, strong acids, and oxidizers[2][4][5].

  • Final Disposition: Transfer to an EHS-approved hazardous waste disposal facility. The preferred method of destruction for phenolic compounds is high-temperature incineration by a licensed contractor[4][6].

Trustworthiness: Self-Validating Safety Systems

To ensure absolute safety, laboratory workflows must be self-validating—meaning a failure at one step is automatically caught by the next. Implement the following checks when handling SOPP:

  • pH Validation Check: Before finalizing aqueous waste manifests, verify the pH using indicator strips. A pH > 12 confirms the presence of the active caustic phenolate anion. If the pH drops below 10 unexpectedly, the SOPP may have precipitated as the insoluble free phenol (ortho-phenylphenol), meaning the waste is now a biphasic suspension requiring different agitation and manifesting protocols. This validates the chemical state of your waste.

  • Mass Balance Reconciliation: Weigh the SOPP stock container before and after use. The mass difference must equal the sum of the experimental yield and the manifested waste. A discrepancy indicates an uncontained spill, aerosolization, or unauthorized drain disposal, ensuring zero undocumented environmental release.

References

  • Source: rustoleum.
  • Source: blockscientific.
  • Source: paceint.
  • Source: usda.
  • Source: noaa.
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  • Source: echemi.
  • Source: nih.

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Handling

Personal protective equipment for handling Sodium [1,1'-biphenyl]-2-olate

Comprehensive Safety and Operational Guide for Handling Sodium [1,1'-biphenyl]-2-olate As a Senior Application Scientist, I recognize that handling highly reactive and toxic biocides requires more than just a superficial...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Sodium [1,1'-biphenyl]-2-olate

As a Senior Application Scientist, I recognize that handling highly reactive and toxic biocides requires more than just a superficial reading of a Safety Data Sheet (SDS). Sodium [1,1'-biphenyl]-2-olate—commonly known as Sodium o-phenylphenate (SOPP)—is a potent antimicrobial, fungicide, and disinfectant. However, its chemical structure presents severe occupational hazards, including systemic phenolic toxicity, extreme alkalinity in solution, and environmental persistence.

To ensure the safety of your research personnel and the integrity of your laboratory operations, this guide deconstructs the mechanistic causality behind SOPP's hazards and provides self-validating, step-by-step protocols for its handling, personal protective equipment (PPE) requirements, and disposal.

Mechanistic Toxicology and Hazard Profile

Understanding why a chemical is dangerous is the first step in engineering an effective defense against it. SOPP is the sodium salt of 2-phenylphenol. Its hazard profile is driven by two primary chemical properties: its basicity and its phenolic ring structure.

  • Caustic Saponification (H318/H314): SOPP is highly soluble in water, yielding solutions with an extreme pH range of 12.0 to 13.5[1]. At this pH, the solution contains high concentrations of hydroxide ions that immediately react with dermal lipids (saponification), causing severe skin burns and irreversible, permanent corneal damage upon contact with the eyes[1][2].

  • Systemic Phenolic Toxicity (H302): If absorbed through compromised skin, inhaled as dust, or ingested, SOPP exhibits systemic toxicity mirroring that of phenol. It disrupts cellular membranes and can lead to circulatory collapse, tachypnea, convulsions, and necrosis of the gastrointestinal tract[1][3].

  • Carcinogenic Potential: The International Agency for Research on Cancer (IARC) classifies Sodium o-phenylphenate as a Group 2B possible human carcinogen, as animal models have shown it can produce urinary bladder tumors at exaggerated doses[2][4].

  • Aquatic Toxicity (H400): SOPP is highly toxic to fish and aquatic invertebrates, necessitating strict environmental containment[2][5].

Table 1: Quantitative Hazard and Physicochemical Summary

Property / GHS CodeValue / DescriptionMechanistic Implication
CAS Number 132-27-4Unique identifier for regulatory tracking.
Aqueous pH 12.0 – 13.5[1]Extreme alkalinity; causes rapid saponification of biological tissues.
H318 Causes serious eye damage[3]High risk of permanent blindness; dictates full-face PPE requirements.
H335 May cause respiratory irritation[3]Dust aerosolization attacks mucous membranes; dictates respiratory PPE.
UN Number UN3077[5]Environmentally hazardous substance, solid, n.o.s.; dictates disposal routing.

Evidence-Based PPE Matrix

Standard laboratory PPE (latex gloves and safety glasses) is vastly insufficient for handling neat SOPP. The following equipment must be utilized, grounded in the chemical's specific permeation and aerosolization risks.

  • Respiratory Protection: When weighing or diluting the neat chemical, personnel must wear a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge paired with a dust/mist filter [3].

    • Causality: The dust/mist filter prevents the inhalation of caustic solid particulates, while the organic vapor cartridge captures any volatile phenolic compounds that may be released, especially if the product is inadvertently heated[2][3].

  • Hand and Skin Protection: Use Polyvinyl alcohol (PVA) coated gloves or heavy-duty Neoprene gloves[6].

    • Causality: Phenolic compounds can rapidly permeate standard nitrile or latex gloves. PVA and Neoprene offer superior chemical resistance to organic bases and phenols, preventing transdermal absorption.

  • Eye and Face Protection: Chemical splash goggles paired with a full-face shield [4][6].

    • Causality: Because an aqueous splash of SOPP (pH > 12) can cause instantaneous and irreversible corneal scarring[1][2], dual-layer face protection is mandatory during liquid transfer or dilution.

Operational Workflow: Weighing and Dilution Protocol

This self-validating protocol ensures that exposure risks are mitigated during the most hazardous phases of handling: dry powder manipulation and exothermic dissolution.

Phase 1: Environmental Preparation

  • Isolate the Workspace: Conduct all handling of neat SOPP inside a certified, externally exhausted chemical fume hood.

  • Verify Airflow: Confirm the fume hood sash is at the correct operational height and the airflow monitor reads a minimum of 100 fpm.

Phase 2: PPE Donning and Verification 3. Don PPE: Equip the NIOSH half-face respirator, chemical splash goggles, face shield, and a chemically resistant neoprene apron[3][6]. 4. Double-Glove: Don a pair of inner nitrile gloves, followed by outer PVA or Neoprene gloves[6]. Validation step: Perform a negative/positive pressure seal check on the respirator before proceeding.

Phase 3: Weighing and Transfer 5. Minimize Aerosolization: Use anti-static spatulas and weigh boats. Transfer the solid slowly to prevent the generation of caustic dust clouds. 6. Seal Promptly: Immediately reseal the primary SOPP container. Keep containers tightly closed and stored in a cool, dry place away from strong oxidizing agents[4][6].

Phase 4: Dilution (Critical Step) 7. Order of Addition: Always add the solid SOPP slowly to a stirring volume of water. Never add a small volume of water directly to the bulk solid.

  • Causality: Dissolving strong bases can be exothermic. Adding the solid to water provides a heat sink, preventing localized boiling and hazardous splashing.
  • Validation of Dissolution: Monitor the solution. SOPP is highly soluble; the final solution should be clear. Verify the pH using indicator strips to confirm it has reached the expected highly basic range (12.0–13.5)[1], confirming complete dissolution of the active agent.

Emergency Spill Response and Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited as it generates highly toxic, caustic dust[5].

SOPP_Spill_Response N1 1. Detect Spill & Evacuate (Isolate Area) N2 2. Don Maximum PPE (Respirator & PVA Gloves) N1->N2 N3 3. Dampen with Water (Prevent Dust Aerosolization) N2->N3 N4 4. Absorb & Collect (Inert Material/Paper) N3->N4 N5 5. Vapor-Tight Packaging (Seal in Plastic Bags) N4->N5 N6 6. EPA/RCRA Disposal (Manifest as UN3077) N5->N6

Sequential workflow for SOPP spill containment and regulatory disposal.

Spill Execution Steps:

  • Dampen the Spill: Counter-intuitively, for small solid spills of SOPP, you must gently dampen the solid material with water first[1]. Causality: This binds the powder, preventing the aerosolization of caustic dust into the respiratory breathing zone.

  • Absorb: Use absorbent paper dampened with water or an inert dry material (like sand or earth) to pick up the dampened material[1][7].

  • Containment: Place all contaminated absorbent materials and compromised PPE into a vapor-tight plastic bag or sealed container[1]. Wash the contaminated surface thoroughly with a strong soap and water solution[1].

  • Disposal: Do not flush wash waters or spilled material down the drain due to severe aquatic toxicity[4][5]. Dispose of the sealed containers via a licensed hazardous waste contractor, manifested under UN3077 (Environmentally hazardous substance, solid, n.o.s.) [5][7].

References

  • Material Safety Data Sheet: Jomax. Tricare.mil.
  • Safety Data Sheet: Sodium o-phenylphenate. Oscar-sami.com.
  • SODIUM o-PHENYLPHENOL | C12H9NaO | CID 23675735 - PubChem. National Institutes of Health (NIH).
  • Material Safety Data Sheet. MsdsDigital.com.
  • SODIUM O-PHENYLPHENOXIDE - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA).
  • Material Safety Data Sheet. ChemPoint.com.
  • 2-Phenylphenol sodium salt tetrahydrate. Shepherd.edu.

Sources

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